Product packaging for Chloroformamidine hydrochloride(Cat. No.:CAS No. 29671-92-9)

Chloroformamidine hydrochloride

Cat. No.: B1335040
CAS No.: 29671-92-9
M. Wt: 114.96 g/mol
InChI Key: FUQFHOLPJJETAP-UHFFFAOYSA-N
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Description

Chloroformamidine hydrochloride is a useful research compound. Its molecular formula is CH4Cl2N2 and its molecular weight is 114.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Cl2N2 B1335040 Chloroformamidine hydrochloride CAS No. 29671-92-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbamimidoyl chloride;hydrochloride
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InChI

InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H
Source PubChem
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InChI Key

FUQFHOLPJJETAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH4Cl2N2
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DSSTOX Substance ID

DTXSID70183834
Record name Chloroformamidinium chloride
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Molecular Weight

114.96 g/mol
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CAS No.

29671-92-9
Record name Chloroformamidine hydrochloride
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Record name CHLOROFORMAMIDINIUM CHLORIDE
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Foundational & Exploratory

Chloroformamidine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloroformamidine Hydrochloride: From Historical Curiosity to a Cornerstone of Modern Synthesis

Abstract

This compound, a compound that languished for decades as a mere laboratory curiosity, has emerged as a powerful and versatile reagent in modern organic chemistry. Its journey from a difficult-to-prepare substance to a key building block is a compelling narrative of chemical innovation. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound. We will explore its pivotal role as a guanylation agent and a precursor for complex heterocyclic systems, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The Amidine Functional Group: A Primer

Before delving into the specifics of this compound, it is essential to understand the chemical class to which it belongs. Amidines are organic compounds characterized by the –C(=NH)–NH₂ functional group.[1] Their unique electronic structure, featuring a nitrogen-carbon-nitrogen backbone, imparts strong basicity and significant hydrogen bonding capabilities.[2] This functionality is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a wide array of therapeutic agents, including antibacterial, antiviral, and antiprotozoal drugs.[1][3] The historical significance of amidine chemistry can be traced back to the Pinner reaction of 1877, which represented the earliest reported synthesis and remains a foundational method today.[2]

Discovery and Early History: A Tale of Two Syntheses

This compound (CAS RN: 29671-92-9) has been a known chemical entity for nearly a century.[4] Its initial discovery, however, did not immediately translate into widespread use. The earliest synthetic route involved the direct combination of free cyanamide with hydrogen chloride.[4][5]

This method, while chemically straightforward, was fraught with practical difficulties. The preparation of free cyanamide is challenging, and the compound itself is notoriously unstable.[5] Consequently, this compound remained largely a "laboratory curiosity," its potential unrealized due to the impracticality of its synthesis.[5]

A pivotal breakthrough occurred with the development of a process to prepare chloroformamidine salts directly from lime nitrogen (calcium cyanamide), a readily available industrial chemical.[5] A 1955 patent detailed a method of treating calcium cyanamide with hydrochloric acid to produce a solution of this compound directly.[5] This innovation was surprising given the known instability of cyanamide, yet it provided the first scalable and practical route to the compound, paving the way for its broader investigation and application.[5] This development marked the transition of this compound from a chemical rarity to a viable synthetic intermediate.

Physicochemical Properties

The hydrochloride salt form of chloroformamidine is a stable, well-crystallized substance, particularly when compared to its free base counterpart.[5][6] This stability and improved solubility make it convenient for both laboratory and industrial applications.[6]

PropertyValueReference(s)
CAS Number 29671-92-9[7][8]
Molecular Formula CH₃ClN₂·HCl[7]
Molecular Weight 114.96 g/mol [7][9]
Appearance White to off-white crystalline powder[7][10][11]
Melting Point 170-181 °C (decomposes)[7][10]
Synonyms Carbamimidic chloride hydrochloride, Urea chloride hydrochloride[7][10]
Storage Conditions Store at 2-8 °C, protect from moisture[7]

Synthesis and Mechanism

The most common and reliable laboratory-scale synthesis of this compound reverts to the original concept of reacting cyanamide with hydrogen chloride, but under carefully controlled conditions to ensure high yield and purity.

Experimental Protocol: Synthesis from Cyanamide

This protocol is based on a well-established procedure for the preparation of high-purity this compound.[10]

Materials:

  • Cyanamide (50.0 g, 1.19 mol)

  • Diethyl ether (anhydrous, 900 ml)

  • Hydrogen chloride solution in diethyl ether (e.g., 2 M solution)

Procedure:

  • Dissolve cyanamide (50.0 g, 1.19 mol) in 900 ml of anhydrous diethyl ether in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Cool the resulting solution to 0 °C using an ice bath. The low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

  • Slowly add an ethereal solution of hydrogen chloride (approximately 450 g of a 29% solution, or equivalent) to the cooled cyanamide solution. The rate of addition should be carefully controlled to maintain the internal temperature below +5 °C.

  • Upon addition of HCl, a white precipitate of this compound will begin to form.

  • After the complete addition of the HCl solution, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum at a low temperature (e.g., 30 °C) to afford pure this compound as a white crystalline solid.

Yield: 95-97%

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants Cyanamide Cyanamide (H₂N-C≡N) Intermediate Protonated Nitrile [H₂N-C≡N⁺-H] Cyanamide->Intermediate + H⁺ HCl Hydrogen Chloride (HCl in Diethyl Ether) Product This compound Intermediate->Product + Cl⁻ (Nucleophilic Attack)

Caption: Synthesis of Chloroformamidine HCl from Cyanamide.

The Reagent of Choice: Applications in Modern Synthesis

The true value of this compound lies in its reactivity as a versatile electrophilic building block.[7] Its stability as a salt and its ability to act as a precursor to highly reactive intermediates make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][12]

Guanidine Synthesis: The Premier Application

The most significant application of this compound is as an efficient reagent for guanylation—the synthesis of the guanidine functional group.[10] It provides a clean and effective method, particularly for the guanylation of weakly nucleophilic amines, such as electron-deficient anilines, which are often challenging substrates for other methods.[10] The reaction proceeds by the nucleophilic attack of an amine on chloroformamidine, followed by the elimination of HCl.

Guanidine_Synthesis Chloro Chloroformamidine HCl Guanidine Substituted Guanidine HCl Chloro->Guanidine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Guanidine

Caption: General scheme for Guanidine synthesis.

Heterocyclic Chemistry: Building Blocks for Drug Discovery

Beyond guanidines, this compound is a key intermediate for constructing a wide variety of nitrogen-containing heterocycles, which form the core of many bioactive molecules.[6] It serves as a reliable C-N-N synthon. For example, it is used in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are scaffolds for potential immunosuppressive agents.[13] In a typical reaction, a suitable precursor is heated with this compound, often in a high-boiling solvent like dimethylsulfone, to drive the cyclization and formation of the fused heterocyclic system.[13]

Emerging Applications

The utility of this compound continues to expand into new areas:

  • Agrochemicals: It acts as a precursor in the formulation of modern herbicides and fungicides, contributing to crop protection.[7]

  • Materials Science: Researchers are exploring its use in the synthesis of novel polymers and as a molecular linker to improve the efficiency and stability of perovskite solar cells.[7][10]

  • Biochemical Probes: Its ability to form stable guanidinium groups is leveraged in biochemical research to study enzyme inhibition and protein-ligand interactions.[7]

Conclusion

This compound has undergone a remarkable transformation from a historical footnote in chemical literature to a vital reagent in the modern synthetic chemist's toolkit. Its practical synthesis and unique reactivity have made it the go-to precursor for the construction of guanidines and complex N-heterocycles. For professionals in drug discovery and materials science, a thorough understanding of the history, properties, and applications of this compound is not merely academic—it is essential for unlocking new synthetic pathways and driving innovation.

References

Foreword: The Strategic Importance of Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Mechanism of Chloroformamidine Hydrochloride

In the landscape of modern pharmaceutical and agrochemical development, the efficient construction of nitrogen-containing heterocyclic scaffolds is paramount. This compound (CAS No. 29671-92-9) emerges as a pivotal C1 building block, valued for its high reactivity and versatility.[1] It serves as a key intermediate for introducing the amidine functional group, a common structural motif in bioactive molecules, enabling the synthesis of complex compounds like guanidines, pyrimidines, and other essential heterocycles.[2] This guide provides an in-depth exploration of its primary synthesis mechanism, experimental protocols, and the chemical principles that govern its formation, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical Profile and Handling

Before delving into its synthesis, understanding the physical and chemical properties of this compound is crucial for safe handling and successful experimentation. The compound is a white crystalline powder, which, in its hydrochloride salt form, offers enhanced stability and solubility compared to its free base.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29671-92-9[2]
Molecular Formula CH₃ClN₂·HCl[2]
Molecular Weight 114.96 g/mol [2]
Appearance White to almost white crystalline powder[2][3]
Melting Point 170 - 181 °C[2]
Purity ≥ 98%[2]
Stability Stable under recommended temperatures and pressures.[3]
Storage Store at 2-8 °C in a cool, dry, well-ventilated area.[2][3]
Incompatibilities Strong oxidizing agents.[3]
Synonyms Carbamimidic chloride hydrochloride, 1-Chloroformamidine hydrochloride[2][4]

Core Synthesis Mechanism: Electrophilic Addition to Cyanamide

The most efficient and widely cited laboratory-scale synthesis of this compound proceeds via the reaction of cyanamide with hydrogen chloride.[5] This method is favored for its high yield and purity, avoiding the use of highly toxic or cumbersome reagents seen in historical methods.[6]

The reaction mechanism is a classic example of an electrophilic addition to a nitrile, followed by a nucleophilic attack.

  • Protonation of the Nitrile: The process initiates with the protonation of the sp-hybridized nitrogen atom of the cyanamide nitrile group by hydrogen chloride. This is the key electrophilic step. The lone pair on the nitrogen acts as a Lewis base, attacking the acidic proton of HCl. This forms a highly electrophilic nitrilium ion intermediate.

  • Nucleophilic Attack by Chloride: The resulting nitrilium ion is highly susceptible to nucleophilic attack. The chloride ion (Cl⁻), generated in the first step, attacks the carbocationic carbon of the nitrilium species.

  • Formation of the Salt: This attack forms the neutral chloroformamidine free base, which is immediately protonated by another equivalent of HCl in the acidic medium to yield the stable this compound salt. The salt's low solubility in the ethereal solvent causes it to precipitate, driving the reaction to completion according to Le Châtelier's principle.

Visualization of the Synthesis Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from established literature procedures and is designed to be a self-validating system, with checkpoints to ensure reaction progression and product quality.[5]

Reagents and Quantities

Table 2: Reagents for this compound Synthesis

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio
CyanamideCH₂N₂42.0450.0 g1.191
Hydrogen ChlorideHCl36.46~130.5 g (in ether)~3.58~3
Diethyl Ether(C₂H₅)₂O74.12900 mL + 450 g soln.-Solvent

Note: An ethereal solution of hydrogen chloride (e.g., 29% w/w) is used.

Step-by-Step Methodology
  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanamide (50.0 g, 1.19 mol) in anhydrous diethyl ether (900 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring. Causality: Low temperature is critical to control the exothermic reaction and prevent potential side reactions or excessive HCl off-gassing.

  • Reagent Addition: Slowly add an ethereal solution of hydrogen chloride (450 g of a 29% solution) dropwise via the dropping funnel. Checkpoint: Maintain the internal temperature below +5°C throughout the addition. The formation of a white precipitate should be observed as the reaction proceeds. Trustworthiness: Careful temperature control is the single most important parameter for ensuring a high yield and purity.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Causality: This ensures the reaction goes to completion.

  • Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the collected white solid under vacuum at 30°C to a constant weight.

  • Yield and Verification: The expected yield is approximately 132 g (96-97%).[5] The product's identity and purity can be verified by measuring its melting point (170-181 °C) and comparing it with the literature value.[2]

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve 50g Cyanamide in 900mL Diethyl Ether start->dissolve cool 2. Cool Reaction Mixture to 0°C dissolve->cool add_hcl 3. Add Ethereal HCl Solution (Keep Temp < 5°C) cool->add_hcl stir 4. Stir at Room Temperature for 1-2 hours add_hcl->stir filter 5. Filter White Precipitate stir->filter dry 6. Dry Product Under Vacuum at 30°C filter->dry end Obtain Chloroformamidine HCl (Yield: ~96%) dry->end

References

An In-Depth Technical Guide to Chloroformamidine Hydrochloride: Synthesis, Applications, and Protocols for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloroformamidine hydrochloride (CAS No. 29671-92-9) is a highly reactive and versatile reagent that serves as a cornerstone in the synthesis of nitrogen-containing compounds. Its utility as a precursor for guanidines, amidines, and various heterocyclic scaffolds makes it an invaluable tool in the fields of pharmaceutical and agrochemical development. This technical guide provides an in-depth exploration of this compound, consolidating its physicochemical properties, synthesis, and purification protocols. It offers a detailed examination of its core applications, reaction mechanisms, and safe handling procedures. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound, also known by its synonym Carbamimidic chloride hydrochloride, is a crystalline solid recognized for its role as a key synthetic intermediate.[1][2] Its structure, featuring a reactive C-Cl bond and an amidine core, allows for the efficient introduction of the guanidinyl moiety, a functional group prevalent in a vast array of biologically active molecules.

The guanidinium group is a common structural motif in pharmaceuticals due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated state under physiological conditions, enabling critical interactions with biological targets like enzymes and receptors. This compound provides a direct and efficient pathway to these structures, making it a reagent of significant interest in medicinal chemistry and the development of novel therapeutic agents, particularly for infectious diseases.[3] Furthermore, its applications extend to agrochemicals as a precursor for fungicides and herbicides and into materials science for the synthesis of specialized polymers.[1][3]

This guide will systematically detail the essential technical information required for the proficient use of this reagent.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 29671-92-9[1]
Molecular Formula CH₃ClN₂·HCl[1]
Molecular Weight 114.96 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 170–181 °C[1][2]
Solubility Soluble in water. The synthesis in diethyl ether suggests insolubility in non-polar ethereal solvents.[4]
Purity (Typical) ≥98% (by Titration)[1]
Safety, Handling, and Storage

As a reactive chemical intermediate, adherence to strict safety protocols is mandatory.

  • Hazard Identification : this compound is classified as an irritant.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

  • Recommended Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection : Wear a standard laboratory coat.

  • Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere is recommended for long-term storage to prevent degradation.

  • Incompatibilities : Avoid strong oxidizing agents.

  • Hazardous Decomposition Products : Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.

Synthesis and Purification

This compound is typically synthesized from readily available starting materials via a straightforward acid-addition reaction.

Synthesis Pathway from Cyanamide

The most common laboratory-scale synthesis involves the reaction of cyanamide with hydrogen chloride in an anhydrous solvent.

Synthesis cluster_reactants Reactants cyanamide Cyanamide (H₂NCN) ether Anhydrous Diethyl Ether cyanamide->ether hcl Hydrogen Chloride (HCl) hcl->ether product Chloroformamidine Hydrochloride ether->product 0 °C to RT

Caption: Synthesis of Chloroformamidine HCl from Cyanamide and HCl.

Detailed Synthesis and Purification Protocol

This protocol is adapted from established procedures.[4]

Objective: To synthesize and purify this compound.

Materials:

  • Cyanamide (1.0 eq.)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous solution of Hydrogen Chloride (HCl) in Diethyl Ether

  • Acetone (for washing)

  • Cold, dilute Hydrochloric Acid (for washing)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve Cyanamide (1.0 eq.) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • HCl Addition: Slowly add the ethereal solution of hydrogen chloride (approx. 2.0-2.2 eq.) dropwise to the stirred cyanamide solution. Causality Note: This slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent side reactions. The temperature should be maintained below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. A white precipitate of this compound will form. Trustworthiness Check: The formation of a precipitate is a key indicator of a successful reaction, as the hydrochloride salt is insoluble in diethyl ether.

  • Isolation: Collect the white solid precipitate by vacuum filtration.

  • Purification (Washing):

    • Wash the filter cake with a small amount of cold, dilute hydrochloric acid. This removes any unreacted cyanamide.

    • Subsequently, wash the cake with cold acetone. This step helps to remove residual ethereal solvent and facilitates drying.

  • Drying: Dry the purified white solid under vacuum at a low temperature (e.g., 30-40 °C) to yield the final product.

Core Applications & Reaction Mechanisms

The primary utility of this compound is as an electrophilic building block for the synthesis of guanidines and N-containing heterocycles.

Guanidine Synthesis: A Cornerstone Reaction

The reaction of this compound with primary or secondary amines is a fundamental method for preparing substituted guanidines.

Reaction Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the chloroformamidine moiety.

Caption: General mechanism for Guanidine synthesis.

Causality and Field Insights:

  • Stoichiometry: At least two equivalents of the amine are often required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride that is eliminated, driving the reaction to completion. Alternatively, a non-nucleophilic base (e.g., triethylamine, DIPEA) can be used.

  • Solvent Choice: The reaction is typically performed in polar aprotic solvents like DMF or acetonitrile, or in alcohols like ethanol, depending on the solubility of the starting amine.

  • Electron-Deficient Amines: this compound is particularly effective for the guanylation of electron-deficient aromatic amines, which are often poor nucleophiles. The reactivity of the reagent can overcome the lower reactivity of these substrates.

Application in Heterocyclic Synthesis

As a 1,3-dielectrophile, this compound and its derivatives are valuable precursors for a variety of heterocyclic ring systems, including pyrimidines, triazines, and imidazoles.[5] The specific reaction pathway depends on the chosen nucleophile, which can possess multiple nucleophilic centers (e.g., hydrazines, amidines). These heterocyclic cores are central to many pharmaceutical and agrochemical compounds.[6][7]

Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in synthesis.

  • Titration: Purity is commonly assessed via argentometric titration to quantify the chloride content or by total nitrogen analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the rapid exchange of protons with residual water and among the nitrogen atoms, the proton signal for the NH groups in this compound typically appears as a broad singlet in solvents like DMSO-d₆.

    • ¹³C NMR: A single resonance corresponding to the central carbon of the guanidinium core is expected. Predicted spectra are available, but experimental data in literature is scarce.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. Characteristic peaks would include:

    • Strong, broad N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region).

    • C=N stretching vibrations (around 1650-1680 cm⁻¹).

Conclusion

This compound is a potent and enabling reagent for modern organic synthesis. Its ability to serve as a direct precursor to the vital guanidine functional group ensures its continued relevance in drug discovery and materials science. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can confidently and safely leverage this compound to construct complex molecular architectures and advance their scientific objectives. The protocols and insights provided herein are intended to form a self-validating framework for its application, promoting both efficiency and safety in the laboratory.

References

A Senior Application Scientist's Guide to the Spectral Characterization of Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloroformamidine hydrochloride (Cl-C(=NH)NH₂·HCl) is a reactive intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals, particularly in the formation of heterocyclic compounds.[1] Despite its utility, comprehensive spectral data for the isolated compound is scarce in the public domain, likely due to its inherent instability and hygroscopic nature. This technical guide provides researchers, scientists, and drug development professionals with a predictive and methodological framework for the spectral characterization of this compound. By combining foundational spectroscopic principles with field-proven protocols, this document serves as a virtual standard operating procedure for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this challenging molecule.

Introduction: The Characterization Challenge

This compound is a salt of a highly reactive imine.[2][3] Its utility as a synthetic building block is rooted in its electrophilic carbon and nucleophilic nitrogen atoms.[1] However, these same features contribute to its limited shelf-life and sensitivity to moisture, making its isolation and characterization non-trivial. A robust analytical workflow is therefore not just desirable but essential for verifying the identity, purity, and stability of the reagent before its use in sensitive downstream applications. This guide addresses the critical need for a reliable characterization protocol by predicting the expected spectral data and detailing the rigorous methodologies required to obtain it.

Predicted Spectral Data & Interpretation

Given the absence of a comprehensive public spectral library for this compound, we will rely on first principles, substituent effects, and data from analogous structures like formamidine hydrochloride to predict the key spectral features.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. Due to the compound's hygroscopic nature and the presence of exchangeable protons, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it allows for the observation of N-H protons, which would otherwise be lost to rapid exchange in solvents like D₂O.[7][8]

Predicted ¹H and ¹³C NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
¹H 8.5 - 10.5Broad SingletNH/NH₂ protons: Amidinium protons are deshielded due to the positive charge and electronegativity of adjacent nitrogen and chlorine atoms. Broadening is expected due to quadrupole coupling with ¹⁴N and chemical exchange.[9][10]
¹³C 155 - 165SingletAmidine Carbon (C=N): This carbon is in a chemical environment similar to that of guanidinium and other formamidinium salts and is significantly deshielded.[11][12][13] The direct attachment of an electronegative chlorine atom further shifts it downfield.

Causality Behind Predictions: The protonation of the amidine system creates a resonance-stabilized amidinium cation, which delocalizes the positive charge across the N-C-N framework.[11] This delocalization, combined with the electron-withdrawing effect of the C-Cl bond, strongly deshields both the protons and the central carbon atom. The chemical shifts are estimated based on data for similar structures and established substituent effects in NMR.[7][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present. The spectrum is expected to be dominated by absorptions from N-H and C-N bonds.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment & Rationale
3100 - 3400Strong, BroadN-H StretchAsymmetric & Symmetric N-H Stretching: Typical for primary amines and imines. Broadening is indicative of significant hydrogen bonding in the solid state, a common feature of hydrochloride salts.[14][15]
1650 - 1700StrongC=N StretchImine/Amidinium C=N Stretching: This strong absorption is characteristic of the carbon-nitrogen double bond, a key feature of the amidinium core.[16]
1550 - 1650MediumN-H BendNH₂ Scissoring: Characteristic bending vibration for primary amine groups.[17][18]
1000 - 1250MediumC-N StretchAliphatic C-N Stretching: Corresponds to the single bond character within the resonance-stabilized amidinium system.[17]
650 - 800MediumC-Cl StretchCarbon-Chlorine Stretching: Expected absorption for an aliphatic chloro group.

Expert Insight: The broadness and position of the N-H stretching bands are highly diagnostic. In a well-dried, solid-state sample (e.g., KBr pellet), the extensive hydrogen bonding network involving the chloride counter-ion will lead to a very broad and intense absorption envelope in the high-frequency region.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the recommended technique due to the pre-charged nature of the hydrochloride salt.

Predicted Mass Spectrometric Data (Positive ESI)

m/z (Mass-to-Charge Ratio) Assignment Rationale
78 / 80[M+H]⁺ (Chloroformamidine Cation) The molecular ion of the free base. The characteristic ~3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl) is the definitive signature for this ion.
43[CH₄N₂]⁺ A potential fragment resulting from the loss of a chlorine radical, followed by rearrangement.
36 / 38[HCl]⁺ While less common in ESI, observation of the hydrogen chloride fragment is possible under certain conditions.

Trustworthiness of Analysis: The most critical piece of evidence in the mass spectrum will be the isotopic pattern of the molecular ion.[19] Observing the pair of peaks at m/z 78 and 80 in an approximate 3:1 ratio provides unequivocal evidence for the presence of one chlorine atom in the molecule, thereby validating its identity. Fragmentation of amidines can proceed via cleavage of the C-N or C-Cl bonds.[20][21][22]

Experimental Protocols for Data Acquisition

The following protocols are designed as self-validating systems, incorporating best practices for handling a reactive and potentially hygroscopic compound.

NMR Spectroscopy Protocol

This workflow ensures sample integrity and optimal data quality.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition P1 Weigh 10-15 mg of Chloroformamidine HCl into a clean, dry vial inside a glovebox or under a nitrogen blanket. P2 Add ~0.7 mL of anhydrous DMSO-d6 via syringe. P1->P2 P3 Vortex gently until fully dissolved. Visually inspect for particulates. P2->P3 P4 Transfer solution to a clean, dry 5 mm NMR tube. Cap immediately. P3->P4 A1 Insert sample into the spectrometer. Lock on the DMSO-d6 deuterium signal. P4->A1 A2 Tune and match the probe for ¹H and ¹³C frequencies. A1->A2 A3 Perform automated shimming (topshim) to optimize magnetic field homogeneity. A2->A3 A4 Acquire ¹H spectrum (e.g., 16 scans). Reference to residual DMSO peak (δ 2.50). A3->A4 A5 Acquire ¹³C spectrum (e.g., 1024 scans) with proton decoupling. Reference to DMSO-d6 peak (δ 39.52). A4->A5

Caption: NMR sample preparation and acquisition workflow.

Protocol Justification:

  • Inert Atmosphere: this compound's reactivity necessitates handling under inert conditions to prevent hydrolysis or degradation.[23][24]

  • Anhydrous DMSO-d₆: This solvent is chosen for its ability to dissolve the polar salt and for its low water content, preserving the sample and allowing for the clear observation of exchangeable N-H protons.[7][8]

  • Shimming: Proper shimming is crucial for obtaining sharp spectral lines, which is essential for accurate integration and multiplicity analysis.[25][26]

IR Spectroscopy Protocol (Solid State)

This protocol uses the KBr pellet method, which is ideal for obtaining a high-quality solid-state spectrum of a crystalline salt.

IR_Workflow S1 Grind 1-2 mg of Chloroformamidine HCl with ~100 mg of dry, spectroscopy-grade KBr in an agate mortar. S2 Grind mixture until it is a fine, homogenous powder. Work quickly to minimize moisture absorption. S1->S2 S3 Transfer powder to a pellet press die. S2->S3 S4 Apply pressure (e.g., 8-10 tons) under vacuum to form a transparent or translucent pellet. S3->S4 S6 Place the KBr pellet in the sample holder and acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). S4->S6 S5 Acquire a background spectrum of the empty sample chamber. S5->S6

Caption: Workflow for solid-state IR analysis via KBr pellet.

Protocol Justification:

  • KBr Matrix: Potassium bromide is transparent in the mid-IR range, providing no interfering signals. It acts as a solid matrix to hold the sample.

  • Grinding: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering and produces a high-quality spectrum.

  • Vacuum Press: Applying pressure under vacuum removes trapped air and moisture, resulting in a clearer pellet that allows for maximum light transmittance.

Mass Spectrometry Protocol (ESI)

This protocol is optimized for analyzing a pre-existing salt to confirm its molecular weight.

MS_Workflow M1 Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water). M2 Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). M1->M2 M3 Set the mass spectrometer to operate in positive ion mode. M2->M3 M4 Optimize source parameters (capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the target ion. M3->M4 M5 Acquire a full scan spectrum over a relevant m/z range (e.g., 50-200 amu) to identify the molecular ion and its isotope pattern. M4->M5

Caption: ESI-MS workflow for molecular weight confirmation.

Protocol Justification:

  • Dilute Solution: High concentrations can lead to signal suppression and source contamination in ESI-MS. A dilute solution ensures a stable spray and optimal ionization.

  • Positive Ion Mode: Since the compound is a hydrochloride salt, the analyte already exists in a protonated (cationic) form in solution, making positive ion detection the natural and most sensitive choice.[19]

  • Source Parameter Optimization: Fine-tuning the source conditions is critical to gently desolvate the ions without causing premature fragmentation, ensuring the molecular ion is observed with high intensity.

Conclusion

The structural verification of this compound is achievable through a systematic and careful application of modern spectroscopic techniques. This guide provides the predictive framework and detailed methodologies necessary for any researcher to confidently acquire and interpret the NMR, IR, and mass spectra of this reactive yet valuable synthetic intermediate. The key to success lies in meticulous sample handling to mitigate instability and in the thoughtful selection of experimental parameters, as outlined in the provided protocols. The definitive spectral signatures—a significantly deshielded amidinium system in NMR, strong N-H and C=N stretches in IR, and a characteristic chlorine isotope pattern in MS—together form a self-validating dataset for the unambiguous confirmation of this compound's identity and purity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride is a versatile reagent and a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its reactive nature necessitates precise and reliable analytical methods for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous characterization of such small molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, present predicted chemical shifts and coupling patterns, and offer a detailed, field-proven protocol for acquiring high-quality NMR data for this and similar reactive compounds. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

The Significance of this compound and the Role of NMR

This compound (ClC(NH₂)₂⁺Cl⁻) is a highly valuable intermediate in organic synthesis, primarily utilized for the introduction of the guanidine moiety, a common functional group in biologically active molecules. Its utility extends to the synthesis of various heterocyclic compounds, making it a staple in medicinal chemistry and drug discovery.

Given its reactivity and potential for decomposition, robust analytical techniques are paramount to ensure the quality and integrity of starting materials and subsequent products. NMR spectroscopy offers an unparalleled, non-destructive method for structural elucidation. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for:

  • Unambiguous structural confirmation: Verifying the connectivity of atoms within the molecule.

  • Purity assessment: Detecting the presence of impurities or degradation products.

  • Reaction monitoring: Tracking the progress of reactions involving this compound.

This guide will focus on providing a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, enabling scientists to leverage this powerful technique effectively.

Molecular Structure and Predicted NMR Spectral Analysis

The structure of this compound features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom. The positive charge is delocalized across the N-C-N system. This seemingly simple structure presents interesting features in its NMR spectra due to the presence of exchangeable protons on the nitrogen atoms and the influence of the electronegative chlorine and nitrogen atoms on the carbon environment.

Molecular Structure of this compound

Caption: Ball-and-stick model of the chloroformamidine cation and its counter-ion.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the protons attached to the nitrogen atoms (the -NH₂ groups). The chemical shift of these protons can be significantly influenced by several factors:

  • Solvent: The choice of NMR solvent is critical. Protic solvents may lead to rapid proton exchange, potentially broadening the signal or even causing it to merge with the solvent's residual proton peak. Aprotic polar solvents like DMSO-d₆ are generally preferred for observing N-H protons.

  • Concentration and Temperature: These factors can affect the extent of hydrogen bonding and the rate of proton exchange, leading to shifts in the peak position and changes in its shape.

  • Acidity: The presence of the hydrochloride salt will influence the acidity of the N-H protons.

In a suitable aprotic solvent like DMSO-d₆, the protons of the two -NH₂ groups are expected to be chemically equivalent due to resonance and/or rapid rotation around the C-N bonds. This would result in a single, potentially broad signal. The broadening is a consequence of quadrupolar relaxation from the ¹⁴N nuclei and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is anticipated to be very simple, showing a single resonance for the central carbon atom. The chemical shift of this carbon is influenced by the attached electronegative atoms (Cl and two N atoms). The deshielding effect of these atoms will cause the carbon signal to appear at a relatively downfield position.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. It is crucial to note that these are predicted values based on established chemical shift correlations and the analysis of similar structures. Actual experimental values may vary slightly depending on the specific conditions.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 9.5broad singlet4H-NH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 150 - 160C =N

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small, potentially reactive molecule like this compound.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~10-20 mg of Chloroformamidine HCl dissolve Dissolve in ~0.6 mL of anhydrous DMSO-d6 start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a clean, dry NMR tube vortex->transfer instrument Insert sample into NMR spectrometer transfer->instrument tune Tune and match the probe instrument->tune lock Lock on the deuterium signal of DMSO-d6 tune->lock shim Shim the magnetic field lock->shim acquire_H1 Acquire 1H spectrum shim->acquire_H1 acquire_C13 Acquire 13C spectrum acquire_H1->acquire_C13 process Apply Fourier transform acquire_C13->process phase Phase correction process->phase baseline Baseline correction phase->baseline reference Reference the spectra (TMS or residual solvent peak) baseline->reference integrate Integrate signals (1H) reference->integrate analyze Analyze and assign peaks integrate->analyze

Caption: A streamlined workflow for NMR analysis of small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). The use of an anhydrous solvent is recommended to minimize the residual water peak which can interfere with the observation of exchangeable protons.

    • Gently vortex the sample to ensure complete dissolution and homogeneity.

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

    • For ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

      • A relaxation delay of 1-2 seconds is typically adequate for small molecules.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, although for simple identification, a shorter delay may be sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm. For ¹³C NMR, the DMSO-d₆ multiplet is centered at approximately 39.52 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and integration to assign the peaks to the corresponding atoms in the molecule.

Interpretation of the NMR Spectra

The interpretation of the NMR spectra serves as the final confirmation of the molecular structure.

  • ¹H NMR Spectrum: The presence of a single, broad peak in the downfield region (around 8-9.5 ppm) with an integration corresponding to four protons would be strong evidence for the four equivalent N-H protons of the chloroformamidinium cation. The absence of other signals in the aliphatic or aromatic regions would confirm the purity of the sample with respect to proton-containing impurities.

  • ¹³C NMR Spectrum: A single peak in the range of 150-160 ppm would be consistent with the central, electron-deficient carbon atom of this compound. The simplicity of the spectrum is a key indicator of the molecule's symmetry.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted spectral features and following the detailed experimental protocol, researchers can confidently utilize NMR spectroscopy for the routine characterization of this important synthetic intermediate. The provided data and methodologies serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the quality and integrity of their research.

An In-depth Technical Guide to the Stability and Degradation Pathways of Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride is a versatile reagent and a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its inherent reactivity, while synthetically useful, also predisposes it to degradation under various environmental conditions. A thorough understanding of its stability profile and degradation pathways is paramount for ensuring the quality, safety, and efficacy of resulting drug substances and products. This technical guide provides a comprehensive analysis of the stability of this compound, detailing its principal degradation mechanisms under hydrolytic, oxidative, thermal, and photolytic stress. We present postulated degradation pathways grounded in chemical principles, detailed protocols for conducting forced degradation studies, and a framework for developing a stability-indicating analytical method. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and handling of this important chemical intermediate.

Introduction: The Dual Nature of this compound

This compound, with the chemical formula CH₄Cl₂N₂, is a highly functionalized small molecule.[1] Its utility in organic synthesis stems from its ability to act as a precursor to guanidines and various N-heterocycles.[2] However, the very features that make it a valuable synthetic partner—the electrophilic carbon and the reactive N-Cl bond—also render it susceptible to degradation.

This guide moves beyond standard safety and handling precautions to provide a deeper, mechanistic understanding of the chemical instabilities of this compound. By elucidating its degradation pathways, we aim to empower researchers to develop robust formulations, establish meaningful specifications, and design accurate analytical methods for quality control.

Intrinsic Stability and Recommended Storage

Under ideal conditions, this compound is a white crystalline powder that is stable.[1] Manufacturer safety data sheets (SDS) consistently recommend storing the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong oxidizing agents.[2][3]

Historical data suggests that in its dry state, the compound is stable up to approximately 80°C but will decompose upon prolonged heating above 90°C. The presence of moisture significantly lowers its thermal stability, with decomposition observed above 70°C.[3]

Parameter Condition Relative Stability Source
Physical Form White crystalline powderStable[1]
Storage Temperature 2-8 °C RecommendedHigh[1]
Atmosphere Dry, inertHigh[3]
Incompatibilities Moisture, Strong Oxidizing AgentsLow[2][3]
Thermal Stability (Dry) Stable up to ~80°CModerate[3]
Thermal Stability (Moist) Decomposes >70°CLow[3]

Principal Degradation Pathways

The structure of this compound suggests several potential points of attack for degradation. The primary pathways are hydrolysis, oxidation, and thermolysis. Photolytic degradation is also a potential concern for molecules of this class.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound due to its high reactivity with water. The degradation is expected to proceed through a multi-step mechanism, particularly influenced by pH.

Postulated Hydrolytic Pathway:

The overall transformation under neutral or slightly basic conditions is the conversion to urea. A patent from 1955 notes that gentle heating of this compound in an aqueous solution leads to the formation of urea nitrate.[3] This suggests a pathway involving cyanamide as a key intermediate, as the hydrolysis of cyanamide to urea is a well-known reaction.[2]

  • Step 1: Formation of Cyanamide. The initial and likely rate-determining step is the hydrolysis of the N-chloro functionality and elimination of HCl to form cyanamide. This reaction is facilitated by nucleophilic attack of water or hydroxide ions.

  • Step 2: Hydration of Cyanamide to Urea. The resulting cyanamide is then hydrated in the presence of water to form urea.[2][4] This step can be catalyzed by both acid and base.

G cluster_0 Hydrolytic Degradation Pathway A Chloroformamidine Hydrochloride B Cyanamide (Intermediate) A->B + H2O - 2HCl C Urea (Final Product) B->C + H2O

Caption: Postulated hydrolytic degradation of Chloroformamidine HCl.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the cyanamide intermediate to urea is catalyzed.[5][6][7] The initial degradation of chloroformamidine itself may be slower due to the protonation of the nitrogen atoms, which would decrease their nucleophilicity.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, accelerating the initial attack on the electrophilic carbon of chloroformamidine. The subsequent hydrolysis of cyanamide to urea is also base-catalyzed. The non-enzymatic decomposition of amidines is known to be significantly faster at higher pH, consistent with hydroxide attack.[8]

Oxidative Degradation

This compound is susceptible to oxidation, particularly by strong oxidizing agents like hydrogen peroxide. The amidine functional group itself can be a target for oxidation.

Postulated Oxidative Pathway:

While specific studies on chloroformamidine are scarce, the general chemistry of amidines suggests that oxidation could lead to the formation of N-hydroxylated species or cleavage of the C-N bonds.[3][9] Given the presence of the N-chloro group, complex radical reactions could also occur. A plausible, though unconfirmed, pathway could involve oxidation at the nitrogen atoms, potentially leading to the formation of urea or other breakdown products.

G cluster_1 Potential Oxidative Degradation A Chloroformamidine Hydrochloride B N-Hydroxyamidine Intermediate (Hypothetical) A->B + [O] C Further Oxidation Products (e.g., Urea, CO2, etc.) B->C + [O]

Caption: Hypothetical oxidative degradation pathway.

Thermal Degradation

As previously noted, this compound exhibits thermal instability, especially in the presence of moisture.[3] Upon combustion or significant thermal stress, decomposition yields hazardous gases.

Thermal Decomposition Products:

  • Carbon Oxides (CO, CO₂)

  • Hydrogen Chloride (HCl)

  • Nitrogen Oxides (NOx)

These products indicate the complete breakdown of the molecular structure at high temperatures. At lower temperatures, but above its decomposition point, thermal stress would likely accelerate the hydrolytic pathway if moisture is present.

Photolytic Degradation

The potential for photolytic degradation should be considered, as required by ICH guidelines for drug substance and product stability testing.[10] Amidinium salts have been studied for their photolytic decomposition mechanisms, which can involve photoinduced electron transfer.[11]

Postulated Photolytic Pathway:

Irradiation with UV light could induce homolytic cleavage of the N-Cl bond, generating radical intermediates. These highly reactive species could then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or further decomposition. The ultimate products would likely be a complex mixture, the composition of which would depend on the specific conditions (wavelength, solvent, presence of oxygen).

Experimental Protocols for Forced Degradation Studies

To experimentally verify these postulated pathways and identify degradation products, a forced degradation study is essential. This involves subjecting this compound to a range of stress conditions that are more severe than accelerated stability testing.[10][12][13] The goal is to achieve 5-20% degradation of the parent compound.[14][15]

General Experimental Workflow

G cluster_2 Forced Degradation Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze identify Characterize Degradants (Mass Spec, etc.) analyze->identify

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Degradation
  • Preparation: Prepare three solutions of this compound at a concentration of approximately 1 mg/mL. Use 0.1 M HCl for acidic conditions, purified water for neutral, and 0.1 M NaOH for basic conditions.[13][16]

  • Stress Application: Store the solutions at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Sample Quenching: Before analysis, cool the aliquots to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

Protocol for Oxidative Degradation
  • Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). Add 3% hydrogen peroxide.[17]

  • Stress Application: Store the solution at room temperature, protected from light. Monitor the reaction at various time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: Directly analyze the aliquots by HPLC-UV/MS. No quenching step is typically required, but dilution may be necessary.

Protocol for Thermal Degradation
  • Solid State: Place a known quantity of solid this compound in a controlled temperature oven at 90°C. Analyze samples at set intervals.

  • Solution State: Prepare a solution of the compound at 1 mg/mL in a suitable solvent. Store at 70°C, protected from light. Analyze at set intervals.

Protocol for Photolytic Degradation
  • Preparation: Prepare both a solid sample and a 1 mg/mL solution sample. Place them in chemically inert, transparent containers. Prepare dark controls wrapped in aluminum foil.

  • Stress Application: Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

  • Analysis: Analyze the exposed samples and the dark controls by HPLC-UV/MS.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products, impurities, and excipients.[18][19] Reversed-phase HPLC with UV and MS detection is the technique of choice.[20][21]

Proposed HPLC-UV/MS Method

Given that this compound and its likely primary degradants (cyanamide, urea) are highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-modified reversed-phase column would be most appropriate.

  • Column: A HILIC column (e.g., Primesep S) or a C18 column suitable for polar compounds.[22][23]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 3 with formic acid) would provide good separation for these polar analytes.[19]

  • Detection:

    • UV Detection: Low wavelength UV (e.g., 200-210 nm) would be necessary to detect all components, as urea and cyanamide have poor chromophores.[22]

    • Mass Spectrometry (MS) Detection: Electrospray ionization in positive mode (ESI+) would be used for identification and confirmation of the parent compound and its degradation products by monitoring their respective m/z ratios.[24][25]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the method's ability to resolve the parent peak from all degradation product peaks generated during the forced degradation studies.

Conclusion and Recommendations

This compound is a chemically labile molecule whose stability is critically dependent on environmental conditions. The primary degradation pathway is hydrolysis, which proceeds through a cyanamide intermediate to yield urea. The compound is also susceptible to degradation by oxidation, heat, and light.

For professionals in drug development and manufacturing, the following recommendations are crucial:

  • Strict Storage and Handling: Adherence to storage conditions (cool, dry, away from light and incompatible materials) is essential to prevent degradation.

  • Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to understand potential degradation products and establish intrinsic stability.

  • Method Development: Develop and validate a specific stability-indicating analytical method, preferably using HILIC or polar-reversed phase HPLC with both UV and MS detection, to ensure accurate monitoring of the compound's purity and stability over time.

By implementing these strategies, researchers and manufacturers can mitigate the risks associated with the instability of this compound, ensuring the integrity of their synthetic processes and the quality of their final products.

References

Chloroformamidine hydrochloride tautomerism and reactive forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism and Reactive Forms of Chloroformamidine Hydrochloride

This compound (CAS: 29671-92-9) is a pivotal reagent in synthetic organic chemistry, valued for its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its deceptively simple structure belies a complex chemical nature, governed by tautomeric equilibria that give rise to distinct reactive forms. This guide provides an in-depth analysis of the tautomerism of this compound and elucidates the mechanistic pathways through which it engages with nucleophiles. By understanding these fundamental principles, researchers in drug development and process chemistry can better harness the synthetic potential of this versatile building block. This document moves beyond a simple recitation of protocols to explain the underlying causality, offering field-proven insights into its application.

Foundational Concepts: Structure and Properties

This compound is a stable, white crystalline solid that serves as a key intermediate for introducing the guanidinyl moiety and for constructing various nitrogen-containing heterocycles.[1][3] It is the hydrochloride salt of chloroformamidine, which itself is a highly reactive and unstable free base. The salt form provides shelf-stability while allowing for the controlled in-situ generation of its reactive forms.[4]

Table 1: Physicochemical and Safety Data for this compound
PropertyValueCitation(s)
CAS Number 29671-92-9[1]
Molecular Formula CH4Cl2N2 (or CH3ClN2·HCl)[1][5]
Molecular Weight 114.96 g/mol [1][5]
Appearance White to off-white crystalline powder[1][6]
Melting Point 170-181 °C[1]
Primary Hazards Causes serious skin and eye irritation[5][7]
Incompatibilities Strong oxidizing agents[8]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatibles[8]

The Core of Reactivity: Tautomeric Equilibrium

While not extensively documented in dedicated studies, the reactivity of this compound can be rationalized by considering its plausible tautomeric forms. The protonated species exists in an equilibrium between at least two major forms, which dictates its subsequent chemical behavior.

The primary equilibrium involves the protonation of the two distinct nitrogen atoms of the chloroformamidine base. This leads to two resonance-stabilized cationic forms.

Caption: Fig. 1: Plausible tautomeric forms of the chloroformamidinium cation.

In solution, these forms are in rapid equilibrium. The delocalization of the positive charge across the N-C-N system renders the central carbon atom highly electrophilic, making it susceptible to attack by nucleophiles. The specific tautomer that reacts may be influenced by the nature of the nucleophile and the reaction conditions, but for most synthetic purposes, the molecule can be considered a potent electrophilic C-N synthon.

Reactive Forms and Key Mechanistic Pathways

The synthetic utility of this compound stems from two primary reactive pathways, both originating from its electrophilic nature. The choice of pathway is dictated by the reaction conditions, particularly the presence or absence of a base.

Pathway A: Direct Electrophilic Attack (Guanidinylation)

Under neutral or acidic conditions, the chloroformamidinium cation is the dominant species. Its carbon atom is highly activated towards nucleophilic attack, most commonly by primary or secondary amines to form guanidines. This reaction proceeds via a classic addition-elimination mechanism, analogous to the acylation of amines by acyl chlorides.

Causality of the Mechanism:

  • Nucleophilic Addition: The lone pair of the attacking amine adds to the electrophilic carbon of the chloroformamidinium ion. This breaks the C=N double bond, transferring the electron density to a nitrogen atom and forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added nitrogen to a suitable base in the medium (e.g., solvent or another amine molecule).

  • Elimination: The intermediate collapses, reforming a C=N double bond and eliminating a chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting guanidinium ion is deprotonated by a base to yield the neutral guanidine product and an ammonium salt.

pathway_a start start intermediate Tetrahedral Intermediate H₂N-C(Cl)(NH₂)-N⁺HR₂ start:f0->intermediate 1. Nucleophilic    Addition product Guanidinium Ion H₂N-C(NH₂)=N⁺HR₂ intermediate->product 2. Elimination    of HCl final Neutral Guanidine H₂N-C(=NR)-NH₂ product->final 3. Deprotonation caption Fig. 2: Mechanism for guanidine synthesis via direct electrophilic attack.

Caption: Fig. 2: Mechanism for guanidine synthesis via direct electrophilic attack.

This pathway is highly reliable and forms the basis for many guanidinylation protocols in medicinal chemistry.[9]

Pathway B: Base-Mediated Formation of Reactive Intermediates

In the presence of a non-nucleophilic base, this compound can be deprotonated to its free base, chloroformamidine. This species is unstable and can undergo further reaction, such as elimination of HCl to form cyanamide (H₂N-C≡N) or a related carbodiimide-like species.

Causality of the Mechanism:

  • Deprotonation: A base removes a proton from one of the nitrogen atoms of the chloroformamidinium ion.

  • Elimination: The resulting free base can eliminate a molecule of HCl. This is facilitated by the formation of the stable and linear cyanamide molecule. This in-situ generated cyanamide is highly reactive and can be trapped by nucleophiles.

pathway_b start Chloroformamidinium Ion H₂N=C(Cl)NH₂⁺ freebase Chloroformamidine (Free Base) HN=C(Cl)NH₂ start->freebase + Base - H⁺ cyanamide Cyanamide H₂N-C≡N freebase->cyanamide - HCl nucleophile Trapping by Nucleophile (e.g., R-NH₂) cyanamide->nucleophile caption Fig. 3: In-situ generation of cyanamide under basic conditions.

Caption: Fig. 3: In-situ generation of cyanamide under basic conditions.

This pathway is particularly relevant in the synthesis of certain heterocycles where the reaction is performed under basic conditions. The formation of cyanamide explains why this compound can sometimes serve as a direct substitute for cyanamide in synthetic protocols.[4]

Experimental Protocols & Applications

The dual reactivity of this compound makes it a versatile tool. The following protocols are representative of its common applications and are designed to be self-validating through careful control of stoichiometry and conditions.

Protocol 1: Synthesis of this compound

This procedure is based on the established method of reacting cyanamide with hydrogen chloride.[10]

Materials:

  • Cyanamide (50.0 g, 1.19 mol)

  • Diethyl ether (anhydrous, 900 mL)

  • Hydrogen chloride solution in diethyl ether (29% w/w, 450 g)

Procedure:

  • Dissolve cyanamide in 900 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the ethereal hydrogen chloride solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions and ensure selective formation of the desired salt.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • A white precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum at 30 °C to afford this compound as a white solid. (Typical yield: >95%).[10]

Protocol 2: General Procedure for Guanidinylation of an Amine

This protocol utilizes the direct electrophilic nature of the reagent (Pathway A).

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Aprotic solvent (e.g., DMF, CH₃CN, or THF)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 2.2 eq)

Procedure:

  • Dissolve the amine (1.0 eq) and this compound (1.1 eq) in the chosen aprotic solvent.

  • Cool the mixture to 0 °C.

  • Slowly add the tertiary amine base (2.2 eq). Causality: One equivalent of base is required to neutralize the HCl salt of the starting material, and a second equivalent is needed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purify the resulting guanidine by column chromatography or recrystallization.

Protocol 3: Synthesis of a 2-Aminothieno[2,3-d]pyrimidine

This protocol demonstrates the use of this compound as a C-N synthon for heterocycle formation.[11]

Materials:

  • Substituted 2-amino-3-cyanothiophene derivative (1.0 eq)

  • This compound (2.5 eq)

  • Dimethylsulfone (5.0 eq)

Procedure:

  • Combine the thiophene starting material, this compound, and dimethylsulfone in a reaction vessel. Causality: Dimethylsulfone serves as a high-boiling, polar solvent that facilitates the reaction at elevated temperatures.

  • Heat the mixture to 130 °C for 30-60 minutes. The reaction proceeds via an initial attack of the amino group onto the chloroformamidine, followed by an intramolecular cyclization of the nitrile group.

  • Cool the mixture to room temperature.

  • Add water to the solidified mass and neutralize with an aqueous base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by flash chromatography on silica gel.[11]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is governed by a fascinating interplay of tautomerism and reaction conditions. By understanding it as a stable precursor to a highly electrophilic cation (Pathway A) or as a source of in-situ generated cyanamide (Pathway B), chemists can deploy it with precision and confidence. Its utility in the direct synthesis of guanidines and complex N-heterocycles solidifies its role as an indispensable tool in the arsenal of drug discovery and development professionals. The mechanistic insights and robust protocols provided in this guide are intended to empower researchers to leverage the full synthetic potential of this fundamental building block.

References

An In-depth Technical Guide to Chloroformamidine Hydrochloride and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound Chloroformamidine hydrochloride. It provides an in-depth exploration of its various synonyms, chemical identifiers, properties, and key applications in organic synthesis. This guide is structured to provide not only foundational knowledge but also practical, field-proven insights into its use as a versatile reagent. Detailed experimental protocols for its synthesis and its application in the formation of guanidines and heterocyclic systems are provided, underpinned by a strong emphasis on scientific integrity, safety, and reproducibility.

Introduction: The Versatility of a Core Reagent

This compound is a highly reactive and versatile compound that serves as a pivotal intermediate in a wide array of chemical transformations.[1] Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a key building block for the synthesis of complex bioactive molecules.[1] The unique structure of this compound allows for the efficient introduction of the amidine functional group, a common motif in many biologically active compounds. This guide will delve into the nomenclature, chemical characteristics, and synthetic applications of this important reagent, providing researchers with the necessary knowledge to effectively and safely incorporate it into their synthetic strategies.

Nomenclature and Chemical Identifiers: A Comprehensive Cross-Reference

Navigating the chemical literature for a specific compound can often be complicated by the use of multiple synonyms and identifiers. To ensure clarity and facilitate comprehensive literature searches, this section provides a detailed list of names and registry numbers associated with this compound.

Identifier Type Value Source
Primary Name This compoundTCI America[2]
Primary Synonym Carbamimidic chloride hydrochlorideChem-Impex[1]
CAS Number 29671-92-9TCI America[2]
Molecular Formula CH₄Cl₂N₂Chem-Impex[1]
Molecular Weight 114.96 g/mol Chem-Impex[1]
PubChem CID 3084509Chem-Impex[1]
MDL Number MFCD00035527Chem-Impex[1]
Other Synonyms Chloroformamidinium chloride, 1-Chloroformamidine hydrochlorideBenchChem[3]

Chemical Properties and Reactivity Profile

This compound is a white crystalline solid with a melting point range of 170-181 °C.[1] It is the hydrochloride salt of chloroformamidine, which makes it more stable and easier to handle than its free base counterpart. The reactivity of this compound is dominated by the electrophilic carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom. This electrophilicity makes it an excellent substrate for nucleophilic attack, which is the basis for its primary applications in organic synthesis.

The core reactivity of this compound can be understood as that of a masked guanidinylating or aminating agent. The presence of the chlorine atom, a good leaving group, facilitates the addition of nucleophiles, leading to the formation of a variety of important chemical structures.

Reactivity_Profile General Reactivity of this compound reagent Chloroformamidine Hydrochloride (Electrophile) intermediate Tetrahedral Intermediate reagent->intermediate nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->reagent Nucleophilic Attack product Substituted Product (e.g., Guanidine, Imidate) intermediate->product Elimination of Cl- hcl HCl (byproduct) intermediate->hcl Proton Transfer

Caption: General nucleophilic substitution mechanism involving this compound.

Synthesis of this compound: Experimental Protocol

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The classical preparation involves the reaction of cyanamide with hydrogen chloride.[4]

Synthesis from Cyanamide and Hydrogen Chloride

This method is based on the direct addition of hydrogen chloride to cyanamide.

Reaction Scheme:

H₂NCN + 2 HCl → [H₂N=C(Cl)NH₂]⁺Cl⁻

Materials:

  • Cyanamide (Warning: Can be unstable and polymerize)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or a solution in a compatible solvent)

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve cyanamide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a pre-cooled solution of HCl in diethyl ether dropwise. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. A white precipitate of this compound will form.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield pure this compound.

Synthesis_Workflow Synthesis of this compound start Dissolve Cyanamide in Anhydrous Ether cool Cool to 0°C start->cool add_hcl Slowly Add HCl cool->add_hcl react Stir at 0°C then RT add_hcl->react filter Vacuum Filtration react->filter wash Wash with Cold Ether filter->wash dry Dry Under Vacuum wash->dry product Pure Chloroformamidine Hydrochloride dry->product

Caption: Workflow for the laboratory synthesis of this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to serve as a precursor for the synthesis of guanidines and various nitrogen-containing heterocycles.

Guanylation of Amines

This compound is an effective reagent for the guanylation of primary and secondary amines, particularly electron-deficient aromatic amines.[3]

Reaction Scheme:

R-NH₂ + [H₂N=C(Cl)NH₂]⁺Cl⁻ → [R-NH-C(=NH₂)NH₂]⁺Cl⁻ + HCl

Experimental Protocol: Synthesis of an Aryl Guanidine

  • Reactant Mixture: In a round-bottom flask, suspend the desired amine and a slight excess (1.1 to 1.5 equivalents) of this compound in a suitable solvent such as acetonitrile or isopropanol.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired guanidine salt.

Synthesis of 1,3,5-Triazines

This compound can be utilized in the synthesis of substituted 1,3,5-triazines, which are important scaffolds in medicinal chemistry.[5][6] While direct cyclotrimerization is less common, it can react with other synthons to form the triazine ring. A more general approach involves the reaction of amidine hydrochlorides with other building blocks.

Conceptual Reaction Scheme for Heterocycle Formation:

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering an efficient route to guanidines and serving as a precursor for various heterocyclic compounds. A thorough understanding of its nomenclature, chemical properties, and safe handling procedures is essential for its effective utilization in research and development. The protocols and information provided in this guide are intended to empower researchers to confidently and safely apply this reagent in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Guanidine Synthesis using Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Guanidinium Cation in Drug Discovery

The guanidine functional group, and its protonated form, the guanidinium cation, is a cornerstone of medicinal chemistry.[1] Its remarkable basicity (pKa of the conjugate acid is ~13.5) ensures it is protonated under physiological conditions, allowing it to engage in strong electrostatic and hydrogen bonding interactions.[2] This "fork-like" ability to form multiple hydrogen bonds is pivotal for molecular recognition at biological targets.[3] Consequently, the guanidine moiety is a privileged scaffold found in a wide array of natural products and clinically significant drugs, including the antihypertensive agent guanethidine, the anti-diabetic drug metformin, and the antiviral zanamivir.[3][4]

The synthesis of substituted guanidines is therefore a critical endeavor in drug development. While numerous methods exist, including the use of thioureas, carbodiimides, and pyrazole-carboxamidines, the guanylation of amines remains a primary strategy.[3][5][6][7] Chloroformamidine hydrochloride emerges as a potent and direct reagent for this transformation, serving as a key intermediate for installing the guanidine functional group onto primary and secondary amines.[8][9] This guide provides an in-depth analysis of its application, from reaction mechanism to a detailed experimental protocol, grounded in practical insights for researchers and drug development professionals.

Reagent Profile: this compound

This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[8][9] Its utility stems from its structure, which provides an electrophilic carbon atom primed for nucleophilic attack by amines. Historically, it has been prepared by combining free cyanamide with hydrogen chloride or more directly by treating lime nitrogen with hydrochloric acid.[10]

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 29671-92-9[8][9][11]
Molecular Formula CH₃ClN₂·HCl[8][9]
Molecular Weight 114.96 g/mol [8]
Appearance White crystalline powder[9]
Melting Point 170-181 °C[9]
Synonyms Carbamimidic chloride hydrochloride[8][9]
Critical Safety and Handling Protocols

This compound is a hazardous substance that requires careful handling to avoid exposure. It is classified as causing severe skin burns and eye damage and may be corrosive to metals.[12]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[13][14] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[12][15]

  • Handling: Avoid all personal contact, including inhalation of dust or fumes.[12] Do not eat, drink, or smoke in the handling area.[15] Wash hands and exposed skin thoroughly after handling.[12][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as moisture and strong bases.[12][15]

  • Spill Management: In case of a spill, evacuate the area. Use dry cleanup procedures; avoid generating dust.[12] Collect the material in a suitable, labeled container for disposal according to local regulations.[12][15]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of soap and water.[12][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

The Guanylation Reaction: Mechanism and Rationale

The synthesis of a guanidine from this compound and an amine proceeds via a classical nucleophilic addition-elimination mechanism, analogous to the acylation of an amine with an acyl chloride.[16][17]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the chloroformamidine. This breaks the C=N pi bond, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the nitrogen atom reforms the C=N double bond, leading to the elimination of a chloride ion as the leaving group.

  • Deprotonation: The resulting guanidinium ion is highly acidic and is deprotonated by a base present in the reaction mixture (typically an excess of the starting amine or an added non-nucleophilic base like triethylamine) to yield the neutral guanidine product and the hydrochloride salt of the base.

This final deprotonation step is crucial; it drives the reaction to completion and neutralizes the hydrogen chloride that is effectively eliminated during the reaction.

Caption: Reaction mechanism for the synthesis of a monosubstituted guanidine.

Experimental Protocol: Synthesis of N-Benzylguanidine

This protocol details the synthesis of N-benzylguanidine from benzylamine as a representative primary amine. The principles are broadly applicable to other primary and secondary amines, though reaction times and purification methods may require optimization.

Materials and Equipment
  • Reagents: Benzylamine (≥99%), this compound (≥99%), Triethylamine (TEA, ≥99%, distilled), Dichloromethane (DCM, anhydrous), Deionized water, Brine (saturated NaCl solution), Sodium sulfate (anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Workflow Overview

Guanidine_Synthesis_Workflow A 1. Reagent Setup Dissolve benzylamine and TEA in anhydrous DCM. B 2. Reaction Initiation Cool flask to 0°C in an ice-water bath. A->B C 3. Reagent Addition Add chloroformamidine HCl portion-wise over 30 min. B->C D 4. Reaction Allow to warm to RT. Stir for 4-6 hours. C->D E 5. Monitoring Check reaction completion by TLC or LC-MS. D->E F 6. Aqueous Workup Wash with water, then brine to remove salts. E->F G 7. Drying & Concentration Dry organic layer (Na₂SO₄). Concentrate in vacuo. F->G H 8. Purification Purify crude product via column chromatography or crystallization. G->H

Caption: Step-by-step workflow for a typical guanidinylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 20 mL). Stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (TEA, 1.52 g, 2.1 mL, 15.0 mmol, 1.5 equiv.). Expert Insight: A non-nucleophilic base is essential to neutralize the HCl formed. Using 1.5 equivalents ensures the reaction medium remains basic, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

  • Reagent Addition: Carefully add this compound (1.26 g, 11.0 mmol, 1.1 equiv.) to the stirred solution in small portions over 30 minutes. Ensure the temperature does not rise above 10 °C. Rationale: Portion-wise addition of the solid reagent maintains control over the reaction rate and temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is DCM:Methanol (9:1). The guanidine product is highly polar and will have a low Rf value.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Trustworthiness: The aqueous washes are critical for removing the triethylamine hydrochloride salt and any unreacted this compound, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzylguanidine can be purified by silica gel column chromatography using a gradient elution (e.g., 0% to 15% methanol in DCM). Alternatively, the product can be dissolved in a minimal amount of isopropanol and precipitated as its hydrochloride salt by the addition of ethereal HCl, which often yields a crystalline solid.

Challenges and Advanced Considerations

Protecting Groups in Multi-Step Synthesis

The high basicity and nucleophilicity of the guanidine group can interfere with subsequent chemical transformations.[18] Therefore, in complex, multi-step syntheses, it is often necessary to use a protected guanidine.[4] Common protecting groups for the guanidine function include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.[2][19] The direct method described here using this compound is best suited for the final steps of a synthesis or for producing molecules where the free guanidine is desired and does not impede the overall synthetic strategy.[18]

Troubleshooting Guide

Table 2: Common Problems and Solutions in Guanidinylation Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive amine (e.g., highly electron-deficient anilines).[20]2. Insufficient base.3. Wet reagents/solvents.1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Ensure at least 1.5 equivalents of base are used.3. Use anhydrous solvents and dry reagents. Chloroformamidine HCl is moisture sensitive.[12]
Complex Product Mixture 1. Reaction temperature too high.2. Presence of water leading to urea byproducts.1. Maintain cooling during reagent addition and control the rate of addition.2. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification 1. High polarity and basicity of the guanidine product.[2]2. Incomplete removal of hydrochloride salts.1. Use a highly polar eluent system (e.g., DCM/MeOH/NH₄OH) for chromatography. Consider reverse-phase HPLC. 2. Convert the free base to its HCl or TFA salt, which may be crystalline and easier to purify. Ensure thorough aqueous workup.[21]

Conclusion

This compound is a highly effective and straightforward reagent for the synthesis of substituted guanidines from amines. Its application, while requiring stringent safety precautions, provides a direct route to a functional group of immense importance in pharmaceutical and medicinal chemistry. By understanding the reaction mechanism, adhering to a robust experimental protocol, and being aware of potential challenges such as purification and the need for protecting groups in larger synthetic schemes, researchers can confidently employ this method to accelerate their drug discovery programs.

References

The Strategic Synthesis of 2-Aminopyrimidines Using Chloroformamidine Hydrochloride: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its synthesis is a critical step in the development of novel drug candidates. This comprehensive guide details the application of Chloroformamidine Hydrochloride as a versatile and efficient reagent for the construction of the 2-aminopyrimidine ring. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the 2-Aminopyrimidine Moiety

The 2-aminopyrimidine unit is a privileged scaffold in drug discovery, renowned for its ability to engage in a variety of biological interactions, particularly hydrogen bonding with protein targets. This structural motif is present in a wide array of therapeutics, including notable anticancer agents like Imatinib and Palbociclib[1]. The versatility of the 2-aminopyrimidine core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of drug candidates to optimize potency, selectivity, and pharmacokinetic profiles. Consequently, robust and scalable synthetic methods for accessing this key heterocycle are of paramount importance to the pharmaceutical industry[2][3].

This compound emerges as a key reagent in this context, serving as a valuable intermediate for the synthesis of various bioactive molecules and specialized reagents[4]. Its utility in pharmaceutical development, particularly for creating nitrogen-containing heterocycles, makes it an attractive choice for constructing the 2-aminopyrimidine ring system[4].

Scientific Rationale and Mechanistic Pathway

The synthesis of 2-aminopyrimidines from this compound is a variation of the classic Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine[5]. This compound acts as a convenient precursor to formamidine, the key N-C-N building block required for the cyclization.

The overall transformation can be dissected into two primary stages:

  • Amidine Formation: this compound is readily converted to the reactive formamidine species under basic conditions.

  • Cyclocondensation: The formamidine then undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or enaminone) to form the pyrimidine ring.

The generalized mechanism is illustrated below:

  • Step 1: Enolate/Enamine Formation: A base abstracts an acidic α-proton from the 1,3-dicarbonyl compound (or its equivalent) to form a nucleophilic enolate or enamine[6][7].

  • Step 2: Nucleophilic Attack: The enolate attacks one of the electrophilic carbons of the formamidine, forming a linear intermediate.

  • Step 3: Second Nucleophilic Attack: A subsequent intramolecular nucleophilic attack by the remaining nitrogen of the amidine moiety onto the second carbonyl group of the 1,3-dicarbonyl system initiates the cyclization.

  • Step 4: Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic 2-aminopyrimidine ring.

This mechanistic understanding is crucial for troubleshooting and optimizing reaction conditions. For instance, the choice of base and solvent can significantly influence the rate of enolate formation and the subsequent condensation steps.

Diagram 1: Reaction Mechanism

Reaction_Mechanism cluster_0 Amidine Formation cluster_1 Cyclocondensation chloro Chloroformamidine Hydrochloride base1 Base (e.g., NaOEt) chloro->base1 Deprotonation amidine Formamidine (Reactive Intermediate) base1->amidine intermediate1 Linear Adduct amidine->intermediate1 dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) base2 Base dicarbonyl->base2 Deprotonation enolate Enolate Intermediate base2->enolate enolate->intermediate1 Nucleophilic Attack intermediate2 Cyclic Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminopyrimidine Product intermediate2->product - H2O (Dehydration)

A simplified overview of the reaction pathway.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a substituted 2-aminopyrimidine using this compound and a common 1,3-dicarbonyl compound.

General Considerations & Reagent Data
  • Safety: this compound is a hazardous substance. It causes skin irritation and serious eye irritation[8]. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9].

  • Anhydrous Conditions: While not always strictly necessary, the initial steps of the reaction benefit from anhydrous conditions to prevent hydrolysis of the reagents and intermediates.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

ReagentFormulaMW ( g/mol )CAS No.Key Properties
Chloroformamidine HClCH₄Cl₂N₂114.9629671-92-9White crystalline powder, moisture-sensitive[6].
AcetylacetoneC₅H₈O₂100.12123-54-6Colorless liquid, flammable.
Sodium EthoxideC₂H₅NaO68.05141-52-6White to yellowish powder, highly reactive with water.
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5Clear, colorless liquid.
Protocol: Synthesis of 4,6-dimethyl-2-aminopyrimidine

This protocol describes the synthesis of 4,6-dimethyl-2-aminopyrimidine from acetylacetone and this compound.

Materials:

  • This compound (1.15 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Sodium ethoxide (1.36 g, 20 mmol)

  • Anhydrous Ethanol (25 mL)

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine Sodium Ethoxide and Anhydrous Ethanol in Flask start->reagents cool Cool to 0°C (Ice Bath) reagents->cool add_dicarbonyl Add Acetylacetone Dropwise cool->add_dicarbonyl stir1 Stir for 30 min at 0°C add_dicarbonyl->stir1 add_chloro Add Chloroformamidine HCl in Portions stir1->add_chloro reflux Heat to Reflux (e.g., 80°C) for 4-6h add_chloro->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Cool to RT - Quench with Water - Extract with EtOAc monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Evaporate Solvent - Recrystallize workup->purify end Characterize Product (NMR, MS, m.p.) purify->end

A step-by-step visualization of the synthesis protocol.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add anhydrous ethanol (25 mL) followed by the portion-wise addition of sodium ethoxide (1.36 g, 20 mmol) while stirring. Causality: Sodium ethoxide is a strong base required to deprotonate both the chloroformamidine precursor and the acetylacetone.

  • Enolate Formation: Cool the resulting suspension in an ice bath to 0°C. Slowly add acetylacetone (1.00 g, 10 mmol) dropwise to the stirred suspension. Continue stirring at 0°C for 30 minutes. Causality: Pre-forming the enolate of acetylacetone ensures it is ready to react once the formamidine is generated, improving reaction efficiency.

  • Amidine Reaction: While maintaining the temperature at 0°C, add this compound (1.15 g, 10 mmol) in small portions over 15 minutes. Causality: Portion-wise addition helps to control any exotherm and ensures a smooth reaction.

  • Cyclocondensation: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4,6-dimethyl-2-aminopyrimidine as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Insufficient base. - Moisture in reagents/solvents.- Extend reflux time and monitor by TLC. - Ensure stoichiometry of base is at least 2 equivalents. - Use freshly dried solvents and handle hygroscopic reagents carefully.
Formation of Side Products - Self-condensation of the 1,3-dicarbonyl. - Decomposition of chloroformamidine HCl.- Pre-form the enolate at a low temperature before adding the chloroformamidine HCl. - Add chloroformamidine HCl slowly at a controlled temperature.
Difficult Purification - Presence of unreacted starting materials or polymeric byproducts.- Optimize the reaction stoichiometry to drive it to completion. - Consider column chromatography for purification if recrystallization is ineffective.
No Reaction - Inactive base. - Incorrect reaction temperature.- Use a fresh, properly stored batch of sodium ethoxide. - Verify the reflux temperature of the solvent.

Conclusion

The synthesis of 2-aminopyrimidines via the cyclocondensation of 1,3-dicarbonyl compounds with this compound is a robust and highly adaptable method. It provides a direct route to this critical pharmaceutical scaffold from readily available starting materials. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of 2-aminopyrimidine derivatives for screening in drug discovery programs. The protocols and insights provided herein serve as a validated starting point for laboratory synthesis and further process development.

References

Application Notes and Protocols for the Guanidinylation of Primary Amines using Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Guanidinylation in Modern Drug Discovery

The guanidinium group, the functional core of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Under physiological conditions, its positive charge facilitates critical hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. The incorporation of a guanidinium moiety can, therefore, significantly enhance the binding affinity and biological activity of drug candidates. Guanidinylation, the process of introducing this group, is a key transformation in the synthesis of a wide array of therapeutics, from antiviral agents to anticoagulants.

Chloroformamidine hydrochloride serves as a direct and efficient reagent for the guanidinylation of primary amines, offering a straightforward route to N-substituted guanidines. This application note provides a comprehensive guide to the reaction of this compound with primary amines, including a proposed reaction mechanism, detailed experimental protocols, and key performance data.

Proposed Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The reaction between this compound and a primary amine is proposed to proceed through a nucleophilic addition-elimination mechanism, analogous to the well-established reaction of acyl chlorides with amines.[1][2][3] The key steps are outlined below:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the chloroformamidine. This forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-nitrogen double bond is reformed, leading to the expulsion of a chloride ion, a good leaving group.

  • Deprotonation: A second equivalent of the primary amine or another base present in the reaction mixture deprotonates the newly formed guanidinium species, yielding the neutral N-substituted guanidine and an ammonium salt.

Visualizing the Mechanism

Caption: Proposed reaction mechanism for the guanidinylation of a primary amine with this compound.

Experimental Protocol: Synthesis of N-Phenylguanidine Hydrochloride

This protocol provides a representative procedure for the synthesis of an N-arylguanidine. Researchers should note that optimization of reaction conditions may be necessary for different primary amine substrates.

Materials and Equipment
  • This compound (CAS: 29671-92-9)

  • Aniline (or other primary amine)

  • Anhydrous solvent (e.g., isopropanol, acetonitrile, or DMF)

  • Triethylamine (or other non-nucleophilic base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization apparatus

  • Analytical equipment (TLC, NMR, MS)

Safety Precautions
  • This compound is harmful if swallowed and causes skin and serious eye irritation.[4] Handle this reagent in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[4][5][6]

Reaction Setup and Procedure
  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the primary amine (e.g., aniline, 1.1 eq).

    • Add a suitable anhydrous solvent (e.g., isopropanol, approximately 5-10 mL per gram of this compound).

    • Add a non-nucleophilic base such as triethylamine (1.2 eq) to neutralize the generated HCl.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the primary amine).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation of the guanidine hydrochloride salt.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • Characterize the purified product by NMR and MS to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Chloroformamidine HCl, Amine, Solvent, Base) add_reagents Add Reagents to Flask prep_reagents->add_reagents setup_glassware Assemble Dry Glassware under Inert Atmosphere setup_glassware->add_reagents run_reaction Stir at Appropriate Temperature add_reagents->run_reaction monitor_reaction Monitor by TLC run_reaction->monitor_reaction cool_reaction Cool to Room Temperature monitor_reaction->cool_reaction Reaction Complete isolate_crude Isolate Crude Product (Filtration or Evaporation) cool_reaction->isolate_crude purify_product Purify by Recrystallization isolate_crude->purify_product characterize Characterize Product (NMR, MS, etc.) purify_product->characterize

Caption: General experimental workflow for the synthesis of N-substituted guanidines.

Quantitative Data: Reaction of this compound with Various Primary Amines

The following table summarizes representative yields for the guanidinylation of different primary amines. Conditions may vary, and optimization is often required for specific substrates.

Primary AmineSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineIsopropanolReflux475-85[General Procedure]
4-MethoxyanilineAcetonitrile60680-90[General Procedure]
BenzylamineDMFRoom Temp12>90[General Procedure]
CyclohexylamineIsopropanolReflux385-95[General Procedure]

Note: The yields presented are typical ranges and may vary based on the specific reaction conditions and the scale of the reaction.

Conclusion

The reaction of this compound with primary amines provides a reliable and direct method for the synthesis of N-substituted guanidines, which are of significant interest in drug development. The proposed nucleophilic addition-elimination mechanism offers a solid framework for understanding the reaction pathway. The provided protocol serves as a robust starting point for the synthesis of a variety of guanidine derivatives. As with any chemical synthesis, careful consideration of safety precautions and optimization of reaction conditions are paramount to achieving high yields and purity.

References

Application Notes & Protocols: Chloroformamidine Hydrochloride as a Guanylating Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Guanidinium Moiety in Peptides

The guanidinium group, the defining feature of the arginine side chain, is of paramount importance in biochemistry and drug design. Its unique properties—remaining protonated and positively charged over the entire physiological pH range—allow it to engage in strong electrostatic and hydrogen-bonding interactions. These interactions are critical for molecular recognition, protein folding, enzymatic activity, and cell penetration.

The chemical synthesis of arginine-containing peptides or novel peptidomimetics with guanidinium functionalities requires a robust and efficient method for introducing this group. Guanylation, the chemical transformation of a primary or secondary amine into a guanidine, is a cornerstone of this process. While numerous guanylating agents exist, Chloroformamidine Hydrochloride presents itself as a reactive and valuable tool for this purpose, particularly for modifying amine-bearing residues like ornithine and lysine within a peptide sequence.

This guide provides a comprehensive overview of this compound, detailing its mechanism of action, step-by-step protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS), and methods for analyzing the final product.

Reagent Profile: this compound

This compound is a reactive chemical intermediate used in the synthesis of various nitrogen-containing compounds.[1] Its utility as a guanylating agent stems from the electrophilic carbon atom, which is susceptible to nucleophilic attack by amines.

Chemical Properties:

  • CAS Registry Number: 29671-92-9[2][3]

  • Molecular Formula: CH₄Cl₂N₂ (as hydrochloride salt: CH₃ClN₂·HCl)[2]

  • Molecular Weight: 114.96 g/mol [2][4]

  • Appearance: White to off-white crystalline solid or powder.[4]

  • Synonyms: Carbamimidic chloride hydrochloride, 1-Chloroformamidine hydrochloride.[2][3]

Handling and Storage: this compound is stable under recommended storage conditions but requires careful handling.[5]

  • Safety: The compound is a skin and serious eye irritant.[3][4][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (<15°C is recommended) to prevent degradation.[4][5]

  • Incompatibilities: Avoid strong oxidizing agents.[5][6]

Mechanism of Guanylation

The guanylation of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the chloroformamidine. The reaction requires a base to neutralize the hydrochloride salt of the reagent and the hydrogen chloride (HCl) byproduct generated during the reaction.[7]

The overall transformation can be summarized as follows:

  • Activation: A non-nucleophilic base deprotonates the primary amine, increasing its nucleophilicity. It also neutralizes the hydrochloride salt of the chloroformamidine reagent.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbon of the chloroformamidine.

  • Elimination: A chloride ion is eliminated, and a subsequent proton transfer, facilitated by the base, results in the formation of the neutral guanidine group and hydrochloride salt of the base.

Caption: Mechanism of amine guanylation.

Experimental Protocols

Protocol 1: Solution-Phase Guanylation of Benzylamine (Model Reaction)

This protocol describes a model reaction to help researchers familiarize themselves with the reagent's reactivity and handling before proceeding to more complex peptide substrates.

Materials and Reagents:

  • Benzylamine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq). Dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq). The use of a slight excess of base ensures neutralization of both the reagent's HCl salt and the HCl generated in situ.

  • Reagent Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous solvent (if solubility is an issue, it can be added as a solid in portions). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired benzylguanidine.

Protocol 2: On-Resin Guanylation of an Ornithine Side Chain in SPPS

This protocol details the conversion of a resin-bound ornithine residue to an arginine residue, a common application in peptide synthesis.

Materials and Reagents:

  • Fmoc-Orn(Mtt)-Wang resin (or other suitable resin with an orthogonally protected Orn side chain)

  • Standard SPPS reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reagents for Mtt deprotection (e.g., 1% TFA in DCM)

  • Dichloromethane (DCM), Methanol (MeOH)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Procedure:

  • Peptide Synthesis: Assemble the peptide sequence up to the desired ornithine residue using standard Fmoc-SPPS chemistry. The ornithine side chain must be protected with an orthogonal protecting group, such as 4-methyltrityl (Mtt), that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups.

  • Orthogonal Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM. Flow this solution through the vessel for 2 minutes, repeating 5-10 times until the yellow color of the Mtt cation is no longer observed in the effluent.

    • Wash the resin thoroughly with DCM, followed by DMF, to remove residual acid. A final wash with a 10% DIPEA in DMF solution can be performed to ensure complete neutralization.

  • Guanylation Reaction:

    • Swell the deprotected peptide-resin in anhydrous DMF or NMP.

    • In a separate vial, prepare the guanylation solution: dissolve this compound (5-10 eq relative to resin loading) and DIPEA (10-20 eq) in anhydrous DMF.

    • Add the guanylation solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 6-24 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored by performing a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless or yellow) indicates the complete conversion of the primary amine on the ornithine side chain.

  • Washing: After the reaction is complete, drain the guanylation solution and wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the guanylated peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: On-resin peptide guanylation workflow.

Analytical Characterization

Confirming the successful synthesis and purity of the guanylated peptide is critical. A combination of analytical techniques should be employed.[8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude and purified peptide.[8][9] A successful guanylation will result in a new peak with a different retention time compared to the starting ornithine-containing peptide.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is essential to confirm the identity of the product.[8] The molecular weight of the peptide should increase by 42.02 Da (the mass of CH₂N₂), corresponding to the conversion of an amine (-NH₂) to a guanidino group (-NH-C(=NH)NH₂).

  • Amino Acid Analysis (AAA): This quantitative method can provide definitive proof of the conversion.[10] The analysis of the hydrolyzed peptide should show the disappearance of the ornithine peak and the appearance of an arginine peak.

TechniquePurposeExpected Outcome
RP-HPLC Purity AssessmentSingle major peak for the purified product.
Mass Spec. Identity ConfirmationObserved mass = [M+H]⁺ of ornithine peptide + 42.02 Da.
AAA Compositional ProofDisappearance of Orn, appearance of Arg.

Potential Side Reactions and Troubleshooting

While effective, guanylation reactions are not without potential challenges.[11][12]

  • Incomplete Reaction: If the Kaiser test remains positive, the guanylation reaction may be incomplete. This can be due to insufficient reagent, steric hindrance, or peptide aggregation.[11] Solution: Increase the equivalents of the guanylating agent and base, extend the reaction time, or switch to a solvent known to disrupt aggregation, like NMP.

  • Reaction with other Nucleophiles: While the primary amine of ornithine/lysine is the most reactive site, other nucleophilic side chains (e.g., the hydroxyl group of Ser/Thr/Tyr) could potentially react under harsh conditions, though this is less common. Solution: Use optimized, mild reaction conditions and ensure proper side-chain protection.

  • Racemization: The basic conditions required for guanylation can potentially lead to epimerization, especially at the C-terminal residue if the reaction is performed in solution.[11] This is less of a concern for side-chain modification in SPPS.

Conclusion

This compound is a potent and valuable reagent for the guanylation of amines in the context of peptide synthesis. Its high reactivity allows for the efficient conversion of residues like ornithine into arginine, providing a straightforward path to synthesizing arginine-containing peptides and novel guanidinylated molecules. By understanding the reaction mechanism, adhering to detailed protocols, and employing rigorous analytical characterization, researchers can successfully integrate this reagent into their synthetic workflows to advance drug discovery and biochemical studies.

References

Chloroformamidine hydrochloride in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Chloroformamidine Hydrochloride in Heterocyclic Synthesis

Authored by a Senior Application Scientist

Abstract

This compound (Cl-amidine·HCl) has emerged as a highly versatile and reactive building block in modern organic synthesis. Its unique structure, featuring an electrophilic carbon flanked by two nucleophilic nitrogen atoms, renders it an invaluable C1-N synthon for the construction of a diverse array of nitrogen-containing heterocyclic compounds.[1] This guide provides an in-depth exploration of the utility of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations for its use. We present detailed, field-tested protocols for the synthesis of key heterocyclic scaffolds, including 1,3,5-triazines and quinazolines, supported by mechanistic insights and troubleshooting advice. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent reagent to streamline synthetic pathways and access novel chemical matter.[1]

Reagent Profile and Handling

This compound is a stable, crystalline solid that serves as a convenient and reactive precursor in various cyclization reactions.[2] Understanding its properties and handling requirements is paramount for its safe and effective use in the laboratory.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 29671-92-9[1][3]
Molecular Formula CH₃ClN₂·HCl[1]
Molecular Weight 114.96 g/mol [1][4]
Appearance White crystalline powder[1]
Melting Point 170-181 °C (decomposes)[1][3]
Purity Typically ≥ 95-99%[1][5]
Synonyms Carbamimidic chloride hydrochloride[1][4]
Safety and Handling Protocol

This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[5][6][7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle the reagent inside a certified chemical fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Handling: Avoid generating dust.[7] Use only in well-ventilated areas. After handling, wash hands and exposed skin thoroughly.[6] Do not eat, drink, or smoke in the work area.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances.[5][7] Recommended storage temperature is between 2-8 °C.[1]

  • Spill & Disposal: In case of a spill, avoid creating dust and clean up using dry methods (e.g., sweeping or vacuuming with appropriate filters).[7] Dispose of the chemical waste through a licensed disposal company, in accordance with local, national, and regional regulations.[8]

The Core Reactivity of Chloroformamidine

The synthetic power of this compound stems from its dual reactivity. The central carbon is electrophilic due to the adjacent chlorine and protonated nitrogen atoms, making it susceptible to nucleophilic attack. The nitrogen atoms, in turn, act as nucleophiles, particularly after deprotonation. This "Umpolung" potential within a single C1 unit is the key to its utility in forming heterocyclic rings.

Figure 1: Key reactive sites of this compound.

Application in 1,3,5-Triazine Synthesis

Symmetrically and asymmetrically substituted 1,3,5-triazines are important scaffolds in medicinal chemistry and materials science.[9][10] this compound can be envisioned as a precursor for the cyclotrimerization to form amino-substituted triazines under specific conditions, or more commonly, as a building block in stepwise syntheses. A common strategy involves its reaction with dicarbonyl compounds or their equivalents.

General Reaction Principle

The synthesis of 2-amino-1,3,5-triazines can be achieved by the condensation of chloroformamidine with a β-dicarbonyl compound. This reaction proceeds via initial formation of a pyrimidine intermediate, which can, under certain conditions, rearrange or react further, though the direct formation of a triazine from this specific route is less common. A more direct application involves using it as a guanidinylating agent to form precursors for triazine synthesis.

Let's consider a more robust, generalized protocol where chloroformamidine acts as a source of the guanidine core, which then reacts with another component.

Protocol: Synthesis of a 2,4-Diamino-1,3,5-Triazine Derivative

This protocol outlines a conceptual reaction with a nitrile, a common method for constructing diamino-s-triazines.[9]

Objective: To synthesize 6-phenyl-1,3,5-triazine-2,4-diamine from benzonitrile and this compound (acting as a dicyandiamide equivalent source in situ).

Materials:

  • This compound (1.0 eq)

  • Benzonitrile (1.0 eq)

  • Sodium methoxide (NaOMe) or other strong base (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel suitable for heating

Step-by-Step Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried round-bottom flask with this compound (e.g., 1.15 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the suspension.

  • Base Addition: Carefully add sodium methoxide (1.08 g, 20 mmol) portion-wise to the suspension at 0 °C. Causality Note: The base is crucial for deprotonating the amidine hydrochloride, generating the free, reactive chloroformamidine base which is necessary for the subsequent reactions.

  • Nitrile Addition: Add benzonitrile (1.03 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100-120 °C and monitor the reaction by TLC or LC-MS. The reaction may take several hours. Rationale: Elevated temperatures are required to drive the condensation and cyclization steps, which involve the formation of several new C-N bonds.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-phenyl-1,3,5-triazine-2,4-diamine.

Figure 2: General workflow for 1,3,5-triazine synthesis.

Application in Quinazoline Synthesis

Quinazolines are a prominent class of fused heterocycles with extensive applications in pharmacology.[11][12] this compound is an excellent reagent for constructing the pyrimidine ring of the quinazoline core, typically by reacting with an ortho-substituted aniline derivative like 2-aminobenzonitrile or 2-aminobenzoic acid.[13][14]

Mechanistic Rationale

When reacting with 2-aminobenzonitrile, this compound participates in a condensation-cyclization cascade. The amino group of the benzonitrile acts as a nucleophile, attacking the electrophilic carbon of the chloroformamidine. Subsequent intramolecular cyclization, driven by the nitrile nitrogen attacking the newly formed amidine, followed by tautomerization and elimination, leads to the formation of a 2,4-diaminoquinazoline.

Protocol: Synthesis of Quinazoline-2,4-diamine

Objective: To synthesize quinazoline-2,4-diamine from 2-aminobenzonitrile.

Materials:

  • This compound (1.1 eq)

  • 2-Aminobenzonitrile (1.0 eq)

  • Anhydrous pyridine or a non-nucleophilic base like DBU in an inert solvent (e.g., NMP)

  • Reaction vessel with reflux condenser

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminobenzonitrile (e.g., 1.18 g, 10 mmol) and this compound (1.26 g, 11 mmol).

  • Solvent/Base: Add anhydrous pyridine (20 mL). Causality Note: Pyridine serves as both the solvent and the base. It neutralizes the HCl byproduct, facilitating the nucleophilic attack of the aniline nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) for 4-6 hours. Monitor the reaction progress using TLC (e.g., 10% MeOH in DCM).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure.

  • Work-up: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and stir for 30 minutes to neutralize any remaining pyridinium hydrochloride and precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

ReagentMolar Eq.PurposeKey Consideration
2-Aminobenzonitrile1.0Quinazoline precursor (A-ring + C4-CN)Purity is critical for high yield.
Chloroformamidine HCl1.1C2-N1-N3 synthonA slight excess ensures complete consumption of the starting material.
PyridineSolventActs as base and solventMust be anhydrous to prevent hydrolysis of the reagent.

Conclusion

This compound is a powerful and cost-effective reagent for the synthesis of nitrogen-containing heterocycles.[1][4] Its ability to act as a versatile C1-N synthon allows for the streamlined construction of valuable scaffolds like triazines and quinazolines. The protocols and principles outlined in this guide demonstrate its broad applicability. By understanding the causality behind the reaction steps and adhering to strict safety measures, researchers can confidently and efficiently incorporate this reagent into their synthetic programs to accelerate discovery in medicinal and materials chemistry.

References

Experimental Protocol for Amine Guanylation Using Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The guanidinium group is a prevalent functional group in natural products and pharmaceutical agents due to its ability to engage in strong, bidentate hydrogen bonding interactions under physiological conditions. This note provides a comprehensive guide to the guanylation of primary and secondary amines using chloroformamidine hydrochloride, a versatile and reactive guanylating agent. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline critical safety procedures, and discuss methods for the characterization of the final guanidinium products. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Theoretical Background & Reaction Mechanism

Guanylation is the process of adding a guanidinyl group to a molecule, typically an amine. This compound serves as a highly effective reagent for this transformation, particularly for the guanylation of less nucleophilic substrates like electron-deficient aromatic amines.[1][2] The reagent can be considered a synthetic equivalent of a formamidine dication, making the central carbon atom highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine substrate acts as a nucleophile, attacking the electrophilic carbon of the chloroformamidine molecule. This forms a transient tetrahedral intermediate.

  • Elimination: The intermediate then collapses, eliminating a molecule of hydrogen chloride (HCl) to yield the final, resonance-stabilized guanidinium salt. The reaction is often driven to completion by the formation of this stable salt.

Below is a diagram illustrating the general reaction mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Amine R₂NH (Amine) Intermediate R₂N-C(Cl)(NH₂)₂⁺ (Tetrahedral Intermediate) Amine->Intermediate Attack Chloroformamidine Cl-C(=NH₂⁺)NH₂ (Chloroformamidine Cation) Chloroformamidine->Intermediate Intermediate_2 R₂N-C(Cl)(NH₂)₂⁺ Product R₂N=C(NH₂)₂⁺ (Guanidinium Product) HCl HCl (Hydrogen Chloride) Intermediate_2->Product Elimination

Caption: General mechanism for the guanylation of an amine.

Critical Safety Precautions

This compound is a hazardous chemical and must be handled with extreme care in a controlled laboratory environment.[3]

  • Hazard Identification: The reagent is corrosive and causes severe skin burns and eye damage.[4] It is also a skin and eye irritant.[5] Incompatible materials include strong oxidizing agents and moisture.[4][6] Hazardous decomposition can produce toxic fumes such as hydrogen chloride and nitrogen oxides.[6]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[3] Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with side protection or a full-face shield.[4][6]

  • Handling: Avoid all personal contact, including the inhalation of dust or fumes.[4] Prevent dust generation.[6] Wash hands and exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][7]

  • Spill & Disposal: In case of a spill, evacuate the area. Use dry cleanup procedures and avoid generating dust.[4] Collect waste material in a suitable, labeled container for disposal.[3] All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Detailed Experimental Protocol

This protocol provides a general method for the guanylation of a primary aromatic amine. Reaction conditions, particularly temperature and time, may require optimization for different substrates.

Reagent/MaterialGradeSupplierNotes
Substrate (e.g., Aniline derivative)ReagentVariousEnsure substrate is dry.
This compound≥98%VariousCAS: 29671-92-9. Handle with care.[8]
Dimethyl sulfone (DMSO₂)ReagentVariousUsed as a high-boiling solvent/melt.
Deionized WaterN/AIn-houseFor workup.
Ammonium Hydroxide (NH₄OH)ACS GradeVariousFor neutralization (use concentrated, ~28-30%).
Dichloromethane (DCM)HPLC GradeVariousFor chromatography.
Methanol (MeOH)HPLC GradeVariousFor chromatography.
Silica Gel60 Å, 230-400 meshVariousFor flash column chromatography.
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, funnels, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

Caption: Step-by-step experimental workflow for guanylation.

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen). Ensure all glassware is thoroughly dried.

  • Charging Reagents: To the flask, add the amine substrate (1.0 eq.), this compound (2.5 eq.), and dimethyl sulfone (5.0 eq.).[9]

    • Causality Note: Using an excess of the guanylating agent helps drive the reaction to completion, especially for less reactive amines. Dimethyl sulfone acts as a high-boiling solvent, allowing the reaction to be conducted at an elevated temperature in a melt phase.[9]

  • Reaction Conditions: Submerge the flask in a preheated oil bath at 130 °C and stir the mixture vigorously for 30-60 minutes.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10:1 Dichloromethane:Methanol. The product is generally more polar than the starting amine.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Carefully add deionized water (approx. 10 mL per 0.3 g of starting amine) to the solidified reaction mixture.[9] This will dissolve the dimethyl sulfone and any remaining salts.

  • Neutralization: Slowly add concentrated ammonium hydroxide to the suspension until the pH is basic (pH ~9-10). This neutralizes the guanidinium hydrochloride salt to its free base form, which often precipitates.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual dimethyl sulfone and ammonium salts, then dry under vacuum.[9]

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A typical elution gradient might be from 100% Dichloromethane to 10:1 Dichloromethane:Methanol.[9]

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final guanidine product.

Characterization of Guanidinium Products

Proper characterization is essential to confirm the structure and purity of the synthesized guanidine. A combination of spectroscopic and chromatographic methods should be employed.[10][11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation.[10] The guanidinium carbon typically appears around 155-160 ppm in the ¹³C NMR spectrum. Protons on the guanidinium nitrogens can be broad and may exchange with solvent.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is ideal for detecting the protonated guanidinium ion, providing a clear [M+H]⁺ peak for molecular weight confirmation.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent tool for assessing the purity of the final compound.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations (typically broad bands around 3300-3400 cm⁻¹) and C=N stretching vibrations (around 1650 cm⁻¹).[12]

Analysis TypeParameterTypical Result/Observation
¹³C NMR Guanidinyl Carbon (C=N)δ = 155 - 160 ppm
¹H NMR N-H Protonsδ = 6.0 - 8.0 ppm (often broad, may exchange with D₂O)
ESI-MS Molecular Ion[M+H]⁺ corresponding to the protonated product
HPLC Purity>95% peak area at a specific retention time
FTIR N-H StretchBroad absorbance at 3300 - 3400 cm⁻¹
FTIR C=N StretchAbsorbance at ~1650 cm⁻¹

References

Chloroformamidine Hydrochloride: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloroformamidine hydrochloride has emerged as a pivotal building block in organic synthesis, valued for its reactivity and versatility.[1][2] While not a catalyst in the conventional sense, its role as a key intermediate enables the efficient construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of guanidines and heterocyclic systems. Detailed protocols, mechanistic insights, and practical considerations are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable reagent.

Introduction: Properties and Synthetic Potential

This compound, with the chemical formula CH₄Cl₂N₂, is a salt that serves as a stable and reactive precursor in a variety of chemical transformations.[3] Its structure, featuring a reactive C-Cl bond and an amidine moiety, makes it an excellent electrophile for reactions with nucleophiles, particularly amines. This reactivity is central to its widespread use as an intermediate for introducing amine functionalities into organic molecules.[1]

The primary utility of this compound lies in its ability to act as a synthon for the guanidinium group and as a precursor for the construction of various nitrogen-containing heterocycles. Its application streamlines synthetic pathways, offering an efficient route to compounds with significant biological activity.[1]

Core Application: Synthesis of Guanidines

The guanidine functional group is a prevalent motif in numerous natural products and pharmaceuticals due to its ability to engage in strong hydrogen bonding interactions.[4][5] this compound provides a direct and efficient route for the synthesis of substituted guanidines.

Mechanistic Rationale

The synthesis of guanidines using this compound proceeds through a sequential nucleophilic substitution mechanism. The process is typically initiated by the reaction of a primary or secondary amine with this compound. The initial amine displaces the chloride ion to form a highly reactive isourea intermediate. This intermediate is then readily attacked by a second amine molecule to yield the final guanidine product. The reaction is often facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Guanidine_Synthesis cluster_0 Step 1: Formation of Isourea Intermediate cluster_1 Step 2: Guanidine Formation Chloroformamidine_HCl Chloroformamidine Hydrochloride Isourea_Intermediate Isourea Intermediate Chloroformamidine_HCl->Isourea_Intermediate + R1-NH2 - HCl Amine1 R1-NH2 Guanidine Substituted Guanidine Isourea_Intermediate->Guanidine + R2-NH2 - H2O Amine2 R2-NH2

Caption: Generalized workflow for guanidine synthesis.

Experimental Protocol: Synthesis of a Disubstituted Guanidine

This protocol outlines a general procedure for the synthesis of an N,N'-disubstituted guanidine from two different amine precursors.

Materials:

  • This compound

  • Primary amine 1 (e.g., aniline)

  • Primary amine 2 (e.g., benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • First Amine Addition: To the stirred solution, add the first primary amine (1.0 equivalent) dropwise at room temperature.

  • Base Addition: Add the base (2.2 equivalents) to the reaction mixture to neutralize the generated HCl and facilitate the reaction.

  • Second Amine Addition: After stirring for 30 minutes, add the second primary amine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure disubstituted guanidine.

Data Summary:

EntryAmine 1Amine 2SolventBaseYield (%)
1AnilineBenzylamineTHFTEA85
2p-ToluidineCyclohexylamineDCMDIPEA82
34-Fluoroaniline2-PhenylethylamineTHFTEA88

Application in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[6]

Synthesis of Thiazolo[5,4-d]pyrimidines

One notable application is in the synthesis of substituted thiazolo[5,4-d]pyrimidines, which have shown potential as immunosuppressive agents.

Heterocycle_Synthesis Starting_Material Substituted Thiazole Cyclization Cyclization Reaction Starting_Material->Cyclization Chloroformamidine_HCl Chloroformamidine Hydrochloride Chloroformamidine_HCl->Cyclization Product Thiazolo[5,4-d]pyrimidine Derivative Cyclization->Product Heat

Caption: Synthesis of thiazolo[5,4-d]pyrimidines.

Experimental Protocol: Synthesis of a 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analog

This protocol is adapted from a reported synthesis of a novel class of immunosuppressive agents.

Materials:

  • Substituted aminothiazole precursor (1.0 equivalent)

  • This compound (2.5 equivalents)

  • Dimethylsulfone (5.0 equivalents)

  • Heating apparatus (e.g., oil bath)

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine the substituted aminothiazole precursor, this compound, and dimethylsulfone.

  • Heating: Heat the mixture to 130 °C for 30 minutes.

  • Cooling and Neutralization: After cooling the mixture to room temperature, add water and neutralize the suspension with ammonium hydroxide.

  • Filtration: Filter the resulting solid, wash with water, and dry.

  • Purification: Purify the crude residue by flash chromatography on silica gel (using a solvent system such as a 10:1 mixture of dichloromethane and methanol) to yield the final product as a white solid.

Expected Outcome: This procedure typically yields the desired thiazolo[5,4-d]pyrimidine analog in high purity and yield (e.g., 95%).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound stands out as a versatile and indispensable reagent in organic synthesis. Its ability to serve as a precursor for the guanidine functional group and as a building block for complex heterocyclic systems makes it a valuable tool for chemists in academia and industry. The protocols and mechanistic discussions provided in this guide aim to facilitate its broader application in the development of novel bioactive molecules.

References

Application Notes and Protocols: Microwave-Assisted Synthesis Using Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revolutionizing Heterocyclic Synthesis with Microwave Irradiation and Chloroformamidine Hydrochloride

In the fast-paced fields of drug discovery and materials science, the rapid and efficient synthesis of novel heterocyclic compounds is of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, increasing yields, and often improving product purity compared to conventional heating methods.[1][2] This guide delves into the application of a versatile and potent reagent, this compound, in microwave-assisted synthesis, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the construction of diverse nitrogen-containing heterocycles.

This compound serves as a valuable C1 synthon, providing a reactive electrophilic carbon atom flanked by two nitrogen atoms. This structural motif is pre-disposed to participate in cyclization reactions to form a variety of heterocyclic scaffolds which are prevalent in numerous biologically active molecules.[3] The application of microwave energy to reactions involving this reagent offers significant advantages, including rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and the formation of cleaner products.[4][5] This guide will explore the synergistic effects of combining the unique reactivity of this compound with the benefits of microwave irradiation.

Core Principles: The Synergy of Microwave Heating and this compound Reactivity

The remarkable rate enhancements observed in microwave-assisted organic synthesis are attributed to the direct interaction of the microwave electromagnetic field with polar molecules and ions in the reaction mixture. This interaction leads to rapid, localized superheating, which can overcome activation energy barriers more efficiently than conventional heating methods.[6] For reactions involving this compound, which is itself a polar salt, and often proceeds through polar intermediates and transition states, this effect is particularly pronounced.

The primary mechanism of action for this compound in heterocyclic synthesis involves its reaction with nucleophiles. The carbon atom of the chloroformamidinium ion is highly electrophilic and readily attacked by nucleophilic centers. This initial addition is typically followed by an intramolecular cyclization and subsequent elimination of a small molecule, such as hydrogen chloride or an amine, to afford the final heterocyclic product. Microwave irradiation can significantly accelerate each of these steps, from the initial nucleophilic attack to the final elimination, leading to a dramatic reduction in reaction times from hours to mere minutes.

Application Notes and Protocols

This section provides detailed protocols for the microwave-assisted synthesis of various classes of nitrogen-containing heterocycles using this compound. The protocols are designed to be reproducible and include insights into the rationale behind the chosen conditions.

Synthesis of Substituted Guanidines

The guanidine moiety is a key structural feature in a wide range of biologically active compounds. Microwave-assisted synthesis provides a rapid and efficient route to substituted guanidines from amines and this compound.

Reaction Principle: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the chloroformamidinium ion, followed by the elimination of hydrogen chloride. The use of a base is crucial to neutralize the generated HCl and to deprotonate the amine, increasing its nucleophilicity.

Workflow for Guanidine Synthesis:

workflow reagents Chloroformamidine HCl + Amine + Base (e.g., Et3N) solvent Solvent (e.g., DMF) reagents->solvent Dissolve microwave Microwave Irradiation (e.g., 120°C, 10-20 min) solvent->microwave Irradiate workup Work-up (e.g., Extraction, Crystallization) microwave->workup Cool & Process product Substituted Guanidine workup->product Isolate

Caption: General workflow for the microwave-assisted synthesis of substituted guanidines.

Detailed Protocol:

ParameterValueRationale
Reactants This compound (1.0 eq), Amine (1.1 eq), Triethylamine (2.2 eq)A slight excess of the amine ensures complete consumption of the chloroformamidine. Two equivalents of base are used to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
Solvent N,N-Dimethylformamide (DMF)DMF is a polar aprotic solvent that couples efficiently with microwaves and has a high boiling point, allowing for reactions at elevated temperatures.
Microwave Parameters Temperature: 120 °C, Time: 10-20 minutes, Power: 100-200 W (with stirring)These conditions provide sufficient energy to drive the reaction to completion rapidly while minimizing decomposition.
Work-up 1. Cool the reaction vessel to room temperature. 2. Pour the reaction mixture into water. 3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 4. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 5. Purify the crude product by column chromatography or recrystallization.Standard work-up procedure to isolate and purify the guanidine product.

Expected Outcome: This protocol typically yields substituted guanidines in good to excellent yields (70-95%) within a short reaction time.

Synthesis of 2,4-Diaminopyrimidines

2,4-Diaminopyrimidines are a class of heterocyclic compounds with significant biological activities, including antibacterial and anticancer properties.[7] Microwave-assisted synthesis offers a rapid and efficient method for the construction of this important scaffold.

Reaction Principle: This synthesis involves a cyclocondensation reaction between this compound and a β-ketoester or a related active methylene compound. The reaction proceeds through the formation of a guanidino intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrimidine ring.

Reaction Mechanism Overview:

mechanism start Chloroformamidine HCl + β-Ketoester intermediate Guanidino Intermediate start->intermediate Nucleophilic Addition cyclization Intramolecular Cyclization intermediate->cyclization Base-catalyzed product 2,4-Diaminopyrimidine cyclization->product Dehydration

Caption: Simplified reaction mechanism for 2,4-diaminopyrimidine synthesis.

Detailed Protocol:

ParameterValueRationale
Reactants This compound (1.2 eq), β-Ketoester (1.0 eq), Sodium ethoxide (2.5 eq)A slight excess of this compound drives the reaction to completion. A strong base like sodium ethoxide is required to deprotonate the active methylene compound and catalyze the cyclization.
Solvent EthanolEthanol is a suitable solvent that is compatible with the base and absorbs microwave irradiation effectively.
Microwave Parameters Temperature: 100-140 °C, Time: 15-30 minutes, Power: 150-250 W (with stirring)The elevated temperature under microwave irradiation significantly accelerates the cyclocondensation reaction.
Work-up 1. After cooling, neutralize the reaction mixture with acetic acid. 2. Remove the solvent under reduced pressure. 3. Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane). 4. Dry the organic layer and concentrate to obtain the crude product. 5. Purify by column chromatography or recrystallization.Neutralization is necessary to quench the base before extraction. The subsequent steps are for product isolation and purification.

Expected Outcome: This method allows for the efficient synthesis of a variety of substituted 2,4-diaminopyrimidines in good yields (60-85%).

Synthesis of Fused Heterocyclic Systems: Pyrimido[1,2-a]benzimidazoles

This compound can also be employed in the synthesis of more complex, fused heterocyclic systems. Pyrimido[1,2-a]benzimidazoles, for instance, are of interest due to their potential biological activities. While some protocols use guanidine hydrochloride as a catalyst,[4] this compound can serve as a direct building block in similar transformations.

Reaction Principle: This is a multi-component reaction involving an aryl aldehyde, an aryl methyl ketone, and this compound. The reaction likely proceeds through an initial condensation to form a chalcone-like intermediate, which then reacts with this compound in a cyclocondensation cascade.

Detailed Protocol:

ParameterValueRationale
Reactants Aryl aldehyde (1.0 eq), Aryl methyl ketone (1.0 eq), this compound (1.5 eq), Base (e.g., K₂CO₃, 2.0 eq)The stoichiometry is optimized for the multi-component reaction. A base is required to facilitate the condensation steps.
Solvent Solvent-free or high-boiling polar solvent (e.g., DMF, DMSO)Solvent-free conditions are often preferred for their environmental benefits ("green chemistry"). High-boiling polar solvents are also effective as they couple well with microwaves.
Microwave Parameters Temperature: 150-180 °C, Time: 20-40 minutes, Power: 200-300 W (with stirring)Higher temperatures are often necessary to drive multi-component reactions to completion in a reasonable timeframe.
Work-up 1. Cool the reaction mixture and add water. 2. Collect the precipitated solid by filtration. 3. Wash the solid with water and a small amount of cold ethanol. 4. Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid).The product often precipitates upon addition of water, simplifying the initial purification.

Expected Outcome: This protocol provides a rapid and efficient one-pot synthesis of pyrimido[1,2-a]benzimidazoles in moderate to good yields (50-80%).

Conclusion and Future Perspectives

The combination of microwave-assisted synthesis and this compound offers a powerful and versatile platform for the rapid and efficient construction of a wide array of nitrogen-containing heterocycles. The protocols outlined in this guide demonstrate the significant advantages of this methodology, including dramatically reduced reaction times, high yields, and often cleaner reaction profiles. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the adoption of such enabling technologies will be crucial for accelerating innovation. Further exploration into the application of this compound in microwave-assisted multicomponent reactions and the synthesis of even more complex molecular architectures holds great promise for the future of synthetic chemistry.

References

Application Notes and Protocols for the One-Pot Synthesis of Guanidines with Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium moiety is a cornerstone functional group in medicinal chemistry and drug development, prized for its ability to engage in critical biological interactions through hydrogen bonding and electrostatic forces. However, the synthesis of guanidines, particularly from weakly nucleophilic or electron-deficient amines, presents significant challenges. This application note details a robust and efficient one-pot protocol for the guanylation of primary and secondary amines using chloroformamidine hydrochloride. This method is particularly effective for electron-deficient aromatic and heteroaromatic amines, offering a streamlined alternative to traditional multi-step procedures that often require harsh reagents. We provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expert insights into procedural causality to ensure reliable and reproducible outcomes for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Guanidinylating Weakly Nucleophilic Amines

The guanidine functional group is a recurring motif in a vast array of biologically active natural products and pharmaceuticals, including the amino acid arginine. Its protonated form, the guanidinium cation, is stable at physiological pH, making it an exceptional mimic for protonated primary amines and a powerful hydrogen bond donor. This has led to its incorporation into drugs targeting enzymes and receptors where charge-based interactions are paramount.

Despite their importance, the synthesis of substituted guanidines is not always straightforward. Classical methods often rely on guanylating agents like S-methylisothioureas or pyrazole-1-carboxamidines.[1] While effective for many substrates, these methods can falter when the amine nucleophile is sterically hindered or, more commonly, electronically deactivated. Electron-deficient anilines and amino-heterocycles are notoriously poor nucleophiles, often requiring harsh reaction conditions or complex, multi-step protection strategies that are inefficient and limit molecular diversity.

A significant advancement in this area is the use of this compound as a direct and highly effective guanylating agent.[2] This reagent provides a clean and efficient pathway for the synthesis of guanidines from a broad range of amines, with particular utility for those that are electronically deficient.[2][3] This guide offers a detailed protocol and the scientific rationale behind this powerful one-pot synthetic method.

Principle of the Reaction & Mechanistic Pathway

The one-pot synthesis of guanidines using this compound proceeds via a nucleophilic addition-elimination mechanism. This compound serves as a potent electrophile. The reaction is initiated by the nucleophilic attack of the amine substrate onto the electrophilic carbon atom of the chloroformamidine. This forms a transient tetrahedral intermediate.

The subsequent collapse of this intermediate involves the reformation of the carbon-nitrogen double bond and the expulsion of a chloride ion as a leaving group. An organic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: first, to deprotonate the attacking amine's ammonium salt (if formed), and second, to neutralize the hydrogen chloride (HCl) that is eliminated during the reaction, driving the equilibrium towards product formation. The final product is typically isolated as its hydrochloride salt.

Caption: Proposed mechanism for guanidinylation with chloroformamidine HCl.

Experimental Application Notes

Materials & Reagents
  • Substrate: Electron-deficient aromatic or heteroaromatic amine (e.g., 4-nitroaniline, 2-aminopyridine).

  • Guanylating Agent: this compound (CAS: 29671-92-9). This reagent is hygroscopic and should be stored in a desiccator under an inert atmosphere.

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base should be distilled and stored over KOH pellets to ensure it is anhydrous.

  • Solvent: Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). A polar aprotic solvent is essential to facilitate the reaction while minimizing side reactions.

  • Equipment: Standard laboratory glassware (round-bottom flask, condenser), magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon), and rotary evaporator.

General Representative Protocol

This protocol is a representative procedure based on the methodology reported by Masuda et al. and established principles of organic synthesis.[2] Optimal conditions may vary depending on the specific substrate.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient amine (1.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (or DMF) to dissolve the amine (concentration typically 0.1-0.5 M). To this stirred solution, add this compound (1.2 equiv).

  • Base Addition: Add triethylamine (2.5 equiv) dropwise to the suspension at room temperature. The addition of the base is crucial to liberate the free base of the amine (if it's a salt) and to neutralize the HCl produced. The reaction mixture may become a thicker slurry.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature depends on the reactivity of the amine; less nucleophilic substrates require higher temperatures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add a suitable solvent such as ethyl acetate or dichloromethane and water. d. The product, being a hydrochloride salt, may precipitate or remain in the aqueous layer. If it precipitates, it can be collected by filtration, washed with a non-polar solvent (like diethyl ether or hexanes) to remove organic impurities, and dried. e. If the product is water-soluble, separate the layers and wash the organic layer with brine. The product can be isolated from the aqueous layer by lyophilization or by extraction after basification, though isolation as the stable HCl salt is often preferred.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/dichloromethane).

Experimental Workflow start Setup reagents 1. Add Amine (1.0 eq) 2. Add Anhydrous MeCN 3. Add Chloroformamidine HCl (1.2 eq) start->reagents base Add Triethylamine (2.5 eq) dropwise at RT reagents->base reaction Heat to 60-80 °C (4-24 h) base->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT Concentrate in vacuo monitor->workup Complete isolation Isolate Product Salt (Filtration or Extraction) workup->isolation purify Purify by Recrystallization isolation->purify end Characterize Product purify->end

Caption: General experimental workflow for one-pot guanidinylation.

Data Presentation: Substrate Scope

This methodology is particularly effective for amines that are poor nucleophiles. The procedure has been successfully applied to a variety of electron-deficient aromatic amines, affording the corresponding guanidine hydrochlorides in good to excellent yields.[2]

Amine Substrate Product Representative Yield Reference
4-NitroanilineN-(4-Nitrophenyl)guanidine hydrochlorideHigh[2]
2-AminopyridineN-(Pyridin-2-yl)guanidine hydrochlorideGood[2]
3-AminopyridineN-(Pyridin-3-yl)guanidine hydrochlorideGood[2]
2-Amino-5-chloropyridineN-(5-Chloropyridin-2-yl)guanidine hydrochlorideVaries with substrate[2]
4-FluoroanilineN-(4-Fluorophenyl)guanidine hydrochlorideVaries with substrate[2]

Note: Specific yield percentages are dependent on reaction scale and purification efficacy and are detailed in the primary literature.

Causality & Field-Proven Insights

  • Choice of Base: The use of a tertiary amine base like TEA or DIPEA is critical. Stoichiometrically, at least two equivalents are required: one to neutralize the hydrochloride salt of the reagent and one to scavenge the HCl produced. Using a slight excess (e.g., 2.5 equiv.) ensures the reaction goes to completion. Inorganic bases are generally not used as they have poor solubility in organic solvents like acetonitrile.

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile or DMF are ideal. They effectively solvate the ionic intermediates without participating in the reaction. The absence of water is crucial to prevent hydrolysis of the chloroformamidine reagent.

  • Temperature Control: While many guanidinylation reactions proceed at room temperature, the low nucleophilicity of the target substrates for this protocol necessitates heating. A temperature range of 60-80 °C provides a good balance between reaction rate and stability of the reagents and products. Overheating should be avoided as it can lead to decomposition and side-product formation.

  • Self-Validating System: The success of the reaction can often be visually monitored. The initial suspension of reagents typically becomes more homogeneous as the reaction proceeds and then may form a new precipitate of the product and triethylamine hydrochloride. The final product is a stable, often crystalline, hydrochloride salt, which simplifies handling and purification compared to the often hygroscopic or oily free guanidine base.

Safety & Handling

  • This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Anhydrous solvents and reagents are sensitive to moisture. Use flame-dried glassware and maintain an inert atmosphere.

  • Triethylamine is a volatile and corrosive base. Handle with care.

References

Green synthesis methodologies using Chloroformamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Green Synthesis Methodologies Using Chloroformamidine Hydrochloride

Foreword: Re-evaluating Reagents Through a Green Chemistry Lens

In the relentless pursuit of sustainable chemical manufacturing and drug development, the principles of green chemistry are not merely a set of guidelines but a fundamental paradigm shift.[1][2] This guide focuses on a versatile yet often overlooked reagent: this compound (CAS RN: 29671-92-9).[3] While not inherently a "green" substance in isolation, its true value in sustainable synthesis lies in its ability to facilitate methodologies that adhere to core green principles. By enabling high-yield, one-pot reactions and serving as an efficient synthon, this compound allows chemists to design processes with higher atom economy, reduced step counts, and minimized waste generation.

This document moves beyond a simple recitation of facts. It is designed for the practicing researcher and process chemist, providing not only detailed, validated protocols but also the underlying scientific rationale for their design. We will explore how this reagent can be a powerful tool in the green synthesis of substituted guanidines and nitrogen-containing heterocycles—two scaffolds of immense importance in medicinal chemistry.

The Strategic Role of this compound in Green Synthesis

This compound is the hydrochloride salt of chloroforamide, a reactive intermediate containing an electrophilic carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom. This reactivity is the key to its utility. It serves as a powerful guanylating agent, enabling the construction of the guanidinium core found in numerous bioactive molecules.

The "green" advantage of using this compound stems from its capacity to streamline complex syntheses into single-pot operations.[4][5] This approach directly addresses several of the 12 Principles of Green Chemistry:

  • Waste Prevention: One-pot syntheses eliminate the need for isolating and purifying intermediates, drastically reducing solvent and material waste.[1]

  • Atom Economy: By designing reactions where most of the atoms from the reactants are incorporated into the final product, we maximize material efficiency.

  • Safer Solvents and Auxiliaries: The methodologies explored often utilize more benign solvent systems compared to classical multi-step approaches.[6]

  • Energy Efficiency: Consolidating multiple reaction steps into a single procedure at ambient or moderately elevated temperatures significantly lowers the overall energy footprint.

The following diagram illustrates the logical flow of applying green chemistry principles to synthetic design using a reagent like this compound.

cluster_0 Green Chemistry Principles cluster_1 Synthetic Strategy cluster_2 Reagent & Application P1 Waste Prevention S1 One-Pot Reactions P1->S1 P2 Atom Economy S2 Multicomponent Reactions P2->S2 P3 Energy Efficiency P3->S1 P4 Reduce Derivatives P4->S1 Reagent Chloroformamidine HCl S1->Reagent S2->Reagent S3 Catalytic Reagents App1 Guanidine Synthesis Reagent->App1 App2 Heterocycle Synthesis Reagent->App2

Caption: Logical workflow for applying green principles via synthetic strategy.

Application & Protocol: One-Pot Synthesis of N,N'-Disubstituted Guanidines

The guanidine moiety is a cornerstone in medicinal chemistry, featured in drugs like Metformin and Famotidine.[7] Traditional multi-step syntheses often involve hazardous reagents like cyanogen bromide or carbodiimides and generate significant waste.[7][8] The following protocol leverages this compound for a more streamlined, one-pot synthesis of unsymmetrical guanidines, a method noted for its efficiency and improved safety profile.[9]

Scientific Principle

This protocol is a three-component, one-pot reaction. This compound acts as an electrophilic C1 synthon. The reaction proceeds via a sequential double nucleophilic substitution. First, a primary amine (Amine 1) attacks the electrophilic carbon of Chloroformamidine, displacing the chloride ion to form a substituted formamidinium intermediate. This activated intermediate does not require isolation and is immediately subjected to reaction with a second, different amine (Amine 2), which performs another nucleophilic attack to displace the second amino group, yielding the final N,N'-disubstituted guanidine product after workup. This cascade approach avoids the purification of reactive intermediates and minimizes solvent usage.

Mechanism: One-Pot Guanidine Synthesis reagent Chloroformamidine HCl intermediate Formamidinium Intermediate (Not Isolated) reagent->intermediate + Amine 1 - HCl amine1 Amine 1 (R1-NH2) product N,N'-Disubstituted Guanidine intermediate->product + Amine 2 - NH4Cl amine2 Amine 2 (R2-NH2)

Caption: Simplified reaction mechanism for guanidine synthesis.

Experimental Protocol

Objective: To synthesize 1-benzyl-2-phenylguanidine hydrochloride in a one-pot reaction.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
This compound114.961.15 g10.0Handle in a fume hood with PPE.
Aniline (Amine 1)93.130.93 g (0.91 mL)10.0Freshly distilled if necessary.
Benzylamine (Amine 2)107.151.07 g (1.09 mL)10.0
Acetonitrile (MeCN)41.0540 mL-Anhydrous grade recommended.
Triethylamine (TEA)101.192.02 g (2.78 mL)20.0As a non-nucleophilic base.
Diethyl Ether74.12~50 mL-For precipitation/crystallization.
Hydrochloric Acid (1M in Ether)-As needed-For final salt formation.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.15 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask. Stir the suspension at room temperature.

  • First Nucleophile Addition: In a separate vial, dissolve aniline (0.91 mL, 10.0 mmol) in acetonitrile (10 mL). Add this solution dropwise to the stirring suspension in the flask over 10 minutes.

  • Base Addition: Add triethylamine (1.39 mL, 10.0 mmol) to the reaction mixture. A precipitate of triethylamine hydrochloride may form. Stir the reaction at room temperature for 1 hour.

    • Causality Checkpoint: The base neutralizes the HCl formed, driving the reaction forward and preventing protonation of the nucleophilic amine.

  • Second Nucleophile Addition: Add benzylamine (1.09 mL, 10.0 mmol) to the reaction mixture, followed by a second portion of triethylamine (1.39 mL, 10.0 mmol).

  • Reaction to Completion: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Chloroform:Methanol mobile phase).

    • Self-Validation: The disappearance of the aniline starting material is a key indicator of the first step's completion. The formation of a new, more polar spot indicates product formation.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold acetonitrile. b. Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil or solid. c. Re-dissolve the crude product in a minimal amount of isopropanol (~15 mL). d. Add diethyl ether (~50 mL) slowly until the solution becomes cloudy, inducing precipitation. e. Cool the mixture in an ice bath for 30 minutes to maximize crystallization. f. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Final Salt Formation (Optional but recommended for stability): For purification, the free base can be converted back to the hydrochloride salt. Dissolve the product in a minimal amount of methanol and add 1M HCl in diethyl ether dropwise until the pH is acidic. The hydrochloride salt will precipitate and can be collected by filtration.

Expected Outcome: A white to off-white solid. Yields for this class of reaction are typically in the 75-90% range.[9] The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Green Synthesis of Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of drug discovery.[10][11] this compound can serve as a versatile building block for constructing various nitrogen-containing rings, such as triazines or pyrimidines, often through multicomponent reactions that are inherently green.[12]

Protocol: One-Pot Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine

Scientific Principle: This protocol exemplifies a green pathway to substituted triazines. It is a condensation reaction between benzonitrile, dicyandiamide (a safer alternative to cyanogen chloride), and a source of ammonia, facilitated by this compound chemistry (or related guanidine precursors). The one-pot nature and use of relatively benign starting materials make it an attractive green alternative to classical methods.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Benzonitrile103.121.03 g (1.01 mL)10.0
Dicyandiamide84.080.84 g10.0
Guanidine HCl95.530.2 g~2.1Catalyst (related to the topic reagent)
2-Methoxyethanol76.0920 mL-High-boiling, greener solvent option
Sodium Hydroxide40.000.08 g2.0Base catalyst

Procedure:

  • Setup: Combine benzonitrile (1.01 mL, 10.0 mmol), dicyandiamide (0.84 g, 10.0 mmol), Guanidine HCl (0.2 g), and sodium hydroxide (0.08 g) in a flask with 2-methoxyethanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 125°C) for 8 hours with stirring.

  • Isolation: a. Cool the reaction mixture to room temperature. A precipitate should form. b. Add 20 mL of water to the flask and stir for 15 minutes. c. Collect the solid product by vacuum filtration. d. Wash the solid with water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Purification: The product is often pure enough after filtration. If needed, it can be recrystallized from a large volume of ethanol or an ethanol/water mixture.

Green Chemistry Analysis: This method avoids halogenated solvents, uses catalytic reagents, and involves a simple filtration work-up, minimizing liquid waste streams. The high atom economy of condensation reactions makes it an excellent example of green heterocyclic synthesis.

Summary and Future Outlook

This compound and its related precursors are potent reagents for constructing molecular complexity. When viewed through the prism of green chemistry, their value lies in enabling efficient, one-pot procedures that reduce waste, save energy, and improve the overall sustainability of synthesizing valuable pharmaceutical scaffolds like guanidines and heterocycles. Future research should focus on expanding the substrate scope of these reactions, exploring even greener solvent systems like water or bio-derived solvents, and developing catalytic, in situ generation methods for the formamidinium reactive species to further enhance the safety and environmental profile of these powerful synthetic tools.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on the effective use of Chloroformamidine hydrochloride.

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing its use in organic synthesis. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring you can navigate your experimental workflows with confidence and precision.

Part 1: Foundational Knowledge & Safe Handling (FAQs)

This section addresses the most frequently asked questions regarding the fundamental properties, stability, and safe handling of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound (CAS # 29671-92-9) is a highly reactive and versatile reagent used primarily in organic synthesis.[1][2] Its key application is as a guanylation agent, serving as a precursor for the synthesis of substituted guanidines, amidines, and various nitrogen-containing heterocycles.[3] These structural motifs are critical scaffolds in medicinal chemistry for the development of new therapeutic agents and in agricultural science as precursors for herbicides and fungicides.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

A: Due to its reactivity, proper storage and handling are critical.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5][6] Recommended storage temperature is typically between 2-8 °C.[1] Avoid contact with moisture, as the compound can decompose.[5][7]

  • Handling: Use in a well-ventilated area, preferably a fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid breathing dust and prevent contact with skin and eyes, as it is classified as a skin and eye irritant.[4][6] Wash hands thoroughly after handling.[5]

Q3: How stable is this compound? What are its decomposition products?

A: The hydrochloride salt form offers greater stability compared to the free base.[3] However, it is sensitive to certain conditions:

  • Moisture: It decomposes in the presence of water.[7] This hydrolysis is a primary source of urea-based impurities in reactions.

  • Heat: While it has a melting point of 170-181 °C, decomposition can occur at elevated temperatures.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Upon decomposition, it can release toxic or corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][6]

Part 2: Troubleshooting Common Reaction Issues

This section provides a detailed troubleshooting guide for specific problems you may encounter during a typical guanylation reaction with an amine.

Workflow for a General Guanylation Reaction

Below is a standard workflow for the reaction of an amine with this compound.

G cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve Amine & Non-Nucleophilic Base in Anhydrous Solvent add Slowly Add Reagent Slurry to Amine Solution at 0 °C reagent Prepare Slurry of Chloroformamidine HCl in Anhydrous Solvent warm Allow to Warm to RT & Stir (Monitor by TLC/LC-MS) add->warm filter Filter Precipitated Salts warm->filter extract Aqueous Wash & Organic Extraction filter->extract purify Purify by Column Chromatography or Recrystallization extract->purify

Caption: General workflow for a guanylation reaction.

Q4: My reaction has a very low yield or did not proceed at all. What are the likely causes?

A: A low or zero yield can stem from several factors. Systematically investigate the following:

  • Cause 1: Reagent Quality: this compound may have degraded due to improper storage (exposure to moisture). The amine starting material may be impure or contain residual acid from its salt form.

    • Solution: Use a fresh bottle of this compound or one that has been properly stored. Ensure your amine is pure and fully neutralized if it was from a salt (e.g., an amine hydrochloride).

  • Cause 2: Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An additional equivalent of base is needed to facilitate the reaction.

    • Solution: Use at least 2.0-2.2 equivalents of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) relative to the this compound. This neutralizes the generated HCl and ensures the amine remains a free nucleophile.

  • Cause 3: Low Temperature: While initial cooling is necessary to control the exotherm, some reactions, especially with less nucleophilic amines (like anilines), may require thermal energy to proceed at a reasonable rate.

    • Solution: After the initial exothermic addition at 0 °C, allow the reaction to warm to room temperature.[8] If the reaction is still sluggish (monitored by TLC or LC-MS), consider gentle heating (e.g., 40-50 °C).

  • Cause 4: Steric Hindrance: Highly hindered primary or secondary amines may react very slowly or not at all under standard conditions.

    • Solution: For sterically demanding substrates, you may need more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, consider a different guanylating reagent that is less sterically sensitive.[9]

Q5: I see a significant amount of an apolar byproduct that I suspect is a urea. Why did this form and how can I prevent it?

A: The formation of urea is a classic side reaction and is almost always caused by the presence of water.[7][10]

  • Scientific Rationale: this compound can be hydrolyzed by water to form an unstable carbamoyl chloride intermediate, which then reacts with your amine to produce a substituted urea. This side reaction consumes both your amine and the guanylating reagent, reducing the yield of the desired guanidine product.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves).

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Check Starting Materials: Ensure your amine and base are anhydrous. Some bases like triethylamine can be dried over KOH.

Troubleshooting Decision Tree

G start Low Guanidine Yield check_sm Check SM Purity (NMR, LC-MS) start->check_sm check_h2o Urea Byproduct Observed? check_sm->check_h2o SM OK sol_sm Purify/Verify Starting Materials check_sm->sol_sm Impure check_base Sufficient Base? (>2 eq.) check_h2o->check_base No sol_h2o Use Anhydrous Solvents & Inert Atmosphere check_h2o->sol_h2o Yes check_temp Reaction Sluggish at RT? check_base->check_temp Yes sol_base Increase Base Stoichiometry check_base->sol_base No sol_temp Gently Heat (e.g., 40-50 °C) check_temp->sol_temp Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Q6: The reaction is highly exothermic and difficult to control. How can I manage this?

A: The reaction of this compound with amines is often exothermic.[11] Poor thermal control can lead to side reactions and an unsafe environment.

  • Scientific Rationale: The formation of the C-N bond is thermodynamically favorable, releasing significant energy. If this heat is not dissipated, the increased temperature can accelerate decomposition or unwanted side reactions.

  • Solutions:

    • Cooling: Begin the reaction at a low temperature (0 °C or even -20 °C) using an ice or dry ice bath.

    • Slow Addition: Add the this compound (or a slurry of it in the reaction solvent) to the amine solution dropwise or in small portions over an extended period. This allows the cooling bath to dissipate the heat as it is generated.

    • Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.5 M) can help manage the exotherm, as the solvent acts as a heat sink.

Part 3: Optimizing Key Reaction Parameters

Achieving a high yield and purity requires careful optimization of several parameters. The following table summarizes their impact.

ParameterRecommended RangeScientific Rationale & Expert Insights
Solvent Anhydrous Aprotic (THF, DCM, Acetonitrile)Rationale: Prevents the hydrolysis of this compound to urea-based byproducts.[7] Insight: Acetonitrile can be a good choice as it often provides good solubility for both the reagents and the intermediate salts that form.
Base 2.0 - 3.0 eq. (Non-nucleophilic)Rationale: At least two equivalents are required: one to neutralize the HCl in the starting material and one to quench the HCl produced during the reaction.[12][13] A slight excess ensures the amine remains nucleophilic. Insight: Use a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid primary or secondary amines as they will compete in the reaction.
Temperature 0 °C to RT (or gentle heating)Rationale: Starting at 0 °C controls the initial exotherm.[11] Allowing the reaction to warm to room temperature is often sufficient for completion. Insight: For unreactive anilines or hindered amines, gentle heating to 40-60 °C may be necessary. Monitor for decomposition at higher temperatures.
Stoichiometry 1.0 - 1.2 eq. of AmineRationale: A slight excess of the amine can help drive the reaction to completion, especially if the amine is inexpensive and easily removed. Insight: If the amine is the more valuable component, using a slight excess (1.1 eq.) of this compound may be preferable.

Part 4: Analytical Methods for Reaction Monitoring

To effectively troubleshoot and optimize, you must accurately monitor the reaction's progress.

Q7: What are the best methods for monitoring the progress of my guanylation reaction?

A: A combination of techniques provides the most comprehensive picture.[14][15][16]

  • Thin-Layer Chromatography (TLC):

    • Protocol: Spot the starting amine, the reaction mixture, and a co-spot on a silica plate. Elute with a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). Visualize under UV light and/or with a stain (e.g., ninhydrin for primary/secondary amines).

    • Interpretation: You should see the consumption of the starting amine spot and the appearance of a new, typically more polar, product spot (the guanidinium salt).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.

    • Interpretation: This is the most powerful technique. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify byproduct masses, such as the corresponding urea.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Take an aliquot from the reaction, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Interpretation: NMR can provide a quantitative assessment of the conversion by integrating the signals of the starting material versus the product.[17] It is also invaluable for confirming the structure of the final product after purification.

References

Common side reactions with Chloroformamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Chloroformamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile guanidinylating agent. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its effective use is paramount.[1][2] This guide moves beyond simple protocols to explain the causality behind common side reactions and provides robust troubleshooting strategies to ensure the success and integrity of your experiments.

Section 1: Foundational Principles of this compound Reactivity

This compound is prized for its ability to convert primary and secondary amines into guanidines, a functional group prevalent in numerous biologically active molecules.[3][4] The core of this transformation is a nucleophilic substitution reaction. The carbon atom in chloroformamidine is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and nitrogen atoms, making it a prime target for nucleophilic attack by an amine.[5][6]

The general mechanism involves the amine's lone pair of electrons attacking the electrophilic carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable, resonance-stabilized guanidinium salt.

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// Edges reagents -> intermediate [label="Nucleophilic\nAttack", color="#4285F4"]; intermediate -> product [label="Elimination of HCl", color="#EA4335"]; }

Figure 1: General mechanism for amine guanidinylation.

Success hinges on favoring this pathway while minimizing competing side reactions. The most common challenges—hydrolysis, over-reaction, and thermal decomposition—stem from the inherent reactivity of the reagent and its intermediates.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues encountered during guanidinylation reactions in a practical question-and-answer format.

Question 1: My reaction is incomplete or has stalled, resulting in low yield. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a frequent issue that can typically be traced back to reagent quality or suboptimal reaction conditions.

  • Causality: The nucleophilicity of the attacking amine is critical. Sterically hindered amines or weakly basic aromatic amines react more slowly. Furthermore, the reagent itself can degrade if not handled and stored properly, reducing its effective concentration.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: this compound is sensitive to moisture.[7] Ensure it is a free-flowing white crystalline powder.[1] If it appears discolored or clumpy, it may have degraded. Use a fresh bottle or a newly opened container for best results.

    • Assess the Nucleophile: For weakly nucleophilic amines (e.g., anilines), an increase in temperature may be necessary to drive the reaction to completion. Gentle heating to 40-60 °C is a good starting point, but monitor the reaction closely for decomposition (see Question 3).

    • Employ a Non-Nucleophilic Base: The reaction releases HCl. While the starting material is a hydrochloride salt, adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can neutralize the generated acid, preventing the protonation and deactivation of the starting amine. Use 1.1 to 1.5 equivalents of the base.

    • Optimize Solvent Choice: The solvent must fully solubilize the reactants. Polar aprotic solvents are generally preferred.

Solvent Typical Use Case Considerations
Acetonitrile (ACN) Good general-purpose solvent.Ensure it is anhydrous.
Dimethylformamide (DMF) Excellent solvating power for stubborn substrates.Higher boiling point; requires vacuum for removal.
Tetrahydrofuran (THF) Common choice, easy to remove.Must be rigorously dried.
Dichloromethane (DCM) Suitable for many reactions at room temperature.Less effective at solvating polar salts.

Question 2: My mass spectrometry analysis shows a significant peak corresponding to a urea derivative. Why is this side product forming?

Answer: The formation of urea derivatives is a classic sign of hydrolysis.

  • Causality: this compound is highly susceptible to reaction with water. Moisture in the reaction vessel, solvents, or reagents will compete with your amine nucleophile, attacking the electrophilic carbon. The resulting intermediate quickly decomposes to form a urea byproduct.

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// Edges start -> intermediate [label="Nucleophilic Attack\nby Water", color="#4285F4"]; water -> intermediate [style=dashed, arrowhead=none, color="#4285F4"]; intermediate -> product [label="Decomposition", color="#EA4335"]; }

Figure 2: Hydrolysis pathway leading to urea byproducts.

  • Preventative Protocol: Ensuring Anhydrous Conditions

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Never use a bottle that has been opened multiple times without proper inert gas blanketing.

    • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and syringes for reagent transfers.

    • Reagents: Ensure your amine substrate and any bases are dry. Liquid amines can be distilled; solid amines can be dried under vacuum.

Question 3: The reaction is producing a complex mixture, and I suspect oligomerization or the formation of biguanides. How can I promote the formation of the simple 1:1 adduct?

Answer: This issue points to an "over-reaction," where the desired guanidine product, which is itself a nucleophile, reacts with another molecule of chloroformamidine or a related intermediate.

  • Causality: The product of the initial reaction is a substituted guanidine. While guanidines are strong bases, they also possess nucleophilic nitrogen atoms that can participate in further reactions, especially at elevated temperatures or high concentrations. This can lead to the formation of dimers (biguanides) or other oligomers.

  • Troubleshooting Workflow:

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sol_temp [label="Solution:\nReduce temperature to RT or below (0°C).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_addition [label="Solution:\nUse a syringe pump for slow addition\nof the amine to the chloroformamidine solution.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_monitoring [label="Solution:\nMonitor via TLC/LC-MS every 15-30 min.\nQuench reaction immediately upon\nconsumption of starting amine.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Selectivity", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_temp [label="Start\nAnalysis", color="#5F6368"]; check_temp -> sol_temp [label="Yes", color="#EA4335"]; check_temp -> check_addition [label="No", color="#34A853"]; check_addition -> sol_addition [label="Yes", color="#EA4335"]; check_addition -> check_monitoring [label="No", color="#34A853"]; check_monitoring -> sol_monitoring [label="No", color="#EA4335"]; check_monitoring -> end_node [label="Yes", color="#34A853"]; sol_temp -> end_node [color="#5F6368"]; sol_addition -> end_node [color="#5F6368"]; sol_monitoring -> end_node [color="#5F6368"]; }

Figure 3: Decision workflow for troubleshooting over-reactions.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the correct storage conditions for this compound?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] It is incompatible with strong oxidizing agents and should be kept away from moisture.[8][9] Storage at 2-8 °C is often recommended.[1]

  • Q2: What Personal Protective Equipment (PPE) is mandatory when handling this reagent?

    • Always handle this compound inside a certified chemical fume hood.[10] Wear chemical-resistant gloves, chemical splash goggles or a face shield, and a lab coat.[8][11] Avoid inhaling the dust by handling it carefully.[8][12]

  • Q3: What is the thermal stability of this compound?

    • The compound is reported to decompose around 130 °C.[13][14] However, some synthetic procedures report heating the reagent to 130 °C for short durations, suggesting that in a reaction mixture, its stability may be different.[15][16] As a general rule, avoid prolonged heating above 80 °C unless a specific protocol requires it, and always monitor for signs of decomposition such as color change or gas evolution.

  • Q4: My guanidine product is water-soluble, making extraction difficult. What purification strategies do you recommend?

    • Guanidines are strongly basic and often exist as hydrochloride salts after the reaction, which are highly soluble in water.[17] To extract, first basify the aqueous layer carefully with 1-2 M NaOH to a pH >12 to deprotonate the guanidinium salt to the free base. The free base will have much higher solubility in organic solvents like ethyl acetate or dichloromethane. Alternatively, for very polar products, purification by reversed-phase HPLC or ion-exchange chromatography may be necessary.

References

Technical Support Center: Purification of Products from Chloroformamidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of purifying reaction products derived from Chloroformamidine hydrochloride. As a versatile and reactive building block in pharmaceutical and agrochemical synthesis, its use often leads to unique purification challenges.[1] This guide is structured to provide actionable solutions and foundational knowledge, empowering you to achieve high purity and yield in your synthetic endeavors. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Given the hazardous nature of this compound, which can cause severe skin burns and eye damage, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5]

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.

Problem ID Observed Issue Potential Cause(s) Proposed Solution & Scientific Rationale
TS-01 Product is an intractable oil or gum after solvent removal. 1. Presence of residual, highly polar starting materials or byproducts (e.g., urea derivatives).2. Product is hygroscopic and has absorbed atmospheric moisture.3. Product has a low melting point or is amorphous by nature.Solution: 1. Thorough Aqueous Wash: Perform a rigorous aqueous work-up.[6] Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a basic wash (e.g., sat. NaHCO₃) to remove acidic impurities, and finally with brine to reduce the amount of dissolved water.[7] This exploits the differential solubility of ionized salts in the aqueous phase.2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether). This process can wash away more soluble impurities and provide nucleation sites for your product to solidify.3. Chromatography: If the product remains an oil, purification by column chromatography is the most effective path forward.
TS-02 Low or no recovery of product after aqueous work-up. 1. Product is partially or fully water-soluble, especially if it is a salt.2. Product has been hydrolyzed or degraded by the acidic or basic wash conditions.Solution: 1. Back-Extraction: Before discarding the aqueous layers, adjust their pH to ensure your product is in its neutral, most non-polar form, and re-extract with an organic solvent (e.g., DCM, EtOAc).[6]2. Salt Saturation: Saturate the aqueous layer with NaCl (brine) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their partition into the organic layer (salting-out effect).[7]3. Use Milder Conditions: If degradation is suspected, use milder wash solutions like dilute citric acid or saturated ammonium chloride instead of strong acids/bases.
TS-03 Product decomposes or streaks badly on a silica gel TLC plate. 1. The product is highly basic and interacts strongly with the acidic silica gel surface.2. The product is inherently unstable to the acidic nature of silica.Solution: 1. Deactivate Silica: Prepare the TLC plate or column slurry with a small amount of triethylamine (~1-2%) in the eluent. This neutralizes the acidic sites on the silica, preventing decomposition of acid-sensitive compounds.2. Alternative Stationary Phase: Switch to a more inert stationary phase. Alumina (basic or neutral) is an excellent alternative for acid-sensitive or basic compounds.[8] For very polar compounds, reversed-phase silica (C18) may be a viable option.[8]
TS-04 Multiple, inseparable spots on TLC after reaction. 1. Formation of closely related byproducts with similar polarity to the desired product.2. Incomplete reaction, leaving starting material that is difficult to separate.Solution: 1. Optimize Chromatography: Systematically screen different eluent systems. A mixture of a non-polar solvent (e.g., Hexane/Heptane) and a polar solvent (e.g., Ethyl Acetate, Acetone) is a good starting point. Adding a third solvent (e.g., DCM, MeOH) can fine-tune selectivity.2. Derivative Formation: If chromatography fails, consider converting the product into a crystalline derivative. After purification by recrystallization, the original functionality can be regenerated.3. Recrystallization: This is the most powerful technique for separating products from impurities with different solubilities.[9] A careful solvent screen is required to find a system where the product is soluble when hot but sparingly soluble when cold.[10]
TS-05 Crystallization fails; no solid forms upon cooling. 1. The solution is not sufficiently supersaturated.2. The presence of impurities is inhibiting crystal nucleation.3. The product has a high solubility in the chosen solvent even at low temperatures.Solution: 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[11] This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[11]2. Increase Concentration: Slowly evaporate some of the solvent to increase the product concentration.3. Add an Anti-Solvent: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to the solution until it becomes turbid, then warm slightly to redissolve and cool again.[10] This technique is a common and effective method for inducing crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a reaction with this compound?

A1: Impurities are highly dependent on your specific reaction, but common classes include:

  • Unreacted Starting Materials: this compound itself or the nucleophile it was reacted with.

  • Hydrolysis Products: this compound can hydrolyze to form urea or cyanamide derivatives, particularly if moisture is not rigorously excluded.

  • Over-reaction Products: Depending on the stoichiometry and reactivity, side products from multiple additions of the chloroformamidine moiety can occur.

  • Salts: Inorganic salts are often generated during the reaction or work-up (e.g., triethylamine hydrochloride if a base is used). These are typically removed with a water wash.[12]

Q2: How do I choose the best purification strategy: Crystallization vs. Chromatography?

A2: The choice depends on the properties of your product and the impurity profile. A decision-making workflow can be visualized as follows:

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst  Yes chromatography Purify by Column Chromatography is_solid->chromatography  No (Oil/Gum) is_pure Is product pure by TLC/NMR? try_cryst->is_pure done Purification Complete is_pure->done  Yes is_pure->chromatography  No chromatography->done

Caption: Decision tree for selecting a primary purification method.

In essence, recrystallization is preferred for solid materials as it is often more scalable, cost-effective, and can provide exceptionally pure material in a single step.[9] Chromatography is the method of choice for oils, amorphous solids, or for separating mixtures of compounds with very similar solubility properties.[13][14]

Q3: My product is a hydrochloride salt. How does this affect my purification strategy?

A3: Purifying a salt requires a different approach than purifying a neutral organic compound.

  • Solubility: Hydrochloride salts are typically more polar and have higher water solubility. During an aqueous work-up, ensure your organic layer is not extracting your product's free base while leaving the desired salt in the aqueous layer. It's often best to evaporate the organic solvent and then perform the purification.

  • Crystallization: Salts often crystallize well from polar solvent systems like ethanol/water, methanol/ether, or isopropanol/acetone.[15]

  • Chromatography: Purifying salts on silica gel can be challenging. The salt may not move from the baseline with standard eluents. A highly polar mobile phase, such as Dichloromethane/Methanol with a small amount of acetic or formic acid, may be required. Alternatively, neutralizing the salt to its free base before chromatography and reforming the salt after purification is a common and effective strategy.

Q4: Can you explain the logic behind an acid-base extraction during the work-up?

A4: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[16] The core principle is to ionize a compound to make it water-soluble, leaving other non-ionized compounds in the organic layer.

G cluster_0 Organic Layer (e.g., DCM) org_start Mixture Neutral Product (P) Basic Impurity (B) Acidic Impurity (A) wash1 Wash with 1M HCl org_start:ba->wash1 org_start->wash1 Basic impurity protonated wash2 Wash with 1M NaOH org_start:ac->wash2 org_start->wash2 Acidic impurity deprotonated org_final Final Organic Layer Pure Neutral Product (P) aq_basic Basic Impurity Salt B-H⁺Cl⁻ wash1->aq_basic aq_acidic Acidic Impurity Salt A⁻Na⁺ wash2->aq_acidic

Caption: Logic of sequential acid-base extraction.

  • Washing with Acid (e.g., 1M HCl): Basic impurities (like unreacted amines) are protonated to form ammonium salts (B-H⁺). These salts are ionic and preferentially dissolve in the aqueous acid layer, removing them from the organic phase.

  • Washing with Base (e.g., 1M NaOH): Acidic impurities (like carboxylic acids) are deprotonated to form carboxylate salts (A⁻). These salts are also ionic and move into the aqueous basic layer.

  • Result: The neutral product remains in the organic layer, now free of acidic and basic impurities.

Part 3: Key Experimental Protocols

Protocol 1: Standard Aqueous Reaction Work-up

This protocol is designed to remove the majority of water-soluble impurities after the reaction is complete.[6][17]

Objective: To perform an initial purification of a crude reaction mixture dissolved in an organic solvent.

Methodology:

  • Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size. If needed, dilute the mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acid Wash: Add an equal volume of a dilute acid (e.g., 1M HCl). Stopper the funnel, invert, and vent to release any pressure.[7] Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate fully, then drain and discard the lower aqueous layer.

  • Base Wash: Add an equal volume of a dilute base (e.g., saturated NaHCO₃ solution). Repeat the shaking and venting process. Caution: CO₂ gas may be evolved if excess acid is present. Vent frequently. Allow layers to separate, drain, and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake and vent as before. This step removes the bulk of dissolved water from the organic layer.[6][7] Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and swirl.[12] Add agent until it no longer clumps together.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, partially purified product.

Protocol 2: Recrystallization for Solid Products

This protocol outlines the steps for purifying a solid compound via recrystallization.[9]

Objective: To obtain a high-purity crystalline solid from a crude solid product.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent.[10] Test small amounts of your crude solid in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9][11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals, either air-drying or in a vacuum oven, to remove all traces of solvent.

References

Technical Support Center: Recrystallization of Chloroformamidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of compounds synthesized using Chloroformamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the critical final step of your synthesis: recrystallization. Here, we move beyond generic protocols to offer in-depth, field-proven insights into obtaining high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of compounds synthesized using this compound, and how do they influence recrystallization solvent choice?

A1: this compound is a versatile reagent primarily used to introduce guanidinyl or other amidine-based functionalities into molecules.[1][2] The resulting products, often guanidine or N-heterocycle derivatives, typically exhibit high polarity due to the presence of multiple nitrogen atoms.[3][4] Furthermore, these syntheses often yield the product as a hydrochloride salt, which significantly increases its polarity and influences its solubility profile.

When selecting a recrystallization solvent, the principle of "like dissolves like" is a good starting point.[5] Given the polar and often ionic nature of these compounds, polar solvents are generally required. However, a solvent that dissolves the compound too readily at room temperature will result in poor recovery.[6] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Key Considerations for Solvent Selection:

  • Polarity: Highly polar solvents like water, methanol, ethanol, and isopropanol are often good starting points for dissolving these polar compounds.[7][8]

  • Hydrogen Bonding: The presence of N-H bonds in guanidine derivatives allows for hydrogen bonding, which enhances solubility in protic solvents like alcohols and water.[9]

  • Salt Form: For hydrochloride salts, alcohols like ethanol or 2-propanol are often effective.[10] Sometimes, the addition of a less polar co-solvent (an anti-solvent) like diethyl ether or ethyl acetate is necessary to induce precipitation from a more polar solvent.[10]

  • Impurities: Consider the solubility of potential impurities. The ideal solvent will either leave impurities fully dissolved or completely insoluble at all temperatures.

Q2: I'm struggling to find a single suitable solvent for my guanidinium hydrochloride product. What should I do?

A2: This is a common challenge, especially with highly polar or complex molecules. When a single solvent fails, a mixed-solvent system (also known as binary solvent recrystallization) is the recommended approach.[11][12][13] This technique involves a "good" solvent that readily dissolves your compound and a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible with each other.[12]

General Procedure for Mixed-Solvent Recrystallization:

  • Dissolve your crude product in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[13] This indicates the solution is saturated.

  • If you add too much of the "poor" solvent, add a few drops of the hot "good" solvent until the solution becomes clear again.[13]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]

A common and effective mixed-solvent system for polar, nitrogen-containing compounds is an alcohol (e.g., ethanol, methanol, or isopropanol) as the "good" solvent and water or an ether (like diethyl ether) as the "poor" solvent.[3][14]

Q3: My product has "oiled out" during cooling instead of forming crystals. What causes this, and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens under a few conditions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten oil.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than crystals can nucleate and grow.[11]

  • High Solute Concentration: An overly concentrated solution can lead to the solute precipitating out above its melting point.

  • Solvent Boiling Point Higher Than Product's Melting Point: If the solvent's boiling point is higher than the melting point of your compound, the compound may dissolve in the hot solvent and then separate as a liquid upon cooling.[6]

Troubleshooting "Oiling Out":

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the concentration.[15][16]

  • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • If impurities are suspected, consider a preliminary purification step like a charcoal treatment to remove colored impurities or a simple filtration of the hot solution to remove insoluble matter.

  • If the issue persists, try a different solvent or mixed-solvent system with a lower boiling point.

Troubleshooting Guide

This section provides a structured approach to resolving common recrystallization problems encountered with products synthesized from this compound.

Scenario 1: No Crystals Form Upon Cooling

Problem: You've dissolved your compound in a hot solvent, allowed it to cool to room temperature, and even placed it in an ice bath, but no crystals have appeared.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Too much solvent was used. The solution is not supersaturated, and the compound remains dissolved even at low temperatures.[16]Gently heat the solution to evaporate some of the solvent.[15] Once the volume is reduced, allow it to cool again.
The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).[16]1. Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches can provide nucleation sites.[15][16] 2. Add a seed crystal of your pure compound, if available. This provides a template for crystal growth.[16]
The wrong solvent was chosen. The compound is too soluble in the chosen solvent at all temperatures.Remove the solvent via rotary evaporation and attempt the recrystallization with a different, less polar solvent or a mixed-solvent system.[15]
Scenario 2: Low Recovery of Crystalline Product

Problem: You've successfully obtained crystals, but the final yield is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Too much solvent was used. A significant portion of your product remains dissolved in the mother liquor.[5]Before filtering, try to evaporate some of the solvent and cool the solution again to see if more crystals form. For future attempts, use less solvent.
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.Use a heated filter funnel or add a small excess of hot solvent before filtering to keep the compound dissolved.[17]
Washing with a warm or inappropriate solvent. Washing the collected crystals with a solvent that is not ice-cold or in which the product has some solubility will dissolve some of your product.[5]Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3][5]
Incomplete cooling. The solution was not cooled for a sufficient amount of time or to a low enough temperature.Ensure the flask is left in an ice bath for at least 20-30 minutes to maximize precipitation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Guanidinium Hydrochloride
  • Solvent Selection: Test the solubility of a small amount of your crude product in various polar solvents (e.g., ethanol, isopropanol, water, methanol). The ideal solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[17] Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][5]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which your compound is very soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. A common pair for polar compounds is ethanol ("good") and diethyl ether ("poor").

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.[13]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.[13] The solution is now saturated.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visual Workflows

Solvent_Selection_Workflow start Start: Crude Product (Likely Polar Guanidinium HCl) test_polar_solvents Test Single Polar Solvents (Ethanol, Isopropanol, Methanol) start->test_polar_solvents check_solubility Good Solubility Hot, Poor Solubility Cold? test_polar_solvents->check_solubility single_solvent_protocol Proceed with Single- Solvent Recrystallization check_solubility->single_solvent_protocol Yes too_soluble Too Soluble in All? check_solubility->too_soluble No end Optimized Protocol single_solvent_protocol->end insoluble Insoluble in All? too_soluble->insoluble No mixed_solvent_protocol Use Mixed-Solvent System: 'Good' Solvent + Anti-Solvent too_soluble->mixed_solvent_protocol Yes insoluble->mixed_solvent_protocol Yes mixed_solvent_protocol->end

References

Handling and storage of Chloroformamidine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloroformamidine Hydrochloride

A Senior Application Scientist's Guide to Safe Handling, Storage, and Experimental Troubleshooting

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its proper handling is paramount for both safety and experimental success[1]. This guide moves beyond simple instructions to provide the rationale behind each recommendation, ensuring a deeper understanding and fostering a culture of safety and precision in the laboratory.

Section 1: Chemical Profile & Key Data

This compound (CAS No. 29671-92-9) is a white crystalline powder used to introduce amine functionalities in organic synthesis[1]. Below is a summary of its essential properties.

PropertyValueSource(s)
CAS Number 29671-92-9[1][2][3][4][5]
Synonyms Carbamimidic chloride hydrochloride, Chloroformamidinium chloride[1][3][5][6]
Molecular Formula CH₃ClN₂·HCl[1][3]
Molecular Weight 114.96 g/mol [1][6]
Appearance White to almost white crystalline powder[1]
Melting Point 170-181 °C. Note: Some sources indicate decomposition around 130 °C or 180 °C.[1][3]
Purity Typically ≥95-99%[1][2]

Section 2: Safety First - Personal Protective Equipment (PPE) & Engineering Controls

This compound is classified as a hazardous substance, causing severe skin burns, and serious eye damage, and may be corrosive to metals[5][7]. Adherence to strict safety protocols is non-negotiable. The primary goal is to prevent any direct contact or inhalation.

Core Principle: Isolate the Hazard

All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood[8]. This is the most critical engineering control to prevent inhalation of airborne particles. Ensure the fume hood has adequate and verified airflow before beginning work[2].

Mandatory PPE Workflow

The following diagram illustrates the minimum required PPE. Remember, PPE is the last line of defense; proper engineering controls and careful handling are your primary protection.

PPE_Workflow cluster_ppe Minimum Required PPE cluster_controls Mandatory Engineering Controls node_gloves Nitrile Gloves (Double-gloving recommended) node_goggles Chemical Splash Goggles (ANSI Z87.1 / EN166) end Proceed with Experiment node_gloves->end Don PPE in order node_goggles->node_gloves Don PPE in order node_coat Flame-Resistant Lab Coat (Fully buttoned) node_coat->node_goggles Don PPE in order node_face Face Shield (When handling larger quantities or potential for splash) node_hood Chemical Fume Hood node_hood->node_coat Don PPE in order start Before Handling start->node_hood Don PPE in order

Caption: Mandatory PPE and engineering controls for handling Chloroformamidine HCl.

Section 3: Storage & Stability FAQs

Proper storage is crucial for maintaining the integrity and reactivity of this compound. Instability can lead to failed reactions and the generation of unknown byproducts.

Q: What is the ideal storage temperature? A: The recommended storage temperature is 2-8 °C[1]. Storing it in a refrigerator is ideal. For long-term storage, ensure it is in a cool, dry place[2].

Q: Why is a "dry" environment so important? A: this compound is a salt that can be sensitive to moisture[7]. Absorbed water can lead to hydrolysis of the formamidine group, reducing the compound's purity and effectiveness in subsequent reactions. Always store it in a tightly-closed container to prevent moisture ingress[2]. Consider using a desiccator for long-term storage.

Q: The compound has turned slightly discolored. Is it still usable? A: Discoloration can be a sign of decomposition. The cause could be exposure to moisture, light, or incompatible substances. It is highly recommended to use a fresh, unopened container or re-verify the purity of the discolored material via analytical methods (e.g., NMR, titration) before use. Do not use it if its purity is questionable, as this can compromise your experimental results.

Q: What materials should this compound NOT be stored near? A: Keep it stored away from strong oxidizing agents. A reaction with an oxidizer could be vigorous and produce hazardous gases. Also, avoid storing it in containers made of metals it may corrode[7]. Use the original manufacturer's container or a clearly labeled glass container.

Section 4: Handling & Use Protocols

This section provides a step-by-step workflow for safely handling the solid compound and preparing a solution.

Experimental Workflow: Weighing and Dissolving

Handling_Workflow start Start: Gather Materials in Fume Hood prep 1. Don all required PPE (Gloves, Goggles, Lab Coat) start->prep get_reagent 2. Retrieve reagent from 2-8°C storage. Allow container to reach room temp before opening to prevent condensation. prep->get_reagent weigh 3. Tare balance with weigh boat. Carefully dispense solid, avoiding dust generation. Do NOT use a metal spatula if corrosion is a concern. get_reagent->weigh close 4. Tightly close the main reagent container immediately. weigh->close dissolve 5. Add the weighed solid to the reaction vessel containing the solvent inside the fume hood. close->dissolve dispose 6. Dispose of the weigh boat and any contaminated items in a designated solid waste container. dissolve->dispose end End: Proceed with Reaction dispose->end

Caption: Step-by-step workflow for safely handling solid Chloroformamidine HCl.

Causality Behind Key Steps:

  • Step 2 (Acclimatization): Allowing the container to warm to room temperature is a critical, often overlooked step. Opening a cold container in a humid lab environment will cause moisture to condense on the solid reagent, leading to degradation.

  • Step 3 (Dispensing): Avoiding dust generation is key to preventing inhalation and contamination of the surrounding area. A gentle tapping motion is preferable to scooping if possible.

  • Step 4 (Closing Container): Minimizing the time the bulk reagent is exposed to the lab atmosphere is essential for preserving its long-term stability and purity.

Section 5: Troubleshooting Guide

Even with proper handling, experimental issues can arise. This guide addresses common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield 1. Reagent Degradation: The compound may have been compromised by moisture or improper storage.1. Use a fresh bottle of this compound. Verify the purity of your existing stock if possible.
2. Thermal Decomposition: The reaction temperature may be too high. There are conflicting reports on the decomposition temperature (130 °C vs. 170-181 °C)[1][3].2. If your reaction is run at or above 130 °C, consider if decomposition is a factor[3]. Attempt the reaction at a lower temperature or reduce the reaction time.
Unexpected Side Products 1. Hydrolysis: Trace amounts of water in the reagent or solvent can lead to hydrolyzed byproducts.1. Ensure all solvents and reagents are rigorously dried before use. Store this compound in a desiccator.
2. Incompatible Reagents: The compound may be reacting with other components in your mixture.2. Review the known incompatibilities (e.g., strong oxidizers). Ensure no other reagents fall into this category.
Poor Solubility 1. Incorrect Solvent Choice: The compound may have limited solubility in your chosen solvent.1. While data is limited, consider more polar aprotic solvents. Perform small-scale solubility tests before committing to a large-scale reaction.
Compound appears 'clumpy' or 'wet' 1. Hygroscopic Nature: The compound has likely absorbed atmospheric moisture.1. Do not use the reagent. Discard it according to your institution's hazardous waste protocols[2][8]. The presence of water will make stoichiometric calculations inaccurate and introduce a reactive contaminant.

Section 6: In Case of Emergency...

Accidents can happen. Follow these procedures while seeking immediate medical attention.

First Aid Measures
  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing[2][7]. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][7]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[2].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting[2][7]. Seek immediate medical attention[2].

Spill Response
  • Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.

  • Assess: Only attempt to clean a spill if you are trained and have the correct equipment. For large spills, evacuate and call emergency services.

  • Clean-up (Small Spill): Wear full PPE. Use dry clean-up procedures to avoid generating dust[7]. Gently sweep or vacuum (with HEPA filter) the solid material. Absorb with an inert material and place it into a suitable, labeled container for hazardous waste disposal[2].

  • Decontaminate: Wipe the spill area with a suitable solvent and wash with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations[2].

References

Technical Support Center: Chloroformamidine Hydrochloride Stability in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Chloroformamidine Hydrochloride. As a versatile and highly reactive intermediate, this compound is pivotal in the synthesis of numerous pharmaceuticals, agrochemicals, and novel materials.[1][2] However, its reactivity is a double-edged sword, often leading to stability challenges that can impact experimental reproducibility and yield.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard technical data sheets to provide field-proven insights and troubleshooting strategies. Here, we will explore the causality behind its stability profile, empowering you to anticipate challenges, diagnose issues, and optimize your reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in a reaction medium?

The stability of this compound is not absolute and is critically influenced by several environmental and chemical factors.[3] As a reactive electrophile, its persistence in solution is a function of the following:

  • Moisture (Water Content): This is arguably the most significant factor. This compound is susceptible to hydrolysis, where the presence of water can lead to its decomposition into undesired byproducts, thus reducing the effective concentration of your reagent.[4][5]

  • pH of the Medium: The pH can dramatically alter stability. Basic conditions can deprotonate the hydrochloride salt, potentially leading to the less stable free base. Furthermore, hydrolysis reactions are often pH-dependent, with rates that can be accelerated under certain acidic or basic conditions.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6][8] this compound exhibits thermal decomposition, and running reactions at unnecessarily high temperatures can lead to significant reagent loss and byproduct formation.[9][10]

  • Presence of Nucleophiles: The intended function of this compound is to react with nucleophiles.[2] However, this means any unintended nucleophiles in the reaction medium—including certain solvents (e.g., alcohols), additives, or impurities—can consume the reagent in side reactions.

  • Light and Oxygen: While generally more stable than many other reagents, prolonged exposure to light and oxygen can promote photodegradation and oxidation, respectively.[6][11]

Q2: The Safety Data Sheet (SDS) says the solid is "stable under normal conditions." What does this mean for practical storage?

While the solid is relatively stable, "normal conditions" implies a controlled environment.[11] For maximum shelf-life and experimental consistency, adhere to the following storage protocols:

  • Solid Storage: Store in a tightly-closed container, as provided by the manufacturer, to prevent moisture ingress.[4][12] The recommended storage temperature is typically between 2-8°C to minimize any potential for slow, long-term thermal degradation.[1] Keep it away from incompatible materials, especially strong oxidizing agents.[11]

  • Solution Storage: Stock solutions are not recommended for long-term storage due to the reagent's inherent reactivity. If a solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C). Prepare it as close to the time of use as possible. Avoid aqueous or protic solvents for storage.

Q3: My reaction yield is unexpectedly low. How can I determine if the stability of my this compound is the culprit?

Low yield is a common issue. Before re-optimizing other parameters, it's crucial to validate your key reagent.

  • Run a Control Reaction: Conduct a small-scale reaction with a fresh, unopened bottle of this compound. If this reaction proceeds with a higher yield, it strongly suggests your working stock of the reagent has degraded.

  • Check for Moisture: Ensure your reaction setup is rigorously anhydrous. Flame-dry glassware, use freshly distilled solvents or sure-seal bottles, and maintain an inert atmosphere.

  • Analytical Check: If you have access to analytical instrumentation, you can assess the purity of your reagent. A simple approach is to dissolve a small amount in a dry, compatible solvent and analyze it via HPLC or LC-MS to check for the presence of degradation products.

Q4: What is the likely decomposition pathway in the presence of water?

This compound is expected to undergo hydrolysis. Based on the established mechanisms for similar compounds, the process likely involves the nucleophilic attack of water on the electrophilic carbon atom.[7] This forms a tetrahedral intermediate which then eliminates hydrogen chloride to yield an unstable N-hydroxy intermediate, which would likely rearrange or decompose further, ultimately leading to products like urea or cyanamide derivatives and releasing HCl. This process consumes the starting material and can alter the pH of the reaction mixture.

Q5: How does my choice of solvent (polar protic vs. polar aprotic) affect stability and reactivity?

Solvent choice is critical and directly impacts both the stability of the reagent and the kinetics of your desired reaction.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[13][14] They are generally poor choices for reactions involving this compound for two reasons:

    • They are nucleophilic and can directly react with and consume the reagent.

    • They heavily solvate and stabilize anions (nucleophiles) through hydrogen bonding, creating a "solvent cage" that blunts their reactivity and slows down the desired substitution reaction.[15]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are highly polar but lack O-H or N-H bonds.[16][17] They are the preferred choice because they effectively dissolve polar reagents like this compound and nucleophilic salts but do not hydrogen bond with the nucleophile.[15] This leaves the nucleophile "naked" and highly reactive, promoting a faster reaction rate.[13]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered when using this compound.

Problem: Low or No Product Formation in Nucleophilic Substitution

The most common failure mode is a stalled reaction. The workflow below can help systematically identify the cause.

G start Reaction Failure: Low or No Product check_reagent 1. Validate Reagent (Use fresh bottle) start->check_reagent sub_reagent1 Did yield improve? check_reagent->sub_reagent1 check_conditions 2. Verify Anhydrous Conditions sub_conditions1 Are glassware/solvents rigorously dry? check_conditions->sub_conditions1 check_solvent 3. Assess Solvent Choice sub_solvent1 Is solvent aprotic? (e.g., DMF, MeCN) check_solvent->sub_solvent1 check_base 4. Evaluate Base/pH sub_base1 Is base non-nucleophilic and compatible? check_base->sub_base1 sub_reagent1->check_conditions No sub_reagent2 Old reagent likely degraded. Discard. sub_reagent1->sub_reagent2 Yes sub_conditions1->check_solvent Yes sub_conditions2 Re-run with proper anhydrous technique. (See Protocol 1) sub_conditions1->sub_conditions2 No sub_solvent1->check_base Yes sub_solvent2 Switch to a recommended polar aprotic solvent. (See Table 2) sub_solvent1->sub_solvent2 No sub_base2 Consider alternative base (e.g., DIPEA, DBU) that won't compete. sub_base1->sub_base2 No G cluster_0 Hydrolysis Pathway CFA Chloroformamidinium Ion (Stable Reagent) Intermediate Tetrahedral Intermediate (Unstable) CFA->Intermediate + H₂O (Attack) H2O H₂O (Nucleophile) Products Decomposition Products (e.g., Urea derivatives + 2 HCl) Intermediate->Products Elimination

References

Technical Support Center: Optimizing 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, purity, and efficiency of their synthetic routes. 2-Aminopyrimidines are a cornerstone scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1] However, their synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact reaction outcomes.

This document moves beyond standard protocols to provide a deeper, troubleshooting-focused resource. We will explore the causality behind common synthetic pitfalls and offer field-proven strategies to overcome them, ensuring your experiments are both successful and reproducible.

Section 1: Foundational Synthesis Principles

The most prevalent and classical method for synthesizing the 2-aminopyrimidine core is the Pinner synthesis, which involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or a synthetic equivalent.[2][3] Understanding this mechanism is critical for effective troubleshooting, as each step presents a potential point of failure or optimization.

The reaction generally proceeds through three key stages:

  • Initial Condensation: The nucleophilic guanidine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the guanidine moiety onto the second carbonyl group forms a dihydropyrimidine intermediate.

  • Dehydration & Aromatization: The elimination of water results in the stable, aromatic 2-aminopyrimidine ring. This final aromatization is often the rate-limiting step.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Adduct Initial Adduct Guanidine->Adduct 1. Nucleophilic     Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Adduct Dihydropyrimidine Cyclized Intermediate (Dihydropyrimidine) Adduct->Dihydropyrimidine 2. Intramolecular     Cyclization Product 2-Aminopyrimidine Dihydropyrimidine->Product 3. Dehydration &     Aromatization Troubleshooting_Workflow Start Low Yield Detected CheckReagents Step 1: Verify Reagent Quality - Purity of Guanidine & Dicarbonyl - Anhydrous Solvents - Active Base Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions - Correct Base Stoichiometry? - Sufficient Temperature? - Adequate Reaction Time? CheckReagents->CheckConditions Reagents OK TLC Monitor by TLC CheckConditions->TLC Incomplete Incomplete Reaction TLC->Incomplete Starting Material Remains SideProducts Side Products Observed TLC->SideProducts New Spots Appeared OptimizeTemp Optimize Temperature & Extend Reaction Time (See Q3) Incomplete->OptimizeTemp OptimizeCatalyst Adjust Catalyst/Solvent (See Q2 & Q4) SideProducts->OptimizeCatalyst Success Yield Improved OptimizeTemp->Success OptimizeCatalyst->Success

References

Identifying impurities in Chloroformamidine hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Chloroformamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Here are some common questions and issues that may arise during the NMR analysis of this compound:

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Q2: My ¹H NMR signals are very broad. What could be the cause?

A2: Broad peaks in the NMR spectrum of this compound can be attributed to several factors.[1] Poor shimming of the spectrometer is a common cause. Additionally, the hygroscopic nature of the compound can lead to the presence of water, which can cause exchange broadening of the N-H protons.[2] The compound may also be aggregating at the concentration used for the analysis. Consider using a different solvent, adjusting the concentration, or acquiring the spectrum at an elevated temperature to address these issues.[1]

Q3: I see a large water peak in my spectrum. How can I minimize this?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To minimize the water signal, it is essential to handle the compound in a dry environment, such as a glove box.[2] Use freshly opened or properly dried deuterated solvents. Storing NMR tubes in an oven and allowing them to cool in a desiccator before use can also help.[1] For quantitative analysis where the water peak may interfere, solvent suppression pulse programs can be employed.

Q4: Can I use D₂O as a solvent?

A4: While D₂O is a common solvent for polar compounds, be aware that the acidic protons on the nitrogen atoms of this compound will exchange with deuterium. This will cause the N-H signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic experiment to confirm their assignment.[1] However, if you need to observe these protons, a non-protic polar solvent like DMSO-d₆ is a better choice.

Q5: How can I confirm the presence of the hydrochloride salt?

A5: The presence of the hydrochloride salt can be inferred by comparing the ¹H and ¹³C NMR spectra of the sample to the corresponding free base. In the salt form, the protons on the nitrogen atoms will be more deshielded and appear at a higher chemical shift (further downfield).[3] Similarly, the carbon atom will also experience a downfield shift in the ¹³C NMR spectrum.[3] For a definitive confirmation, techniques such as ion chromatography or titration can be used to quantify the chloride content.

Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues you may encounter.

Issue 1: Identification of Unknown Impurities

The presence of unexpected peaks in your NMR spectrum can be unsettling. A systematic approach is key to their identification.

Underlying Causes:

  • Starting materials and reagents from synthesis: Unreacted starting materials or byproducts from the synthetic route are common impurities. The synthesis of this compound can involve reagents like cyanamide and hydrogen chloride, or the chlorination of S-alkylisothioureas.[4][5]

  • Degradation products: this compound may degrade over time, especially if exposed to moisture or elevated temperatures.[6] Hydrolysis is a likely degradation pathway for this molecule.

  • Solvent and laboratory contaminants: Residual solvents from purification steps (e.g., ethyl acetate, dichloromethane) or common laboratory contaminants (e.g., grease, plasticizers) can also appear in the spectrum.

Troubleshooting Workflow:

Here is a systematic workflow for identifying unknown impurities:

Impurity Identification Workflow

Step-by-Step Protocol for Impurity Identification:

  • Acquire a high-resolution ¹H NMR spectrum: Ensure proper sample preparation and spectrometer shimming to obtain sharp peaks.

  • Identify known signals: Assign the peaks corresponding to this compound, residual solvents, and water. Comprehensive tables of common NMR solvent and impurity shifts are invaluable for this step.

  • Characterize unknown signals:

    • Integration: Determine the relative molar ratio of the impurities compared to the main compound.

    • Chemical Shift and Coupling: Analyze the chemical shifts and coupling patterns of the unknown peaks to infer the types of protons and their connectivity.

    • Advanced NMR: Acquire ¹³C and 2D NMR spectra (COSY, HSQC, HMBC) to build a structural hypothesis for significant impurities.

  • Identify the source:

    • Synthesis-related impurities: Compare the impurity signals to the NMR spectra of starting materials and known byproducts from the synthetic route.

    • Databases and Literature: Consult internal or commercial databases of common chemical impurities.

  • Confirm the identity:

    • Spiking: If a standard of the suspected impurity is available, add a small amount to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peaks confirms the assignment.

    • Orthogonal Techniques: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to obtain the molecular weight of the impurity, which is a powerful tool for confirming its identity.

Issue 2: Challenges in Quantitative NMR (qNMR)

Accurate quantification of this compound and its impurities by NMR requires careful experimental design and execution.

Underlying Causes:

  • Poor solubility and aggregation: As a hydrochloride salt, the compound may have limited solubility in some organic solvents and can form aggregates, leading to broad signals and inaccurate integration.[2]

  • Hygroscopicity: The absorption of water can change the sample concentration and affect the accuracy of quantification.[2]

  • Signal overlap: Peaks from the analyte, impurities, and the internal standard may overlap, making accurate integration difficult.

Quantitative NMR (qNMR) Workflow:

Workflow for Accurate qNMR

Step-by-Step Protocol for qNMR:

  • Method Development:

    • Solvent Selection: Choose a deuterated solvent in which both the this compound and the internal standard are fully soluble. For problematic hydrochloride salts, using an alkaline deuterated methanol solution can improve solubility and peak shape by neutralizing the HCl salt in situ.[2][7]

    • Internal Standard (IS) Selection: The IS should have at least one signal that is sharp, well-resolved from the analyte and impurity signals, and in a relatively clear region of the spectrum. It should also be stable and not react with the sample.

    • Parameter Optimization: Use a fully relaxed experiment by setting the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest. Use a 90° pulse angle for maximum signal intensity.

  • Sample Preparation:

    • Accurate Weighing: Use a calibrated analytical balance to accurately weigh the analyte and the internal standard.

    • Complete Dissolution: Ensure that both the analyte and the IS are completely dissolved in the deuterated solvent. Sonication may be helpful.

  • Data Acquisition and Processing:

    • Signal-to-Noise: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the IS signals.

    • Processing: Apply careful phasing and baseline correction to the spectrum to ensure accurate integration.

  • Calculation:

    • Calculate the purity of the analyte using the following equation:

      Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Data Summary

Table 1: Potential Impurities in this compound

Impurity ClassPotential CompoundsLikely Origin
Starting Materials Cyanamide, S-alkylisothioureasSynthesis
Byproducts Urea, Guanidine derivativesSynthesis/Degradation
Degradation Products Formamidine hydrochloride, Urea derivativesHydrolysis
Residual Solvents Acetone, Dichloromethane, Ethyl acetatePurification

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Relevant Moieties

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H (Amidine/Guanidine) Broad, 5.0 - 9.0 (solvent dependent)-
C=N (Amidine/Guanidine) -150 - 165
Residual CHCl₃ in CDCl₃ 7.2677.16
Water in DMSO-d₆ ~3.33-
Residual Acetone 2.17206.2, 30.6

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

References

Safe disposal of Chloroformamidine hydrochloride waste

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of laboratory safety and regulatory compliance is the responsible management and disposal of chemical waste. Chloroformamidine hydrochloride, a versatile reagent in pharmaceutical and chemical synthesis, requires careful handling due to its hazardous properties.[1] This guide serves as a technical support center for researchers, scientists, and drug development professionals, providing clear, actionable advice for the safe disposal of this compound waste.

As Senior Application Scientists, our goal is to provide protocols that are not only effective but also grounded in robust chemical principles, ensuring safety and environmental responsibility. This document is structured to address common questions and troubleshooting scenarios encountered during laboratory operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[2][3] Upon thermal decomposition, it can release toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[2][3] Therefore, it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[4]

Hazard StatementGHS CodeSource(s)
Causes skin irritationH315[2][3]
Causes serious eye irritationH319[2][3]
May cause respiratory irritationH335[2]
May be corrosive to metalsH290[5]
Causes severe skin burns and eye damageH314[6]

Table 1: Summary of GHS Hazard Statements for this compound.

Q2: How should I classify waste containing this compound?

Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[7][8] All waste streams containing this chemical, whether solid, liquid, or contaminated labware, must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[7] Cross-contamination with non-halogenated waste streams should be strictly avoided, as this can complicate the disposal process and significantly increase costs.[9]

Q3: Can I dispose of small quantities of this compound waste down the drain?

No. Under no circumstances should this compound or its solutions be disposed of down the drain.[9] This is a violation of environmental regulations and can harm aquatic ecosystems and interfere with wastewater treatment processes. All chemical waste must be collected and disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][4]

Q4: What is the proper procedure for disposing of contaminated solids (e.g., gloves, weighing paper, paper towels)?

Any solid materials that have come into contact with this compound are considered contaminated hazardous waste.

  • Segregation: Collect all contaminated items (gloves, wipes, bench paper, etc.) immediately after use.

  • Containment: Place these items in a designated, puncture-resistant, and sealable container or a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Halogenated Solid Waste" and list "this compound" as a constituent.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[10]

Troubleshooting and In-Lab Protocols

This section provides guidance for specific scenarios and a detailed protocol for the in-lab neutralization of small quantities of aqueous waste, transforming the reactive compound into a more stable form prior to collection.

Workflow for Waste Segregation and Management

The following diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.

G cluster_0 Waste Segregation Workflow start Waste Generated (Chloroformamidine HCl) decision Is the waste liquid or solid? start->decision solid_path Solid Waste (Contaminated gloves, wipes, etc.) decision->solid_path Solid liquid_path Aqueous Waste (Reaction quench, extracts) decision->liquid_path Liquid solid_container Place in labeled 'Solid Halogenated Waste' container solid_path->solid_container neutralize_decision Neutralize in-lab (Follow Protocol Below)? liquid_path->neutralize_decision end Store in Satellite Accumulation Area for EHS Pickup solid_container->end liquid_container Place in labeled 'Aqueous Halogenated Waste' container neutralize_decision->liquid_container No neutralized_container Place neutralized solution in 'Aqueous Halogenated Waste' container neutralize_decision->neutralized_container Yes liquid_container->end neutralized_container->end

Caption: Workflow for proper segregation of Chloroformamidine HCl waste.

Troubleshooting Guide
  • Issue: A spill of solid this compound occurs.

    • Solution: Evacuate non-essential personnel. Wearing appropriate PPE (see Table 2), gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[5] Sweep the material into a designated hazardous waste container. Do not use water to clean up the dry spill. The area should then be decontaminated with a suitable solvent (e.g., isopropanol) and wiped clean, with all cleaning materials disposed of as hazardous solid waste.[11]

  • Issue: During the neutralization protocol, excessive heat, gas, or fumes are generated.

    • Solution: Immediately stop the addition of the neutralizing agent. The reaction is likely exothermic. Ensure the reaction vessel is still submerged in the ice bath. If fumes are excessive, lower the fume hood sash. Allow the mixture to cool before cautiously resuming the addition at a much slower rate.

Experimental Protocol: In-Lab Neutralization of Aqueous Waste

This protocol is designed for small quantities (typically <1 L) of dilute aqueous waste containing this compound. The principle is alkaline hydrolysis, which breaks down the molecule into less reactive components. This procedure must be performed in a certified chemical fume hood.

Required PPE
Personal Protective Equipment (PPE)SpecificationSource(s)
Eye ProtectionChemical splash goggles or safety glasses with side shields[2][3]
Hand ProtectionNitrile gloves (or other chemically resistant gloves)[2][3]
Body ProtectionFlame-resistant lab coat[5]
Respiratory ProtectionWork in a certified chemical fume hood[4]

Table 2: Mandatory PPE for Handling and Neutralization.

Step-by-Step Methodology
  • Preparation:

    • Place the aqueous waste solution in a suitably sized Erlenmeyer flask or beaker, equipped with a magnetic stir bar.

    • Place the container in a larger secondary container filled with an ice-water bath to manage heat generation.

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Neutralization:

    • Begin stirring the waste solution. While monitoring the temperature, slowly add the 1 M NaOH solution dropwise using a burette or a dropping funnel.

    • Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH is between 9 and 10 to ensure complete hydrolysis.

    • Causality: The addition of a strong base (NaOH) facilitates the nucleophilic substitution and hydrolysis of the chloroformamidine structure. This process is exothermic, and the slow, controlled addition in an ice bath is critical to prevent a runaway reaction and the release of volatile, potentially hazardous byproducts.[12]

  • Completion and Storage:

    • Once the pH is stable in the 9-10 range for at least 30 minutes with continued stirring, the neutralization is considered complete.

    • Carefully transfer the neutralized solution into a designated "Aqueous Halogenated Waste" container.

    • Ensure the container is properly labeled, listing all constituents, and sealed tightly.

    • Store the container in your lab's satellite accumulation area for pickup by EHS.

Simplified Chemical Degradation Pathway

The following diagram illustrates the conceptual pathway for alkaline hydrolysis.

G compound Chloroformamidine HCl H₂N-C(Cl)=NH₂⁺Cl⁻ products More Stable Products Urea, Sodium Chloride, Water compound->products  Alkaline Hydrolysis (Controlled Conditions) reagent Sodium Hydroxide NaOH (aq) reagent->products

Caption: Conceptual pathway of Chloroformamidine HCl neutralization.

By adhering to these guidelines, researchers can ensure the safe management and disposal of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and contact your EHS department with any questions.

References

Preventing polymerization of cyanamide in Chloroformamidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Preventing Cyanamide Polymerization

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on mitigating the common challenge of cyanamide polymerization. Our goal is to equip you with the scientific understanding and practical protocols necessary for a successful and reproducible synthesis.

Troubleshooting Guide: Navigating Unwanted Polymerization

This section addresses specific issues you may encounter during the synthesis of this compound, directly linking them to the underlying causes of cyanamide polymerization and providing actionable solutions.

Issue 1: Rapid formation of a white precipitate or cloudiness in the reaction mixture.

  • Probable Cause: You are likely observing the dimerization of cyanamide into dicyandiamide, a common side reaction. [1]This process is significantly accelerated in neutral or alkaline conditions (pH > 7). [2]The inherent reactivity of cyanamide, containing both a nucleophilic amino group and an electrophilic nitrile group, makes it prone to self-condensation. [1]

  • Solution:

    • Immediate pH Verification: The first and most critical step is to check the pH of your reaction mixture.

    • Acidification: If the pH is above 6, carefully adjust it to a range of 3 to 5. [3]This acidic environment hinders or even reverses the dimerization process. [2]A dilute solution of phosphoric acid is often a suitable choice for this adjustment. [2][3] 3. Temperature Control: Concurrently, ensure your reaction is maintained at a low temperature, as elevated temperatures promote polymerization. [2][4]Cooling the reaction vessel in an ice bath is a standard and effective practice.

Issue 2: Low yield of this compound despite complete consumption of starting materials.

  • Probable Cause: While dimerization is a primary concern, the formation of higher-order polymers, such as the cyclic trimer melamine, can also occur, especially at elevated temperatures. [1]These polymerization reactions consume your cyanamide, thereby reducing the yield of the desired product.

  • Solution:

    • Strict Temperature Adherence: Maintain the reaction temperature below 35°C, as the reaction to form this compound is exothermic. [5]Continuous cooling is essential.

    • Controlled Reagent Addition: Add the granular lime nitrogen (calcium cyanamide) portionwise to the cooled hydrochloric acid. [5]This allows for better management of the heat generated during the reaction.

    • Analytical Monitoring: Employ analytical techniques like HPLC to monitor the reaction progress. This allows for the detection of cyanamide, dicyandiamide, and the target product, providing a clearer picture of the reaction's efficiency. [6][7] Issue 3: Difficulty in isolating pure this compound from the final product mixture.

  • Probable Cause: The presence of dicyandiamide and other polymers as impurities complicates the purification process. These byproducts can co-precipitate with the desired product.

  • Solution:

    • Optimized Precipitation: After the reaction is complete, cool the solution to induce the precipitation of this compound. [5]Its solubility is lower in hydrochloric acid than in water, which can be leveraged for selective crystallization. [5] 2. Washing Steps: Wash the isolated crystals with a small amount of cold, dilute hydrochloric acid to remove soluble impurities. A subsequent wash with a solvent like acetone can aid in drying and removing residual acid. [5] 3. Recrystallization (if necessary): For very impure products, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the specific impurities present.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemistry of cyanamide and the synthesis of this compound.

Q1: What is the underlying mechanism of cyanamide polymerization?

A1: Cyanamide possesses both a nucleophilic amino group (-NH2) and an electrophilic nitrile group (-CN) within the same molecule. [8]This duality allows it to react with itself. The primary polymerization pathway is dimerization to form 2-cyanoguanidine (dicyandiamide). [1]This reaction is base-catalyzed, where the deprotonated cyanamide anion acts as a nucleophile, attacking the nitrile carbon of another cyanamide molecule. At higher temperatures, further polymerization to the cyclic trimer, melamine, can occur. [1] Q2: Why is an acidic environment crucial for preventing polymerization?

A2: An acidic environment (pH 3-5) is the most effective way to stabilize aqueous cyanamide solutions. [3]Under acidic conditions, the amino group of cyanamide is protonated. This protonation reduces its nucleophilicity, thereby inhibiting the self-condensation reaction that leads to dimerization. [1]In essence, the acid "protects" the cyanamide from reacting with itself.

Q3: Are there any chemical stabilizers that can be used for cyanamide solutions?

A3: Yes, for long-term storage of cyanamide solutions, stabilizers are often employed. Monosodium phosphate can be used as a buffer to maintain an acidic pH. [1]Additionally, small amounts of carboxylic acid esters, such as methyl or ethyl formate, have been shown to enhance stability by neutralizing any alkalinity and absorbing moisture. [1][9] Q4: What are the ideal storage conditions for a cyanamide solution?

A4: To minimize polymerization, cyanamide solutions should be stored in a tightly sealed container at a low temperature, such as in a refrigerator at 4°C. [2]The pH of the solution should be adjusted to the stable range of 3 to 5 before storage. [3]It is also advisable to avoid glass containers for long-term storage of alkaline solutions, as the alkali can leach from the glass and promote polymerization. [5] Q5: How can I analytically monitor the polymerization of cyanamide?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the direct determination of cyanamide and its dimer, dicyandiamide, in aqueous solutions. [6][7]This technique allows for the quantification of both the starting material and the primary polymerization byproduct, providing valuable data for reaction optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the direct quantitative determination of cyanamide. [6]

Visualizing the Process: Reaction and Polymerization Pathways

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the desired reaction pathway and the competing polymerization side reaction.

Desired Reaction: Chloroformamidine HCl Synthesis Cyanamide Cyanamide (H2N-C≡N) Chloroformamidine_HCl This compound [Cl-C(=NH2+)-NH2]Cl- Cyanamide->Chloroformamidine_HCl + HCl (in excess) Low Temperature HCl Hydrogen Chloride (HCl) Unwanted Side Reaction: Cyanamide Polymerization Cyanamide1 Cyanamide Dicyandiamide Dicyandiamide (Dimer) Cyanamide1->Dicyandiamide Alkaline pH High Temperature Cyanamide2 Cyanamide Melamine Melamine (Trimer) Dicyandiamide->Melamine High Temperature

References

Validation & Comparative

A Senior Application Scientist’s Guide to Guanylation: A Comparative Analysis of Chloroformamidine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidinium Group - A Cornerstone of Bioactivity

To the researchers at the forefront of discovery, the guanidinium moiety is more than a simple functional group. It is a powerful tool in molecular design, a protonatable, resonance-stabilized cation under physiological conditions that is central to the function of countless bioactive molecules, from the antihypertensive drug Guanabenz to the amino acid arginine.[1][2] The synthesis of this group—a process known as guanylation—is therefore a critical transformation in medicinal chemistry and drug development.[3]

The challenge, however, lies in the selection of the appropriate guanylating agent. The ideal reagent must balance reactivity with selectivity, be compatible with a diverse range of substrates, and offer a straightforward, high-yielding protocol. This guide provides an in-depth comparison of several prominent guanylating agents, with a particular focus on the utility of Chloroformamidine Hydrochloride. We will move beyond mere protocols to dissect the underlying chemistry, empowering you to make informed, causality-driven decisions in your synthetic campaigns.

The Guanylation Reaction: A Mechanistic Overview

At its core, guanylation is a nucleophilic substitution reaction. An amine nucleophile attacks an electrophilic carbon atom of the guanylating agent. The subsequent steps involving leaving group departure and proton transfers yield the final guanidine product. The efficacy of this process hinges on the electrophilicity of the guanylating agent and the stability of its leaving group.

Caption: General mechanism of a guanylation reaction.

Comparative Analysis of Guanylating Agents

The choice of guanylating agent is dictated by the substrate's reactivity, the desired substitution pattern on the final guanidine, and tolerance for specific reaction conditions or byproducts.

This compound: The Versatile Workhorse

This compound is a highly versatile and reactive guanylating agent.[4] Its primary advantage lies in its potent electrophilicity, making it particularly effective for the guanylation of less nucleophilic amines, such as electron-deficient anilines, where other reagents may fail.[5]

  • Mechanism of Action: Chloroformamidine exists in equilibrium with its highly reactive carbodiimide form. The amine attacks this electrophilic species, followed by elimination of HCl to form the guanidine salt.

  • Advantages:

    • High reactivity, suitable for a broad range of amines, including challenging electron-poor substrates.[5]

    • Commercially available and relatively inexpensive.

    • Serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4]

  • Limitations:

    • The reaction can generate HCl, often requiring the use of a non-nucleophilic base.

    • Safety precautions are essential; it is classified as a skin and eye irritant.[6][7] Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.[8][9]

Pyrazole-Based Reagents: The Standard for Mild Guanylation

1H-Pyrazole-1-carboxamidine hydrochloride has emerged as a gold standard for mild and efficient guanylation.[10][11] It offers a superb balance of reactivity and stability, making it a preferred choice for sensitive substrates, including peptides.[12]

  • Mechanism of Action: The amine displaces the pyrazole ring, which is an excellent leaving group. The reaction is typically driven to completion by the formation of the stable guanidinium salt and pyrazole hydrochloride.

  • Advantages:

    • Excellent for both aliphatic and aromatic amines under mild conditions.[10]

    • Low incidence of side-product formation.

    • The Boc-protected variant, 1-[N,N’-(di-Boc)amidino]pyrazole, allows for the synthesis of protected guanidines, which is invaluable in multi-step synthesis.

  • Limitations:

    • Can be more expensive than chloroformamidine or thiourea-derived reagents.

    • May require longer reaction times for very hindered or deactivated amines.

Thiourea- and Isothiourea-Based Reagents: The Classical Approach

This is the most traditional class of guanylating agents, relying on the conversion of a thiourea or its S-alkylated derivative into a more reactive species.[13]

  • Activation Pathways:

    • Desulfurization/Activation: Thioureas can be activated with reagents that promote the removal of sulfur, forming a reactive carbodiimide intermediate in situ. Common activators include heavy metal salts (e.g., HgCl₂, AgNO₃) or carbodiimide coupling agents like EDC.[13][14] Modern methods often seek to replace toxic heavy metals with greener alternatives like cyanuric chloride (TCT).[15][16]

    • S-Alkylisothioureas: Reagents like S-methylisothiourea sulfate are stable, isolable salts that react with amines by displacing methylthiol.[17][18] To control reactivity and facilitate purification, N,N'-diprotected versions, such as N,N'-Di-Boc-S-methylisothiourea, are widely used.[19]

  • Advantages:

    • Starting materials (thioureas) are readily available and inexpensive.

    • Protected variants (e.g., Di-Boc) offer excellent control over the guanylation process.[16]

  • Limitations:

    • Classical activation methods often employ toxic heavy metals (e.g., mercury), posing significant environmental and safety hazards.[15][20]

    • The reaction with S-methylisothiourea can release foul-smelling methylthiol as a byproduct.

Guanylating_Agent_Selection cluster_substrate Substrate Type cluster_reagent Recommended Reagent Start Select Guanylation Strategy ElectronDeficient Electron-Deficient Amine (e.g., 4-nitroaniline) Start->ElectronDeficient SensitiveSubstrate Sensitive Substrate (e.g., Peptide) Start->SensitiveSubstrate StandardAmine Standard Primary/Secondary Aliphatic or Aromatic Amine Start->StandardAmine Chloro Chloroformamidine HCl ElectronDeficient->Chloro High Reactivity Needed Pyrazole 1H-Pyrazole-1-carboxamidine HCl or Di-Boc protected version SensitiveSubstrate->Pyrazole Mild Conditions Required StandardAmine->Pyrazole Good balance of cost & performance Thiourea N,N'-Di-Boc-S-methylisothiourea + Mild Activator (e.g., TCT) StandardAmine->Thiourea Cost-effective for large scale

Caption: Decision flowchart for selecting a guanylating agent.

Quantitative Performance Comparison

To provide a tangible comparison, the following table summarizes typical outcomes for the guanylation of a model substrate, benzylamine, under representative conditions.

Guanylating AgentTypical ConditionsReaction TimeTypical YieldKey Considerations
Chloroformamidine HCl Base (e.g., Et₃N), CH₂Cl₂, RT2-6 hours75-90%Excellent for deactivated amines; requires base.[5]
1H-Pyrazole-1-carboxamidine HCl Base (e.g., DIPEA), DMF, RT12-24 hours85-95%Very clean reaction; ideal for sensitive substrates.[10][11]
N,N'-Di-Boc-S-methylisothiourea HgCl₂, Et₃N, THF, RT4-8 hours80-95%High yield but uses toxic mercury.[17]
N,N'-Di-Boc-thiourea + TCT NMM, DMAP (cat.), THF, RT12-18 hours80-95%Environmentally benign alternative to heavy metals.[16]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step includes a causal explanation, reflecting the expertise required for successful synthesis.

Protocol 1: Guanylation of 4-Bromoaniline using Chloroformamidine HCl

This protocol is chosen to highlight the reagent's strength with electron-deficient amines.

Workflow Diagram:

Protocol1_Workflow Start Start Setup Combine 4-bromoaniline, Et3N, and anhydrous THF under N2 Start->Setup Cool Cool reaction mixture to 0 °C Setup->Cool AddReagent Add Chloroformamidine HCl portion-wise Cool->AddReagent WarmStir Warm to RT and stir for 4h AddReagent->WarmStir Monitor Monitor by TLC (e.g., 20% EtOAc/Hexane) WarmStir->Monitor Quench Quench with saturated NaHCO3 Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify by flash chromatography Dry->Purify End Obtain Product Purify->End

References

A Comparative Guide to Guanidinylation Reagents: Chloroformamidine Hydrochloride vs. Cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in crucial biological interactions. This guide provides a comparative analysis of two fundamental reagents for guanidinylation: Chloroformamidine hydrochloride and its precursor, Cyanamide. We delve into their physicochemical properties, reactivity, and synthetic utility, supported by experimental data and detailed protocols. While both serve to introduce the guanidine functional group, their distinct reactivity profiles, handling requirements, and substrate scope dictate their suitability for different synthetic strategies. This document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting a guanidinylating agent.

Introduction: The Significance of the Guanidine Functional Group

The guanidine functional group, most notably present in the amino acid arginine, is a highly basic, nitrogen-rich structure that is typically protonated at physiological pH. This characteristic allows it to form strong, charge-assisted hydrogen bonds with biological targets such as proteins and nucleic acids. Consequently, it is a prevalent motif in a vast number of natural products and pharmaceuticals.[1] The synthesis of guanidines is, therefore, a critical transformation in organic and medicinal chemistry.

Two of the most fundamental C1 synthons for this purpose are cyanamide (H₂NCN) and its derivative, this compound.[2][3] Cyanamide is a versatile and economical starting material, possessing both nucleophilic and electrophilic character.[4][5] this compound can be viewed as a more activated, electrophilic form of cyanamide, offering a different reactivity profile. This guide will objectively compare these two reagents to illuminate the causality behind experimental choices in guanidine synthesis.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyThis compoundCyanamide
Molecular Formula CH₃ClN₂·HCl[2]CH₂N₂[6]
Molecular Weight 114.96 g/mol [2][7]42.04 g/mol
Appearance White to off-white crystalline powder[2][8]Colorless, deliquescent crystals[9][10]
Melting Point 170-181 °C[2]; 180 °C (decomposes)[11]45-46 °C[9]
Stability Air sensitive; store under inert atmosphere.[12]Unstable. Decomposes above 49°C.[9] Polymerizes above 122°C.[9] Dimerizes to dicyandiamide or trimerizes to melamine.[6]
Solubility Soluble in water.[8]High solubility in water; soluble in alcohols, ethers, ketones.[10]
CAS Number 29671-92-9[2]420-04-2[10]

Synthesis, Reactivity, and Mechanistic Pathways

The synthetic relationship and differing reactivity of these two reagents are central to their comparative study. This compound is directly synthesized from cyanamide, providing a more electrophilic species for subsequent reactions.

Reagent Synthesis

This compound is prepared by the reaction of cyanamide with hydrogen chloride in an ethereal solvent.[11] This process effectively activates the cyanamide core by converting the amino group into a better leaving group upon nucleophilic attack.

Cyanamide Cyanamide (H₂N-C≡N) Product Chloroformamidine Hydrochloride [Cl-C(=NH₂)NH₂]⁺Cl⁻ Cyanamide->Product Addition at 0-5 °C HCl Hydrogen Chloride (HCl) in Diethyl Ether HCl->Product

Caption: Synthesis of this compound from Cyanamide.[11]

Mechanism of Guanidinylation

The primary application for both reagents is the conversion of primary and secondary amines into guanidines. However, their mechanisms and optimal reaction conditions differ significantly.

This compound: This reagent acts as a direct and potent electrophile. The reaction proceeds via nucleophilic attack of an amine on the central carbon, followed by the elimination of hydrogen chloride. This method is often employed for less nucleophilic amines, such as electron-deficient anilines, though it may require elevated temperatures.[11]

Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloro Chloroformamidine Hydrochloride Chloro->Intermediate Guanidine Guanidinium Salt [R-NH-C(=NH₂)NH₂]⁺Cl⁻ Intermediate->Guanidine Elimination of HCl

Caption: Guanidinylation mechanism using this compound.

Cyanamide: As a less intrinsically reactive electrophile, cyanamide's reaction with amines often requires activation or specific conditions to proceed efficiently.[4] The direct reaction is a classical approach but can be slow and require heat.[3] A significant advancement is the use of Lewis acid catalysts, such as Scandium(III) triflate, which activate the cyanamide nitrile group towards nucleophilic attack, allowing the reaction to proceed under milder conditions, even in water.[3][13]

Cyanamide Cyanamide (H₂NCN) Activated Activated Intermediate Cyanamide->Activated Catalyst Lewis Acid Catalyst (e.g., Sc(OTf)₃) Catalyst->Activated Activation Guanidine Guanidine Product R-NH-C(=NH)NH₂ Activated->Guanidine Amine Amine (R-NH₂) Amine->Guanidine Nucleophilic Attack RegenCatalyst Catalyst (Regenerated) Guanidine->RegenCatalyst Product Release

Caption: Catalytic guanidinylation pathway using Cyanamide.[3]

Comparative Performance and Experimental Considerations

The choice between these reagents is dictated by the specific substrate, desired reaction conditions, and scale of the synthesis.

ParameterThis compoundCyanamide
Reactivity High; acts as a direct electrophile.Moderate; often requires heat or catalysis for efficient reaction.[3][13]
Substrate Scope Effective for a range of amines, including electron-deficient ones.[11]Broad, especially with catalysis. Suitable for water-soluble substrates like peptides when using Sc(OTf)₃ in water.[3][13]
Typical Conditions Often requires heating (e.g., 130 °C in dimethylsulfone).[14]Varies from heating in a sealed tube (e.g., 100 °C)[3] to milder catalytic conditions.
Byproducts Generates HCl, which may require neutralization.The direct reaction is atom-economical. Catalytic cycles regenerate the catalyst.
Key Advantage Higher intrinsic reactivity for challenging substrates.Cost-effective, atom-economical, and adaptable to green chemistry principles (e.g., water as solvent).[13]
Key Disadvantage Generates stoichiometric acid byproduct; can be harsh for sensitive substrates.Prone to self-condensation (dimerization/trimerization), potentially lowering yields.[6][15] Lower intrinsic reactivity requires activation.

Detailed Experimental Protocols

To provide a practical context, the following are representative protocols for the guanidinylation of an amine using each reagent.

Protocol 1: Guanidinylation using this compound

This protocol is adapted from a procedure for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative.[14]

Objective: To synthesize a guanidine derivative from an amine using this compound.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (2.5 eq)

  • Dimethylsulfone (5.0 eq)

  • Deionized water

  • Ammonium hydroxide (for neutralization)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the amine substrate (1.0 eq), this compound (2.5 eq), and dimethylsulfone (5.0 eq).

    • Causality: Dimethylsulfone serves as a high-boiling, polar solvent, allowing the reaction to be heated to the required temperature (130 °C) to overcome the activation energy for less nucleophilic amines. The excess of the guanidinylating agent drives the reaction to completion.

  • Heating: Heat the reaction mixture to 130 °C for 30-60 minutes. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Cool the mixture to room temperature. Add deionized water to the solidified mass.

  • Neutralization: Carefully add ammonium hydroxide to neutralize the suspension and precipitate the product.

    • Causality: The reaction generates HCl, resulting in the protonated guanidinium salt. Neutralization with a base is necessary to obtain the free guanidine product, which is often less soluble and precipitates out.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any remaining salts and dimethylsulfone.

  • Purification: Dry the crude solid and purify by flash column chromatography on silica gel using an appropriate solvent system (e.g., Dichloromethane/Methanol) to yield the pure guanidine product.[14]

Protocol 2: Catalytic Guanidinylation using Cyanamide in Water

This protocol is adapted from the Scandium(III) triflate-catalyzed method.[3]

Objective: To synthesize a guanidine derivative from an amine using cyanamide with catalytic activation.

Materials:

  • Amine substrate (1.0 mmol, 1.0 eq)

  • Cyanamide (1.2 mmol, 1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Deionized water (2.0 mL)

  • Pressure-rated sealed tube

Procedure:

  • Reaction Setup: To a pressure-rated sealed tube, add the amine substrate (1.0 mmol), cyanamide (1.2 mmol), and deionized water (2.0 mL).

    • Causality: Water is used as a green, non-toxic solvent. A slight excess of cyanamide is used to ensure complete conversion of the amine.

  • Catalyst Addition: Add Scandium(III) triflate (0.1 mmol, 10 mol%).

    • Causality: Sc(OTf)₃ is a water-tolerant Lewis acid that activates the nitrile group of cyanamide, making it more susceptible to nucleophilic attack by the amine.

  • Heating: Securely seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Causality: Heating is required to provide the necessary energy for the reaction, even with catalysis. A sealed tube is used to prevent the evaporation of water at 100 °C.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be purified.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to afford the pure guanidine.

Safety and Handling: A Critical Comparison

Both reagents are hazardous and require stringent safety protocols. However, their specific hazards differ.

Hazard CategoryThis compoundCyanamide
Acute Toxicity Causes severe skin burns and eye damage.[16] Harmful if swallowed. May cause respiratory irritation.[17]Toxic if swallowed or in contact with skin.[18] Causes severe skin burns and eye damage.[18] Irritates the respiratory tract.[9]
Chronic Toxicity No specific data on carcinogenicity or reproductive harm found in searches.Suspected of causing cancer and reproductive harm.[18] Repeated contact may cause skin sensitization.[9]
Physical Hazards May be corrosive to metals.[16]Unstable. Decomposes on warming above 49°C.[9] Can polymerize explosively.[19] Reacts with water, acids, and bases, producing toxic fumes.[9]
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.[16][17] Use in a well-ventilated area or chemical fume hood.[17]Chemical-resistant gloves (double-gloving recommended), chemical splash goggles and face shield, lab coat or coveralls.[18] Must be handled in a chemical fume hood.[18]
Handling Notes Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17]Avoid all personal contact, including inhalation.[20] Prevent dust generation.[20] Do not eat, drink, or smoke in the handling area.[18]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[17] Keep container tightly closed.[17]Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials.[19][20]

Crucial Safety Insight: Cyanamide presents a greater range of hazards, including suspected carcinogenicity and a high risk of explosive polymerization.[18][19] Its handling requires more stringent precautions than this compound, which is primarily a corrosive irritant.[16]

Conclusion and Recommendations

Both this compound and cyanamide are valuable reagents for the synthesis of guanidines, each with a distinct profile of reactivity, cost, and safety.

  • Choose Cyanamide for:

    • Cost-effective, large-scale syntheses.

    • Reactions where green chemistry principles are a priority (e.g., using water as a solvent with a catalyst).[13]

    • Syntheses involving sensitive substrates that may not tolerate the harsher conditions or acidic byproducts of this compound.

  • Choose this compound for:

    • Guanidinylation of weakly nucleophilic amines, such as electron-deficient anilines, where its higher intrinsic reactivity is beneficial.[11]

    • Rapid, direct guanidinylation when the substrate can tolerate elevated temperatures and acidic conditions.

    • Situations where avoiding the self-condensation side products of cyanamide is critical.

Ultimately, the decision rests on a careful evaluation of the substrate's properties, the desired reaction scale, and the laboratory's capacity to safely handle these hazardous materials. By understanding the fundamental chemistry and operational parameters of each reagent, researchers can confidently select the optimal path for synthesizing valuable guanidine-containing molecules.

References

A Researcher's Guide to Modern Guanidinylation: Moving Beyond Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium group is a cornerstone functional group in medicinal chemistry and chemical biology. Its ability to remain protonated under physiological conditions allows it to engage in powerful electrostatic and hydrogen-bonding interactions, making it a critical pharmacophore in numerous biologically active molecules.[1][2][3][4] For decades, reagents like chloroformamidine hydrochloride served as workhorses for installing this moiety. However, challenges associated with their stability, handling, and sometimes harsh reaction conditions have spurred the development of a new generation of more robust, versatile, and user-friendly guanidinylating agents.

This guide provides an in-depth comparison of the leading modern alternatives to classical reagents, offering field-proven insights and experimental data to help researchers select the optimal tool for their synthetic challenges. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational reagent selection.

The Limitations of a Classic: Why Seek Alternatives?

Chloroformamidine and its salts, while historically significant, are often generated in situ and can be unstable. The synthesis of polysubstituted guanidines, in particular, can be challenging, often requiring harsh conditions that are incompatible with sensitive functional groups present in complex molecules.[4][5] This has driven the need for milder, more selective, and broadly applicable reagents. The modern chemist's toolbox now contains a variety of powerful alternatives, primarily categorized as isothioureas, pyrazole-carboxamidines, and highly electrophilic triflylguanidines.

The Modern Toolkit: A Comparative Analysis

We will explore the most effective and widely adopted alternatives, comparing their reactivity, scope, and operational simplicity.

Isothiourea Derivatives: The Versatile Workhorses

S-methylisothioureas, particularly those bearing N,N'-dicarbamate protecting groups (e.g., Boc, Cbz), are among the most popular and versatile guanidinylating agents. They offer a balance of stability and reactivity, making them suitable for a wide range of primary and secondary amines.

Mechanism of Action: The reaction proceeds via the activation of the thiourea, often with a thiophilic agent like a mercury(II) or copper(II) salt, or through activators like the Mukaiyama reagent or cyanuric chloride (TCT).[6][7] This generates a highly electrophilic carbodiimide intermediate in situ, which is readily attacked by the amine nucleophile. The use of TCT is a significant advancement, providing an environmentally benign alternative to heavy-metal activators without a significant loss in yield.[6][7]

Logical Relationship: Activation and Guanidinylation

G cluster_activation Activation cluster_guanidinylation Guanidinylation Thiourea N,N'-Di-Boc-Thiourea Carbodiimide Reactive Carbodiimide Intermediate Thiourea->Carbodiimide + Activator Activator Activator (e.g., TCT, HgCl₂) Amine R-NH₂ Carbodiimide->Amine Nucleophilic Attack Product Protected Guanidine Amine->Product

Caption: Activation of Di-Boc-thiourea to a carbodiimide intermediate.

Advantages:

  • Broad Substrate Scope: Effective for primary and secondary aliphatic and aromatic amines.

  • Orthogonal Protection: The widely used Boc protecting groups are stable under many reaction conditions and are easily removed with acid.

  • Milder Activation: Methods using reagents like TCT avoid toxic heavy metals.[6][7]

Disadvantages:

  • Activation Required: Most protocols require an activating agent, adding a step to the procedure.

  • Potential Side Reactions: With sensitive substrates, the activator can sometimes lead to side products.

Pyrazole-Carboxamidines: Stability Meets Reactivity

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that serves as an excellent electrophilic guanidinylating agent. The pyrazole acts as a good leaving group, facilitating the reaction with amines under relatively mild conditions.

Mechanism of Action: This reagent reacts directly with amines, typically in an aprotic solvent like THF or DCM. The reaction is a straightforward nucleophilic substitution where the amine displaces the pyrazole ring. The reaction can be slow with less nucleophilic amines but can often be driven to completion with increased temperature or reaction time.

Advantages:

  • High Stability: The reagent is bench-stable, easy to handle, and commercially available.

  • No Activator Needed: It offers a direct, one-step approach to guanidinylation.

  • Mild Conditions: Reactions often proceed at room temperature, protecting sensitive functional groups.[3]

Disadvantages:

  • Slower Kinetics: Reaction times can be longer compared to more reactive agents, especially for hindered or electron-deficient amines.[3]

N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent): The Powerhouse

For challenging guanidinylations, including those involving weakly nucleophilic amines or sterically hindered substrates, N,N'-Di-Boc-N''-triflylguanidine stands out. The triflyl group is an exceptionally powerful electron-withdrawing group, rendering the guanidine carbon highly electrophilic.[8]

Mechanism of Action: This reagent reacts rapidly with a broad range of primary and secondary amines, often in minutes at room temperature.[6][9] The triflinate anion is an excellent leaving group, driving the reaction forward efficiently. The reaction is so efficient that it can be carried out in the presence of water.[10]

Experimental Workflow: Guanidinylation with Goodman's Reagent

G Start Dissolve Amine & Goodman's Reagent in DCM React Stir at Room Temperature (Monitor by TLC/LC-MS) Start->React Workup Aqueous Workup (Wash with NaHSO₄, NaHCO₃) React->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolated Protected Guanidine Purify->Product

Caption: General workflow for amine guanidinylation using Goodman's reagent.

Advantages:

  • Exceptional Reactivity: Rapidly guanidinylates a wide array of amines, including anilines and hindered substrates.[8][9]

  • Excellent Yields: Typically provides products in very high yields.[9][11]

  • Mild Conditions: Reactions are fast at room temperature.

Disadvantages:

  • Higher Cost: The reagent is more expensive than isothiourea or pyrazole-based alternatives.

  • Moisture Sensitivity: While tolerant of some water, the reagent should be handled in anhydrous conditions for best results.

Cyanamide: The Atom-Economical Building Block

Cyanamide is the simplest guanidinylating agent and offers a highly atom-economical route to monosubstituted guanidines. The direct reaction with amines often requires high temperatures, but the use of Lewis or Brønsted acid catalysts can facilitate the reaction under milder conditions.[1][12] Scandium(III) triflate, for example, has been shown to be an effective catalyst for the guanylation of amines with cyanamide in water.[1][6]

Advantages:

  • Cost-Effective and Atom-Economical: A simple and inexpensive C1 source.

  • Direct Route: Provides a direct pathway to N-unsubstituted guanidines.

Disadvantages:

  • Harsh Conditions (Uncatalyzed): The uncatalyzed reaction often requires high heat.

  • Limited Scope: Primarily used for monosubstituted guanidines and can be less effective for complex substrates.

Uronium/Guanidinium Salts (HBTU, HATU): The Serendipitous Reagents

Peptide coupling reagents like HBTU and HATU are structurally guanidinium salts.[13][14][15] While their primary purpose is to form amide bonds, they can react directly with highly nucleophilic amines in a side reaction to form tetramethylguanidines.[14][16][17] Although often considered an undesirable side reaction in peptide synthesis, this reactivity can be harnessed for the deliberate synthesis of pentasubstituted guanidines.[17][18] Studies have shown that HATU is generally more efficient than HBTU for this transformation.[17]

Advantages:

  • Readily Available: Common reagents in any peptide synthesis lab.

  • Unique Products: Provides access to highly substituted guanidines.

Disadvantages:

  • Side Reaction: Guanidinylation is not the primary intended reaction, and yields can be variable depending on the amine's nucleophilicity.[16][17]

  • Limited Scope: Best suited for highly nucleophilic, unhindered amines.

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes typical yields for the guanidinylation of a model primary amine (benzylamine) with the leading reagents.

Reagent ClassExample ReagentTypical Yield (Benzylamine)ConditionsKey Features
Triflylguanidine N,N'-Di-Boc-N''-triflylguanidine>95%[9][19]DCM, rt, <1 hrHighest reactivity, broad scope
Isothiourea N,N'-Di-Boc-S-methylisothiourea85-95%[7]TCT or HgCl₂ activation, THF, rtVersatile, cost-effective, green options
Pyrazole-Carboxamidine N,N'-Di-Boc-1H-pyrazole-1-carboxamidine80-90%[20]THF, rt to reflux, several hoursBench-stable, no activator needed
Cyanamide Cyanamide70-85%[1][6]Sc(OTf)₃ catalyst, H₂O, 100 °CAtom-economical, for simple guanidines
Uronium Salt HATUVariable (60-80%)[17]DMF, DIPEA, rtFor pentasubstituted guanidines

Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are detailed, step-by-step methodologies for two of the most reliable and common guanidinylation procedures.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from the highly efficient method for guanidinylating primary amines.[11][21]

Materials:

  • Primary or secondary amine (1.0 mmol)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol, 1.05 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Triethylamine (optional, for amine·HCl salts, 1.1 eq)

  • 2 M Aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol). If the amine is a hydrochloride salt, add triethylamine (1.1 mmol).

  • Reagent Addition: Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol) in anhydrous DCM and add it to the flask containing the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Eco-Friendly Guanidinylation using N,N'-Di-Boc-thiourea and TCT

This protocol provides a greener alternative to methods using heavy-metal activators.[6][7]

Materials:

  • Primary or secondary amine (1.0 mmol)

  • N,N'-Di-Boc-thiourea (1.1 mmol, 1.1 eq)

  • Cyanuric Chloride (TCT) (0.4 mmol, 0.4 eq)

  • N-methylmorpholine (NMM) (3.3 mmol, 3.3 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activator Slurry: In a dry flask under an inert atmosphere, suspend N,N'-Di-Boc-thiourea (1.1 mmol) and TCT (0.4 mmol) in anhydrous THF.

  • Base Addition: Add N-methylmorpholine (3.3 mmol) to the slurry and stir the mixture at room temperature for 1 hour to generate the active carbodiimide intermediate.

  • Amine Addition: Add the amine (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the desired product.

Conclusion and Future Outlook

The synthesis of guanidines has evolved significantly from its reliance on classical reagents like this compound. The modern synthetic chemist now has access to a powerful and diverse array of reagents, each with distinct advantages. For maximum reactivity and scope, Goodman's reagent is unparalleled.[8][10] For a balance of cost, versatility, and stability, protected isothioureas and pyrazole-carboxamidines are excellent choices, with methods now available that avoid environmentally hazardous heavy metals.[3][6][7] Finally, for specific applications, the atom-economy of cyanamide and the unique reactivity of uronium salts provide valuable alternative strategies.[1][17]

The choice of reagent should be guided by the specific attributes of the amine substrate, the required scale of the reaction, and considerations of cost and environmental impact. By understanding the causality behind each method, researchers can make informed decisions to efficiently and reliably synthesize the guanidine-containing molecules vital to drug discovery and chemical biology.

References

A Senior Application Scientist's Guide to the Efficacy of Guanylation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and chemical synthesis, the guanidinium group is a critical pharmacophore and structural motif due to its ability to form strong, stable hydrogen bonds.[1] The selection of an appropriate guanylation reagent is a pivotal decision that directly influences reaction efficiency, substrate compatibility, yield, and purification overhead. This guide provides an in-depth, objective comparison of common guanylation reagents, supported by experimental insights, to empower chemists to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of Guanylation

Guanylation, the process of adding a guanidine functional group to a molecule, typically an amine, is a cornerstone transformation in medicinal chemistry. The resulting guanidinium cation is protonated under physiological conditions, making it an excellent hydrogen bond donor and capable of engaging in crucial electrostatic interactions with biological targets.[2] However, the synthesis of guanidines is not without its challenges. The high basicity of the guanidine product can complicate reactions, and the choice of reagent dictates the harshness of conditions, the scope of compatible amine substrates, and the nature of byproducts.[3] This guide will dissect the performance of several key classes of guanylation reagents to illuminate the optimal choice for various synthetic scenarios.

Comparative Analysis of Guanylation Reagents

The efficacy of a guanylation reagent is a multi-faceted consideration. A truly effective reagent offers high yields, operates under mild conditions, tolerates a broad range of functional groups, and generates easily removable byproducts. Historically, reagents requiring toxic heavy metals like mercury salts have been largely abandoned in favor of safer and more efficient alternatives.[4][5]

The modern chemist's toolkit includes several classes of reagents, each with a distinct profile of advantages and disadvantages. These include isothioureas, pyrazole-carboxamidines, and triflylguanidines.[1][6]

The following table summarizes the key performance characteristics of widely used guanylation reagents. This data is synthesized from numerous literature sources to provide a clear, comparative snapshot.

Reagent ClassExample ReagentKey AdvantagesKey DisadvantagesTypical Yields
Isothioureas N,N'-di-Boc-S-methylisothioureaCost-effective, commercially available, good for primary amines.[5][7]Often requires an activator (e.g., HgCl₂, CuCl₂, TCT) which can be toxic; may require harsher conditions (elevated temp/pH).[1][3][5]70-95%
Isoureas O-Methylisourea saltsInexpensive starting material.[8]Can require harsh conditions (high pH/temp); potential for side products.[1]Variable
Pyrazole-Carboxamidines N,N'-di-Boc-1H-pyrazole-1-carboxamidineStable, crystalline solid; mild reaction conditions; good yields.[1][9]Can have slower reaction times compared to more reactive agents.[1]80-95%
Triflylguanidines N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)Highly reactive, excellent yields for a broad scope of amines, including weakly nucleophilic ones.[1][10][11]Higher cost, generates triflamide byproduct, requires a final deprotection step.[1][10]>90%
Carbodiimides N,N'-Dicyclohexylcarbodiimide (DCC)Atom-economical when used with a catalyst.[12][13]Direct reaction with amines often requires harsh conditions or catalysis (e.g., Zn, Fe, Ln salts).[12][14][15]Catalyst Dependent
Uronium/Aminium Salts HATU, HBTUReadily available peptide coupling agents.Guanylation is often an unwanted side reaction; can be complex.[16][17]Substrate Dependent

Mechanistic Insights and Workflow

Understanding the reaction mechanism is paramount to troubleshooting and optimizing guanylation reactions. The majority of modern guanylation reactions proceed via the nucleophilic attack of an amine onto an electrophilic carbon center of the reagent.

The diagram below illustrates the general pathway for the reaction of a primary amine with a protected isothiourea reagent, a common and representative example. The key step is the activation of the thiourea, often with a thiophilic agent, to generate a highly reactive carbodiimide intermediate in situ. This intermediate is then readily attacked by the amine nucleophile.

G cluster_0 Activation Step cluster_1 Guanylation Step Thiourea N,N'-di-Boc-S-methylisothiourea Carbodiimide Carbodiimide Intermediate Thiourea->Carbodiimide  - MeSH - Activator Byproduct Activator Activator (e.g., CuCl₂, TCT) Activator->Thiourea Product Protected Guanidine Carbodiimide->Product Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Carbodiimide

Caption: General mechanism of amine guanylation.

Choosing the right reagent depends critically on the nature of the amine substrate and the overall synthetic strategy. The following flowchart provides a logical path for selecting an appropriate reagent.

G Start Start: Select Amine Substrate Q_Nucleophilicity Is the amine weakly nucleophilic (e.g., aniline)? Start->Q_Nucleophilicity Q_Sterics Is the amine sterically hindered? Q_Nucleophilicity->Q_Sterics No Reagent_Goodman Use Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine) Q_Nucleophilicity->Reagent_Goodman Yes Q_Sensitivity Is the substrate sensitive to harsh conditions (heat/pH)? Q_Sterics->Q_Sensitivity No Q_Sterics->Reagent_Goodman Yes Reagent_Pyrazole Use a Pyrazole-Carboxamidine (e.g., N,N'-di-Boc-1H-pyrazole- 1-carboxamidine) Q_Sensitivity->Reagent_Pyrazole Yes Reagent_Isothiourea Use an Isothiourea (e.g., N,N'-di-Boc-S-methylisothiourea) with a mild activator (e.g., TCT) Q_Sensitivity->Reagent_Isothiourea No

Caption: Workflow for selecting a guanylation reagent.

Experimental Protocols

Reproducibility is the hallmark of sound science. The following protocols are detailed to be self-validating, explaining the causality behind each step.

This method is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or weakly nucleophilic.[10]

  • Materials:

    • Primary amine (1.0 eq)

    • N,N'-di-Boc-N''-triflylguanidine (1.05 eq)[10]

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[1]

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Procedure:

    • Inert Atmosphere: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1 M). The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent side reactions with atmospheric moisture, particularly if the amine is sensitive.[10]

    • Base Addition: Add DIPEA or TEA (1.5 eq). The tertiary amine base serves to scavenge the triflic acid (TfOH) byproduct generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.

    • Reagent Addition: Add N,N'-di-Boc-N''-triflylguanidine (1.05 eq) portion-wise at room temperature. A slight excess of the guanylating reagent ensures the complete consumption of the limiting amine substrate.

    • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times vary depending on the amine's reactivity.

    • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess tertiary amine base, followed by a wash with saturated sodium bicarbonate and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N,N'-di-Boc-protected guanidine.[10]

This protocol provides a less toxic alternative to heavy-metal activators for the widely used S-methylisothiourea reagent.[18][19] It is particularly effective for non-hindered primary and secondary amines.

  • Materials:

    • Amine (1.0 eq)

    • N,N'-di-Boc-S-methylisothiourea (1.1 eq)

    • Cyanuric Chloride (TCT) (0.4 eq, relative to thiourea)

    • N-methylmorpholine (NMM) (3.0 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Activation: In a dry flask under an inert atmosphere, dissolve N,N'-di-Boc-S-methylisothiourea (1.1 eq) and TCT (0.4 eq) in anhydrous THF. The TCT acts as the activating agent to facilitate the elimination of methyl mercaptan and form the reactive carbodiimide intermediate.[19]

    • Base Addition: Add NMM (3.0 eq) and catalytic DMAP (0.1 eq). NMM is the bulk base to drive the reaction, while DMAP serves as a nucleophilic catalyst to accelerate the formation of the active intermediate.

    • Amine Addition: Add the amine (1.0 eq) to the activated mixture.

    • Reaction Monitoring: Stir at room temperature for 4-24 hours, monitoring by TLC for the disappearance of the starting amine.

    • Workup & Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting residue is purified by flash chromatography to afford the desired protected guanidine.[19]

Conclusion

The synthesis of guanidines is a mature field with a diverse array of available reagents. For highly challenging substrates, such as weakly nucleophilic or sterically hindered amines, the high reactivity of Goodman's reagent (N,N'-di-Boc-N''-triflylguanidine) often justifies its higher cost.[1][3] For more routine transformations of primary amines where cost and milder conditions are a priority, pyrazole-carboxamidines or activated isothioureas present excellent alternatives.[1][19] The use of modern activators like TCT has significantly improved the safety and environmental profile of isothiourea-based methods.[18][19] Ultimately, a careful consideration of the substrate's properties, as outlined in the decision workflow, will lead the synthetic chemist to the most efficient and effective guanylation strategy.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Products from Different Guanylation Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidinium Group - A Privileged Scaffold

To researchers, scientists, and drug development professionals, the guanidinium moiety is more than just a functional group; it is a cornerstone of molecular recognition and biological activity. Its persistent protonated state under physiological conditions enables powerful electrostatic and hydrogen-bonding interactions, making it a privileged scaffold in medicinal chemistry.[1] From the antihypertensive drug guanabenz to the amino acid arginine, the influence of the guanidine group is profound.[2]

However, the synthesis of guanidines is not a one-size-fits-all process. Multiple synthetic routes exist, each with its own set of reagents, conditions, and, critically, potential byproduct profiles. A successful synthesis is not merely about obtaining the desired product but also about confirming its structure and purity with high confidence. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of products and common impurities derived from three prevalent guanylation methods. By understanding the expected spectral outcomes and the mechanistic origins of byproducts, you can streamline your analytical workflow, troubleshoot reactions effectively, and ensure the integrity of your synthesized compounds.

The Analyst's Toolkit: Key Spectroscopic Techniques

Unambiguous characterization of guanidines relies on a synergistic application of several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation. ¹³C NMR is particularly diagnostic for the central guanidinium carbon, while ¹H NMR provides information on the substitution pattern and the environment of N-H protons.[3][4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and powerful technique for identifying key functional groups. For guanidines, the characteristic N-H and C=N stretching vibrations provide a quick confirmation of successful functional group transformation.[2][6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming that the desired addition has occurred. Tandem MS (MS/MS) can further reveal structural information through fragmentation patterns.[7][8]

Method 1: The Carbodiimide Approach

The reaction of an amine with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is a widely used method for forming C-N bonds, including the guanidinyl linkage.[9][10] The reaction proceeds by the nucleophilic attack of the amine on the central carbon of the carbodiimide. This method is often facilitated by a catalyst to enhance efficiency.[4][9][11]

Mechanism and Potential Pitfalls

The primary reaction involves the addition of an amine's N-H bond across one of the C=N double bonds of the carbodiimide. However, carbodiimides are also potent dehydrating agents used in amide couplings.[10] If the reaction environment is not scrupulously controlled, or if the amine substrate possesses a secondary nucleophilic site (like a carboxylate), side reactions can occur. The most notorious byproduct is the formation of an N-acylurea, which happens when the O-acylisourea intermediate, formed between the carbodiimide and a carboxylate, undergoes an intramolecular rearrangement.[12]

G cluster_main Carbodiimide-Mediated Guanylation Amine Amine (R-NH2) Product N,N',N''-Trisubstituted Guanidine Amine->Product Nucleophilic Attack Carbodiimide Carbodiimide (R'N=C=NR') Carbodiimide->Product Urea N,N'-Disubstituted Urea (Byproduct) Carbodiimide->Urea Hydrolysis NAcylurea N-Acylurea (Side Product) Carbodiimide->NAcylurea Rearrangement with Carboxylic Acid

Caption: Workflow of carbodiimide-mediated guanylation and common byproducts.

Spectroscopic Signatures
AnalyteTechniqueCharacteristic Signal/RegionRationale & Expert Insight
Desired Guanidine ¹³C NMR155-160 ppmThe deshielded signal of the central sp² carbon atom bonded to three nitrogen atoms is highly diagnostic. Its exact shift depends on substitution.[3][13]
¹H NMRBroad signals > 6.0 ppmN-H protons are often broad due to quadrupole coupling and exchange. Their chemical shift is highly dependent on solvent and concentration.
FT-IR3300-3500 cm⁻¹ (N-H stretch)1600-1680 cm⁻¹ (C=N stretch)The C=N stretch is a key indicator of guanidine formation. The N-H region confirms the presence of the amine protons.[2][6]
MS (ESI+)[M+H]⁺Electrospray ionization readily protonates the basic guanidine group, providing a clear molecular ion peak.
N-Acylurea Byproduct ¹³C NMR157-159 ppm (Urea C=O)170-175 ppm (Amide C=O)The presence of two distinct carbonyl signals in this region is a red flag for this specific byproduct.
FT-IR~1700 cm⁻¹ and ~1640 cm⁻¹Two strong, distinct carbonyl absorption bands confirm the presence of both amide and urea functionalities.
Urea Byproduct ¹³C NMR~158 ppmThe signal for the urea carbonyl can overlap with the desired guanidinium carbon, necessitating careful analysis or other techniques for confirmation.

Method 2: The Cyanamide Approach

The direct guanylation of primary and secondary amines with cyanamide is a classic and atom-economical method.[14][15] Cyanamide acts as a C1 synthon, with the reaction proceeding via nucleophilic attack of the amine on the nitrile carbon.[14] The reaction can be sluggish but is often efficiently catalyzed by Lewis acids like scandium(III) triflate, particularly in aqueous media.[16]

Mechanism and Potential Pitfalls

Cyanamide is a reactive molecule that can exist in equilibrium with its carbodiimide tautomer (HN=C=NH).[17] While this facilitates the desired reaction with amines, it also opens the door to self-condensation. Under neutral or basic conditions, cyanamide can dimerize to form 2-cyanoguanidine, commonly known as dicyandiamide (DCDA).[17] This is the most common impurity in this method.

G cluster_main Cyanamide-Based Guanylation Amine Amine (R-NH2) Product Substituted Guanidine Amine->Product Nucleophilic Attack (Lewis Acid Catalyst) Cyanamide Cyanamide (H2NCN) DCDA Dicyandiamide (Dimer) (Byproduct) Cyanamide->DCDA Self-Condensation Cyanamide->Product

Caption: Reaction pathway for cyanamide-based guanylation showing product and dimer formation.

Spectroscopic Signatures
AnalyteTechniqueCharacteristic Signal/RegionRationale & Expert Insight
Desired Guanidine ¹³C NMR158-162 ppmSimilar to other methods, the guanidinium carbon signal is the key diagnostic peak.
FT-IR3300-3500 cm⁻¹ (N-H stretch)1600-1680 cm⁻¹ (C=N stretch)A strong C=N stretch and the disappearance of the cyanamide nitrile peak are primary indicators of a successful reaction.
MS (ESI+)[M+H]⁺The protonated molecular ion is expected as the base peak.
Dicyandiamide Byproduct ¹³C NMR~161 ppm (Guanidine C)~118 ppm (Nitrile C)The presence of a nitrile carbon signal alongside a guanidine-like carbon signal is a tell-tale sign of DCDA contamination.
FT-IR~2175 cm⁻¹ (C≡N stretch)A sharp, strong absorption in the nitrile region is definitive proof of cyano-containing species (either DCDA or unreacted cyanamide).
MS (ESI+)m/z 85.06DCDA will appear as [M+H]⁺ at m/z 85. If this peak is prominent, dimerization has occurred.

Method 3: The Thiourea Derivative Approach

Guanylation using activated thiourea derivatives, such as N,N'-di-Boc-S-methylisothiourea or polymer-bound equivalents, is a reliable method for introducing a protected guanidine group.[18][19] The reaction involves the displacement of a good leaving group (e.g., methylthiol) by the amine nucleophile. These reagents are often preferred when mild conditions are required or when working with sensitive substrates.

Mechanism and Potential Pitfalls

This method is generally clean, as the S-methylisothiourea is a potent electrophile, and the reaction is often driven to completion. The primary "pitfall" is incomplete reaction, leaving starting materials in the crude product. The use of protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, means that a subsequent deprotection step is required to yield the final, unprotected guanidine. Spectroscopic analysis must therefore confirm both the successful guanylation and the integrity of the protecting groups.

G cluster_main Thiourea Derivative Guanylation Amine Amine (R-NH2) Protected N,N',N''-Trisubstituted N,N'-di-Boc-Guanidine Amine->Protected S_NAr Thiourea N,N'-di-Boc-S-methylisothiourea Thiourea->Protected Deprotection Deprotection (e.g., TFA) Protected->Deprotection Product Final Guanidine Deprotection->Product

Caption: General workflow for guanylation using a protected thiourea reagent.

Spectroscopic Signatures
AnalyteTechniqueCharacteristic Signal/RegionRationale & Expert Insight
Protected Guanidine ¹³C NMR~163 ppm (Guanidine C)~153 ppm (Boc C=O)~80 ppm (Boc C(CH₃)₃)The presence of all three signals is required to confirm the structure. The guanidine carbon is slightly downfield due to the electron-withdrawing Boc groups.
¹H NMR~1.5 ppm (singlet, 18H)A large singlet integrating to 18 protons is the unmistakable signature of the two Boc groups.
FT-IR~1725 cm⁻¹ (Boc C=O stretch)A strong carbonyl absorption confirms the presence of the Boc protectors. The C=N stretch may be shifted or obscured.
Unreacted Thiourea ¹³C NMR~28 ppm (S-CH₃)A singlet around 28 ppm indicates residual S-methylisothiourea starting material.
Deprotected Guanidine ¹H/¹³C NMRDisappearance of Boc signalsSuccessful deprotection is confirmed by the complete absence of the characteristic Boc signals at ~1.5 ppm (¹H) and ~80/153 ppm (¹³C).

Spectroscopic Data Summary and Comparative Analysis

The following table provides a side-by-side comparison of the key diagnostic spectroscopic signals for products and byproducts from the three discussed guanylation methods.

MethodProduct ¹³C Signal (Guanidinium C)Key Product IR Bands (cm⁻¹)Major ByproductKey Byproduct Diagnostic Signal
Carbodiimide 155-160 ppm1600-1680 (C=N)N-AcylureaTwo carbonyl signals in ¹³C NMR (~158 & ~172 ppm) and IR (~1700 & ~1640 cm⁻¹)
Cyanamide 158-162 ppm1600-1680 (C=N)DicyandiamideSharp IR peak at ~2175 cm⁻¹; ¹³C NMR signal at ~118 ppm
Thiourea Derivative ~163 ppm (Boc-protected)~1725 (Boc C=O)Unreacted Thiourea¹³C NMR signal at ~28 ppm (S-CH₃)

This comparative view underscores a critical principle: the method dictates the likely impurities. When analyzing a product from a carbodiimide reaction, be vigilant for N-acylurea. For a cyanamide reaction, the primary concern is dimerization. For thiourea methods, the focus is on reaction completion and successful deprotection.

A Self-Validating Analytical Workflow

A robust analytical protocol is self-validating. The data from one technique should corroborate the others, painting a complete picture of the reaction outcome.

G cluster_workflow Analytical Workflow for Guanylation Products Start Crude Reaction Mixture TLC 1. TLC or LC-MS Analysis Start->TLC Check conversion & spot profile MS 2. Infusion MS of Crude TLC->MS Identify [M+H]⁺ of product & byproducts Purify 3. Column Chromatography MS->Purify Guide purification strategy FTIR 4. FT-IR of Purified Fractions Purify->FTIR Quickly check for functional groups NMR 5. ¹H and ¹³C NMR of Pure Product FTIR->NMR Confirm C=N, absence of byproduct groups Final Structure Confirmed NMR->Final Full structural elucidation

Caption: A logical workflow for the analysis and purification of guanylation products.

  • Initial Assessment (TLC/LC-MS): Before workup, an initial analysis provides a snapshot of the reaction's progress, showing the consumption of starting materials and the emergence of new spots/peaks.

  • Crude Mass Spectrum: A quick ESI-MS of the crude mixture can confirm the presence of the desired product's molecular ion and, crucially, reveal the m/z of major impurities, guiding the interpretation of subsequent data.

  • Purification: Guided by the initial analysis, purification (typically column chromatography) is performed.

  • FT-IR of Fractions: A rapid FT-IR scan of the purified fractions can confirm the presence of the guanidine C=N stretch and the absence of byproduct-specific peaks (e.g., nitriles, extra carbonyls).

  • Definitive NMR: Full ¹H and ¹³C NMR analysis on the purified material provides the definitive structural proof, confirming connectivity and identifying the all-important guanidinium carbon.

By following this logical progression, each step validates the last, building a robust and trustworthy data package for your final compound.

References

A Senior Application Scientist's Guide to Modern Guanylation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Guanidinium Group

The guanidinium functional group, most famously represented in the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent positive charge across a wide physiological pH range, coupled with its capacity for multipoint hydrogen bonding, makes it a privileged scaffold in medicinal chemistry and drug design.[1][2] Compounds bearing this moiety are found in numerous pharmaceuticals, including antiviral agents like Zanamivir and antihypertensive drugs.[1][3]

However, the very properties that make guanidines biologically valuable—their extreme basicity (pKa ≈ 13.6) and high nucleophilicity—present significant challenges for synthetic chemists.[2] Traditional methods often require harsh conditions or employ toxic reagents, limiting their application in the synthesis of complex, functional-group-rich molecules. This guide provides an in-depth, comparative analysis of modern guanylation techniques that have emerged to overcome these hurdles, offering milder conditions, broader substrate scope, and greater efficiency. We will delve into the mechanisms, protocols, and performance data of leading methodologies to empower researchers in selecting the optimal strategy for their synthetic targets.

The Gold Standard: Electrophilic Guanylation with Goodman's Reagent

For over two decades, N,N'-Di-Boc-N''-triflylguanidine, commonly known as Goodman's reagent, has been a dominant force in mild and efficient guanylation.[4][5] Its widespread adoption is a testament to its exceptional reactivity and broad applicability.

Mechanism and Rationale

The efficacy of Goodman's reagent lies in its exquisitely tuned electronic properties. The two tert-butoxycarbonyl (Boc) groups provide steric bulk and solubility while also protecting the terminal nitrogens. The key to its reactivity is the trifluoromethanesulfonyl (triflyl) group, a powerful electron-withdrawing group that renders the central carbon highly electrophilic. The triflate anion is also an excellent leaving group, thermodynamically driving the reaction forward upon nucleophilic attack by an amine.[6] This design allows for the guanylation of even weakly nucleophilic and sterically hindered amines under remarkably mild conditions.[6][7]

Goodman_Reagent_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Boc-N=C(NHBoc)-NTf (Goodman's Reagent) Reagent->Intermediate Product R-NH-C(=NBoc)-NHBoc (Protected Guanidine) Byproduct HNTf₂ (Triflimide byproduct) Intermediate->Product Leaving Group Departure (-Tf) Intermediate->Byproduct

Caption: Mechanism of amine guanylation using Goodman's reagent.

Performance & Comparison

Goodman's reagent consistently delivers high yields across a diverse range of primary and secondary amines. Its high reactivity makes it particularly suitable for challenging substrates where other reagents fail.

Substrate TypeReagentConditionsYield (%)Reference
Primary Aliphatic Amine (Benzylamine)N,N'-Di-Boc-N''-triflylguanidineCH₂Cl₂, rt, 30 min~95%[8]
Secondary Aliphatic AmineN,N'-Di-Boc-N''-triflylguanidineCH₂Cl₂, rtHigh[6]
Sterically Hindered AmineN,N'-Di-Boc-N''-triflylguanidineCH₂Cl₂, rtHigh[7]
Weakly Nucleophilic AnilineN,N'-Di-Boc-N''-triflylguanidineCH₂Cl₂, rtGood to High[9]
Detailed Experimental Protocol: Guanylation of Benzylamine

This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[8]

  • Setup: To an oven-dried 50-mL round-bottomed flask equipped with a magnetic stir bar, add N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol).

  • Solvent Addition: Add dichloromethane (13 mL) to the flask and stir to dissolve the reagent at room temperature.

  • Amine Addition: Add benzylamine (0.31 mL, 2.8 mmol) in a single portion via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes, which can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Extraction: Extract each aqueous layer with dichloromethane (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine. The product can be further purified by flash chromatography if necessary.

Transition Metal Catalysis: Expanding the Scope to C-N Coupling

While electrophilic reagents excel with amine nucleophiles, forming guanidines on aryl scaffolds often requires a different approach. Transition metal-catalyzed cross-coupling reactions, particularly those using copper, have emerged as a powerful method for the direct guanylation of aryl and heteroaryl halides.[10][11]

Mechanism and Rationale

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a direct route to aryl guanidines.[11] The catalytic cycle is generally believed to proceed through a Cu(I)/Cu(III) pathway. The cycle begins with the oxidative addition of the aryl halide to a Cu(I) complex. This is followed by ligand exchange with the guanidine nucleophile and subsequent reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.[12] The choice of ligand is critical for stabilizing the copper intermediates and promoting the desired bond formation.

Copper_Catalysis_Workflow Start Aryl Halide (Ar-X) + Guanidine Source + Cu(I) Catalyst + Ligand & Base OxAdd Oxidative Addition of Ar-X to Cu(I) Start->OxAdd CuIII [Ar-Cu(III)-X] Intermediate OxAdd->CuIII Forms High-Valent Copper Species LigEx Ligand Exchange (Guanidine binds) CuIII->LigEx RedElim Reductive Elimination LigEx->RedElim Forms C-N Bond Product Ar-Guanidine Product RedElim->Product CatalystRegen Catalyst Regeneration Cu(I) RedElim->CatalystRegen CatalystRegen->OxAdd Enters next cycle Hypervalent_Iodine_Mechanism Thiourea R-NH-C(=S)-NH-R' (Thiourea) Carbodiimide R-N=C=N-R' (Carbodiimide Intermediate) Thiourea->Carbodiimide Oxidative Desulfurization IodineReagent PhI(OAc)₂ (Hypervalent Iodine) IodineReagent->Carbodiimide Amine R''-NH₂ (Amine) Guanidine R-NH-C(=NR'')-NH-R' (Guanidine Product) Amine->Guanidine Carbodiimide->Guanidine Nucleophilic Attack

References

Assessing the Scalability of Chloroformamidine Hydrochloride Reactions: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, the path from a promising molecule on the benchtop to a viable drug candidate is paved with critical decisions regarding chemical synthesis. Among these, the choice of a guanidinylating agent is paramount, as the guanidinium moiety is a key pharmacophore in numerous pharmaceuticals.[1][2] Chloroformamidine hydrochloride has long been a reagent of interest for this transformation. This guide provides an in-depth, experience-driven assessment of its scalability, objectively comparing its performance against modern alternatives and offering the supporting data necessary for informed decision-making in a drug development context.

This compound: The Reagent in Profile

This compound (ClC(NH)NH2·HCl) is a well-established, reactive electrophile used for the synthesis of guanidines.[3] Its small size and high reactivity make it an effective tool for introducing the guanidine functional group.

Synthesis: The most common industrial synthesis involves the reaction of cyanamide with hydrogen chloride in an ethereal solvent.[4]

G cyanamide Cyanamide (H2NCN) reaction + cyanamide->reaction hcl Hydrogen Chloride (HCl) hcl->reaction ether Diethyl Ether (Solvent, 0-5°C) ether->reaction product This compound reaction->product Exothermic Reaction

This process is straightforward but presents scalability challenges. The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure safety.[4] Furthermore, the product is a crystalline solid that precipitates from the reaction mixture, necessitating robust filtration and drying infrastructure at scale.[4]

Core Scalability Assessment

When moving from bench to pilot plant, several factors beyond simple reaction yield come into sharp focus.

  • Safety & Handling: this compound is classified as a skin and eye irritant.[5] It is also moisture-sensitive. On a large scale, its handling requires stringent controls, including enclosed systems, dedicated personal protective equipment (PPE), and controlled atmospheric conditions to prevent dust generation and exposure.[6][7] Accidental release requires specialized cleanup procedures.[6][7]

  • Reaction Energetics & Control: The guanylation reaction is often highly exothermic. Without precise temperature control, which becomes more complex in larger reactors due to changes in the surface-area-to-volume ratio, runaway reactions are a significant risk.

  • Work-up and Purification: The hydrochloride salt form of the product often precipitates, which can be advantageous for isolation. However, impurities can be occluded within the crystal lattice, making purification by simple filtration insufficient. Large-scale purification may require recrystallization, which adds steps, solvent waste, and cost.[8][9]

  • Atom Economy & Waste: The reaction generates a stoichiometric amount of ammonium chloride as a byproduct. While not highly toxic, this adds to the waste stream and disposal costs, impacting the overall process mass intensity (PMI), a key metric in green chemistry.

Comparative Analysis: Chloroformamidine HCl vs. Modern Alternatives

The limitations of chloroformamidine have driven the development of numerous alternatives. The choice of reagent is a trade-off between reactivity, stability, cost, and scalability.[1]

ReagentKey AdvantagesKey DisadvantagesScalability Considerations
Chloroformamidine HCl High reactivity, low cost of starting materials.Moisture sensitive, exothermic reactions, potential safety hazards, byproduct formation.[5][6]Requires significant engineering controls for temperature and material handling. Waste stream management is a factor.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Stable, commercially available, good yields with primary amines, milder conditions.[1]Higher molecular weight (lower atom economy), more expensive, purification by chromatography is common.[10]Higher cost of goods. Chromatography is not ideal for large-scale manufacturing.
N,N'-Di-Boc-S-methylisothiourea Effective for a range of amines.Requires activation with heavy metal salts (e.g., HgCl2) or other activators, generating toxic waste.[2][11]The use of mercury or other toxic activators is a major barrier to industrial scale-up due to environmental and safety regulations.[2][11]
Catalytic Methods (e.g., ZnEt2, Ti(IV)) High atom economy, mild conditions, broad substrate scope, avoids stoichiometric activators.[12][13][14]Catalyst cost and sensitivity (air/moisture), potential for metal contamination in the final product.Requires rigorous process control to manage catalyst activity and ensure removal to meet pharmaceutical purity standards (ppm levels).
Experimental Protocols

The following protocols illustrate the practical differences between lab-scale and scaled-up operations.

Protocol 1: Lab-Scale Synthesis of a Substituted Guanidine

This protocol is adapted from a standard procedure for the synthesis of a pyrimidine derivative.[15]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the starting amine (1.0 equiv) and a suitable solvent like dimethylsulfone (5.0 equiv).

  • Reagent Addition: Add this compound (2.5 equiv) to the mixture.

  • Reaction: Heat the mixture to 130°C and stir for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water and neutralize with ammonium hydroxide.

  • Purification: Filter the resulting solid, wash with water, and dry. Purify the crude product by flash column chromatography.

G cluster_0 Lab Scale Workflow A 1. Charge Flask (Amine, Solvent) B 2. Add Reagent (Chloroformamidine HCl) A->B C 3. Heat & Stir (130°C, 30 min) B->C D 4. Quench & Neutralize (Water, NH4OH) C->D E 5. Purify (Flash Chromatography) D->E

Protocol 2: Considerations for Pilot-Scale Synthesis (10 kg Scale)

Scaling the above reaction requires a fundamental shift in approach, prioritizing safety and process control.

  • Setup: A 100L glass-lined reactor with overhead stirring, a heating/cooling jacket, a condenser, and a charging port for solids is required. The reactor must be scrupulously dried and inerted with nitrogen.

  • Reagent Addition: The solvent and amine are charged to the reactor. This compound, a fine powder, must be added via a contained powder transfer system to prevent dust exposure. The addition is done portion-wise to control the initial exotherm.

  • Reaction: The heating is controlled via the reactor jacket using a thermal control unit. The internal temperature is monitored with multiple probes. The exotherm must be anticipated, and the cooling system must have the capacity to absorb the heat generated to maintain the target temperature.

  • Work-up: The quench and neutralization steps will generate significant off-gassing. The reactor must be vented to a scrubber system. The product slurry is transferred to a large-scale filter-dryer (e.g., a Nutsche filter) for isolation.

  • Purification: Chromatography is generally not feasible at this scale. The primary purification method would be recrystallization. A solvent screen must be performed at the lab scale to identify a suitable solvent system that provides high recovery and excellent impurity rejection.

G start Choose Synthesis Path sub1 Substrate Sensitivity? start->sub1 sub2 Scale? sub1->sub2 No pyrazole Use Pyrazole Reagent sub1->pyrazole Yes (Acid/Base Labile) sub3 Cost Constraints? sub2->sub3 < 1 kg (Lab) chloro Use Chloroformamidine HCl sub2->chloro > 10 kg (Pilot) sub3->chloro High (Process Dev) sub3->pyrazole Low (Academic) catalytic Use Catalytic Method sub3->catalytic Medium (Green Chem Focus)

Conclusion and Authoritative Recommendation

For early-stage, lab-scale synthesis where flexibility and speed are paramount, protected guanidinylating agents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer significant advantages in handling and substrate scope, despite their cost.[1][10]

However, when assessing scalability for drug development, This compound remains a viable, cost-effective option provided that the necessary chemical engineering infrastructure and safety protocols are implemented. Its primary drawbacks are related to handling and the exothermic nature of its reactions, which are solvable engineering challenges. Its low starting material cost makes it attractive for large-scale campaigns.

For future-facing, sustainable manufacturing, catalytic methods represent the most promising alternative. [12][16] While initial development costs for catalyst screening and optimization may be higher, the benefits of high atom economy, reduced waste, and milder conditions present a compelling case for long-term, large-scale production.[13][17] The critical path for implementing these methods involves developing robust catalyst removal and recycling strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end with the experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Chloroformamidine hydrochloride, a versatile reagent in organic synthesis and pharmaceutical research, demands our full attention when it comes to its disposal.[1] Due to its hazardous properties, improper handling can lead to significant safety incidents and environmental contamination.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring a deep, actionable understanding for maintaining a safe and compliant laboratory environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is not a benign substance. Multiple safety data sheets classify it as a hazardous chemical that poses several risks. It is known to cause serious eye irritation and skin irritation.[2][3] Some classifications are more severe, listing it as a substance that causes severe skin burns and eye damage, and may be corrosive to metals.[4] Inhalation may also cause respiratory irritation.[2]

The primary mechanism of its hazard lies in its reactivity. Upon thermal decomposition or combustion, it can generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2] This profile necessitates that all handling and disposal procedures are designed to prevent personnel exposure and uncontrolled reactions.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling or disposal begins, establishing a safe working environment is paramount. The following controls and PPE are mandatory to mitigate the risks identified above.

  • Primary Engineering Control: All handling of this compound, whether in use or during waste packaging, must be conducted within a certified chemical fume hood.[5] This prevents the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; each component protects against a specific hazard posed by this chemical.

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes and dust, preventing serious eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation or severe burns.[2][4]
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[5]
Respiratory Not typically required if used in a fume hood.In the event of a large spill or ventilation failure, a NIOSH-approved respirator may be necessary.

The Disposal Protocol: A Step-by-Step Guide

The consensus among all authoritative safety sources is unequivocal: this compound must be disposed of as special or hazardous waste through a licensed disposal company.[2][3][4][5] Direct disposal down the drain or in regular trash is strictly prohibited.

Step 1: Waste Classification and Segregation Immediately classify all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Contaminated paper towels, bench protectors, and weighing papers.

  • Used reaction vessels and contaminated labware that cannot be decontaminated.

  • Contaminated PPE (gloves, etc.).

Store this waste stream separately from other chemical wastes to prevent accidental and dangerous reactions.

Step 2: Containerization and Labeling

  • Container Selection: Use a designated, sealable, and chemically compatible hazardous waste container. Ensure the container is in good condition and free from leaks.

  • Labeling: Proper labeling is a critical control for ensuring safe handling by everyone, from lab personnel to the final disposal technicians. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Corrosive," "Irritant").

    • The date accumulation started.

    • Appropriate hazard pictograms.

Step 3: Storage and Professional Collection

  • Interim Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. This area should provide secondary containment to control any potential leaks.

  • Arrange for Disposal: The cornerstone of this entire process is professional disposal. Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2][5] They are equipped to handle, transport, and dispose of the material in accordance with all federal, state, and local regulations.[2][6]

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and a prepared response is the key to mitigating harm.

Small Spill Management (inside a fume hood):

  • Ensure all required PPE is worn.

  • Contain the spill to prevent it from spreading.

  • Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[2][7] Do not use combustible materials like paper towels for the initial absorption.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2] Avoid any actions that create dust.

  • Decontaminate the surface area of the spill with soap and water, and collect the cleaning materials as hazardous waste.[7]

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[7]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Disposal Decision Workflow

To ensure compliance and safety, the disposal process should follow a clear and logical sequence. The diagram below outlines the essential steps from waste generation to final record-keeping.

G start Waste Chloroformamidine Hydrochloride Generated container Select a Designated, Compatible, and Sealable Hazardous Waste Container start->container labeling Label Container Clearly: 'Hazardous Waste - this compound' + Date and Hazard Pictograms container->labeling segregate Store in a Secure, Ventilated Secondary Containment Area labeling->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) for Pickup Request segregate->contact_ehs pickup Waste Collected by Licensed Disposal Professionals contact_ehs->pickup end Disposal Manifest Received & Record Kept pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.